16:0 Succinyl PE
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C41H77NO11P- |
|---|---|
分子量 |
791.0 g/mol |
IUPAC 名称 |
2-(3-carboxypropanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C41H78NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(46)50-35-37(36-52-54(48,49)51-34-33-42-38(43)31-32-39(44)45)53-41(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)(H,48,49)/p-1/t37-/m1/s1 |
InChI 键 |
YNWLJPMFUSOZTK-DIPNUNPCSA-M |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 16:0 Succinyl PE: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
16:0 Succinyl PE, chemically known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), is a functionalized phospholipid of significant interest in the fields of drug delivery, biomaterials, and membrane biophysics.[1][2][3] Its unique structure, featuring a hydrophilic succinyl group attached to the ethanolamine (B43304) headgroup of dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE), imparts valuable physicochemical properties that are leveraged in the development of advanced therapeutic and diagnostic systems. This technical guide provides a comprehensive overview of the chemical structure, properties, and common experimental protocols related to this compound.
Chemical Structure and Properties
This compound is an amphipathic molecule characterized by a polar headgroup and two nonpolar palmitic acid tails. The key feature of its structure is the N-succinyl group, which introduces a carboxylic acid moiety, making the headgroup negatively charged at physiological pH.[1][3][4]
Chemical Structure
The structure of this compound consists of a glycerol (B35011) backbone esterified with two palmitic acid (16:0) chains at the sn-1 and sn-2 positions. The sn-3 position is linked to a phosphoethanolamine headgroup, which is further modified by a succinyl group attached to the amine.[1][4]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in forming stable lipid bilayers and its behavior in aqueous environments.
| Property | Value | References |
| Full Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) | [1][4] |
| Synonyms | N-Succinyl-DPPE | [4] |
| Molecular Formula | C₄₁H₇₇NNaO₁₁P | [1][4] |
| Molecular Weight | 814.01 g/mol | [1][4] |
| Appearance | White to off-white powder | [4] |
| Purity | >99% (commercially available) | [5] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727). The related compound, 1,2-dipalmitoyl-sn-glycero-3-PE, has a reported solubility of 3 mg/mL in chloroform. | [2][4] |
| Storage Temperature | -20°C | [4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-acylated phosphatidylethanolamines involves the reaction of the primary amine of the phospholipid with an acid anhydride (B1165640). The following is a generalized protocol for the synthesis of this compound based on the succinylation of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) with succinic anhydride.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)
-
Succinic anhydride
-
Anhydrous chloroform
-
Triethylamine (B128534) (TEA)
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Argon or Nitrogen gas
Procedure:
-
Dissolution: Dissolve DPPE in anhydrous chloroform in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Addition of Reagents: Add a molar excess (e.g., 1.5 to 2 equivalents) of succinic anhydride to the solution, followed by a molar excess of triethylamine (to act as a base).
-
Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v). The product, this compound, will have a different retention factor (Rf) compared to the starting material, DPPE.
-
Quenching and Extraction: Once the reaction is complete, the mixture can be quenched by the addition of a small amount of water. The organic layer is then washed with a dilute acid (e.g., 0.1 M HCl) and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in chloroform to yield the pure this compound.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Preparation of this compound-Containing Liposomes
This compound is frequently incorporated into liposomal formulations to create pH-sensitive or targeted drug delivery systems. The thin-film hydration method is a common technique for preparing these liposomes.
Materials:
-
This compound
-
Other lipids (e.g., phosphatidylcholine, cholesterol)
-
Drug or substance to be encapsulated
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation: Dissolve this compound and other lipids in a suitable organic solvent in a round-bottom flask. The molar ratio of the lipids will depend on the desired properties of the liposomes.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer, which may contain the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids while agitating the flask. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is repeated multiple times to ensure a homogenous size distribution.
-
Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration chromatography, or centrifugation.
-
Characterization: Characterize the prepared liposomes for their size, zeta potential, encapsulation efficiency, and drug release profile.
Role in Drug Delivery and Signaling
The primary application of this compound lies in its use as a component of liposomal drug delivery systems. The negatively charged succinyl group can be used to modulate the surface charge of liposomes, which can influence their stability, circulation time, and interaction with cells.
While there is limited evidence for a direct role of exogenously supplied this compound in specific intracellular signaling pathways, its incorporation into lipid bilayers can influence membrane properties such as fluidity and curvature. These changes can, in turn, indirectly affect the function of membrane-associated proteins and signaling complexes. The succinyl group can also serve as a linker for the covalent attachment of targeting ligands (e.g., antibodies, peptides) to the liposome (B1194612) surface, enabling active targeting to specific cells or tissues.
Conclusion
This compound is a valuable synthetic phospholipid for researchers and drug development professionals. Its well-defined chemical structure and amphipathic nature, combined with the versatility of the succinyl group, make it an important component in the design and fabrication of sophisticated drug delivery vehicles. While further research is needed to elucidate any direct roles in biological signaling, its impact on the physicochemical properties of lipid bilayers is well-established, solidifying its place in the development of next-generation nanomedicines.
References
An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) for Advanced Drug Delivery and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (Succinyl DPPE) is a functionalized phospholipid of significant interest in the fields of drug delivery, bioconjugation, and membrane research. Its unique structure, featuring a reactive terminal carboxyl group, allows for the covalent attachment of a wide array of molecules, including proteins, peptides, and targeting ligands, to the surface of liposomes and other lipid-based nanoparticles. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Succinyl DPPE, with a focus on its role in the development of advanced drug delivery systems. Detailed experimental protocols for the preparation and characterization of Succinyl DPPE-containing liposomes are presented, along with quantitative data to inform formulation development.
Introduction
The advent of nanotechnology in medicine has paved the way for the development of sophisticated drug delivery systems that can enhance the therapeutic efficacy of drugs while minimizing off-target side effects. Liposomes, self-assembling vesicles composed of a lipid bilayer enclosing an aqueous core, have emerged as a leading platform for drug delivery due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic drugs.[1][2] The surface of these liposomes can be modified with functionalized lipids to impart specific properties, such as prolonged circulation times and active targeting to diseased tissues.
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), commonly known as Succinyl DPPE or 16:0 Succinyl PE, is a derivative of the naturally occurring phospholipid dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE). The key feature of Succinyl DPPE is the N-succinyl group, which provides a terminal carboxylic acid. This functional group serves as a versatile handle for the covalent conjugation of various biomolecules, enabling the creation of targeted and functionalized liposomal drug carriers.
Chemical and Physical Properties
Succinyl DPPE is a white to off-white powder with a molecular formula of C41H77NNaO11P and a molecular weight of approximately 814.01 g/mol .[3][4] It is soluble in organic solvents such as chloroform (B151607) and methanol (B129727) and should be stored at -20°C to prevent degradation.[5] The purity of commercially available Succinyl DPPE is typically greater than 99%.[3][4]
| Property | Value | Reference |
| Synonyms | This compound, Succinyl DPPE | [6] |
| Molecular Formula | C41H77NNaO11P | [3][4] |
| Molecular Weight | 814.01 g/mol | [3][4] |
| Appearance | White to off-white powder | [5] |
| Purity | >99% | [3][4] |
| Solubility | Chloroform, Methanol | [5] |
| Storage Temperature | -20°C | [5] |
Applications in Research and Drug Development
The primary application of Succinyl DPPE is in the preparation of functionalized liposomes for targeted drug delivery. The terminal carboxyl group can be activated to react with primary amines on proteins, peptides, antibodies, and other targeting moieties. This allows for the specific delivery of encapsulated drugs to target cells or tissues, thereby increasing therapeutic efficacy and reducing systemic toxicity.
Targeted Drug Delivery
Liposomes incorporating Succinyl DPPE can be conjugated with targeting ligands such as antibodies, antibody fragments, or peptides that recognize and bind to specific receptors overexpressed on the surface of cancer cells or other diseased cells. This active targeting strategy enhances the accumulation of the drug at the desired site of action.
pH-Sensitive Drug Release
The carboxylic acid group of Succinyl DPPE can also be exploited to create pH-sensitive liposomes. In the acidic microenvironment of tumors or within the endosomes of cells, the protonation state of the carboxyl group can change, leading to destabilization of the liposome (B1194612) and release of the encapsulated drug.
Model Membranes
Succinyl DPPE is also utilized in the creation of model cell membranes to study lipid-protein interactions and other membrane-related phenomena. The charged headgroup can influence the physical properties of the bilayer and its interaction with other molecules.
Experimental Protocols
Preparation of Succinyl DPPE-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes containing Succinyl DPPE using the well-established thin-film hydration method followed by extrusion.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (Succinyl DPPE)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Drug to be encapsulated (optional)
Procedure:
-
Dissolve DPPC, cholesterol, and Succinyl DPPE in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask. The molar ratio of the lipids will depend on the desired formulation. A common starting point is a DPPC:Cholesterol:Succinyl DPPE molar ratio of 55:40:5.
-
If encapsulating a lipophilic drug, add it to the lipid mixture at this stage.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature (Tm) of the lipids (for DPPC, Tm is ~41°C).
-
The resulting suspension of multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion. For a more uniform size distribution, extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) is recommended.
Covalent Conjugation of a Peptide to Succinyl DPPE Liposomes
This protocol outlines the two-step process for conjugating a peptide with a primary amine to the surface of Succinyl DPPE liposomes using EDC/sulfo-NHS chemistry.
Materials:
-
Succinyl DPPE-containing liposomes
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
Peptide with a primary amine
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column for purification
Procedure:
-
Activation of Carboxyl Groups: a. Resuspend the Succinyl DPPE liposomes in the activation buffer. b. Add a molar excess of EDC and sulfo-NHS to the liposome suspension. A typical starting molar ratio is Liposome-COOH : EDC : sulfo-NHS of 1 : 10 : 25. c. Incubate the reaction mixture at room temperature for 15-30 minutes to form the reactive sulfo-NHS ester intermediate.
-
Conjugation with the Peptide: a. Add the peptide solution (dissolved in conjugation buffer) to the activated liposome suspension. The molar ratio of activated carboxyl groups to the peptide should be optimized, but a starting point of 10:1 is common. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: a. Remove unconjugated peptide and reaction byproducts by passing the liposome suspension through a size-exclusion chromatography column.
Quantitative Data and Characterization
The successful formulation of Succinyl DPPE-containing liposomes requires thorough characterization. The following tables provide examples of typical quantitative data obtained for functionalized liposomes.
Physicochemical Characterization of Liposomes
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DPPC/Chol Liposomes | 110 ± 5 | 0.15 ± 0.02 | -5 ± 2 |
| DPPC/Chol/Succinyl DPPE (5 mol%) | 115 ± 7 | 0.18 ± 0.03 | -35 ± 5 |
| Peptide-Conjugated Liposomes | 125 ± 10 | 0.22 ± 0.04 | -28 ± 6 |
Note: These are representative values and will vary depending on the specific lipid composition, preparation method, and conjugated ligand.
Drug Encapsulation and Conjugation Efficiency
| Parameter | Value |
| Doxorubicin Encapsulation Efficiency | >90% |
| Peptide Conjugation Efficiency | 40-70% |
Note: Encapsulation and conjugation efficiencies are highly dependent on the specific drug, peptide, and the optimized protocol used.
Conclusion
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) is a valuable tool for the development of advanced drug delivery systems. Its ability to serve as a conjugation point for targeting ligands allows for the creation of highly specific and effective liposomal formulations. The detailed protocols and characterization data presented in this guide provide a solid foundation for researchers and drug development professionals to design and evaluate novel Succinyl DPPE-based nanomedicines. Further research and optimization of these systems hold great promise for improving the treatment of various diseases, including cancer.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Functionalized liposomes as a potential drug delivery systems for colon cancer treatment: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoliposomes: A review on functionalization strategies and targets for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Functions of Succinylated Phospholipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinylated phospholipids (B1166683), a class of modified lipids, are gaining attention in biomedical research and pharmaceutical development. Characterized by the addition of a succinyl group to the head group of a phospholipid, these molecules exhibit unique physicochemical properties that influence their biological activity. This technical guide provides a comprehensive overview of the current understanding of the biological functions of succinylated phospholipids, with a particular focus on succinylated phosphatidylethanolamine (B1630911) (Succinyl-PE). It delves into their emerging roles in drug delivery systems, particularly in the formation and stabilization of liposomes and lipid nanoparticles, and explores their potential immunomodulatory effects. This document synthesizes available data on their interactions with cellular components and outlines key experimental methodologies for their study.
Introduction to Succinylated Phospholipids
Phospholipids are fundamental components of all cell membranes and play crucial roles in cellular structure and signaling.[1][2] Chemical modification of these native lipids can impart novel properties, leading to new biological activities and pharmaceutical applications. Succinylation, the process of adding a succinyl group, converts the primary amine of phospholipids like phosphatidylethanolamine (PE) or phosphatidylserine (B164497) (PS) into a carboxyl group, thereby altering the charge and size of the headgroup. This modification significantly impacts the lipid's behavior in aqueous environments and its interaction with biological systems.
N-succinylated phosphatidylethanolamine (Succinyl-PE) is the most studied of these modified lipids. The succinyl group introduces a negative charge, which can influence the overall charge characteristics and stability of lipid-based formulations.[3]
Role in Drug Delivery Systems
The primary and most well-documented application of succinylated phospholipids is in the field of drug delivery, particularly in the formulation of liposomes and lipid nanoparticles (LNPs).
Liposome and Lipid Nanoparticle Formulation
Succinylated phospholipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (N-succinyl-DOPE), are utilized as functionalized lipids in these delivery vehicles. Their amphiphilic nature, with a hydrophilic succinylated headgroup and lipophilic fatty acid tails, facilitates the formation of stable lipid bilayers.[4]
Key contributions of succinylated phospholipids in drug delivery formulations include:
-
Stabilization: N-succinyl-DOPE has been shown to stabilize non-bilayer-forming lipids, like DOPE, into a bilayer structure. This is crucial for maintaining the integrity of liposomes.
-
pH Sensitivity: The succinyl group provides pH-sensitive properties to liposomes, which can be exploited for targeted drug release in specific microenvironments, such as tumors or endosomes, which often have a lower pH.
-
Surface Modification: The carboxyl group on the succinyl moiety provides a reactive handle for the covalent attachment of targeting ligands, polymers like polyethylene (B3416737) glycol (PEG), or other functional molecules to the surface of liposomes.
Immunomodulatory and Anti-Inflammatory Properties
Emerging evidence suggests that succinylated phospholipids may possess inherent immunomodulatory and anti-inflammatory properties.[4] While the precise mechanisms are still under investigation, these effects are thought to be mediated by the interaction of the modified lipid headgroup with immune cells.
It is hypothesized that succinylated phospholipids may interact with scavenger receptors on macrophages and other immune cells, which are known to recognize modified lipids. This interaction could potentially modulate cellular signaling pathways involved in inflammation. However, it is important to distinguish these from the effects of oxidized phospholipids, which are known to activate inflammatory pathways like the NLRP3 inflammasome.[5][6][7] Further research is needed to delineate the specific signaling cascades affected by succinylated phospholipids.
Potential Signaling Pathways
The direct involvement of succinylated phospholipids in specific signaling pathways is an area of active research. While no definitive pathways have been fully elucidated, some potential avenues of investigation include:
-
G-Protein Coupled Receptors (GPCRs): Many lipid molecules act as ligands for GPCRs. The unique structure of the succinylated headgroup could potentially allow for interaction with specific GPCRs, thereby initiating intracellular signaling cascades.[8][9][10][11]
-
Toll-Like Receptor (TLR) Signaling: While oxidized phospholipids have been shown to modulate TLR signaling, it remains to be determined if succinylated phospholipids have a similar or distinct effect.[12]
-
Efferocytosis and Apoptotic Cell Clearance: Phosphatidylserine on the outer leaflet of apoptotic cells is a key "eat-me" signal for phagocytes.[13][14][15] It is plausible that succinylation of phosphatidylserine could modulate this process, though this has not yet been experimentally demonstrated.
Quantitative Data
A critical gap in the current literature is the lack of comprehensive quantitative data on the biological activities of succinylated phospholipids. To facilitate further research and development, the following types of quantitative data are needed and should be presented in a structured format as they become available.
Table 1: Binding Affinities of Succinylated Phospholipids with Cellular Receptors
| Succinylated Phospholipid | Receptor | Cell Type | Binding Affinity (Kd) | Experimental Method | Reference |
| No data available |
Table 2: Functional Activity of Succinylated Phospholipids in Cell-Based Assays
| Succinylated Phospholipid | Assay | Cell Type | EC50/IC50 | Effect | Reference |
| No data available |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for advancing the study of succinylated phospholipids. The following sections provide outlines for key experimental procedures.
Synthesis of N-Succinylated Phosphatidylethanolamine
This protocol describes a general method for the succinylation of a phosphatidylethanolamine.
Materials:
-
Phosphatidylethanolamine (e.g., DOPE)
-
Succinic anhydride (B1165640)
-
Triethylamine (B128534) (TEA)
-
Anhydrous solvent (e.g., chloroform (B151607) or dichloromethane)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water mixtures)
Procedure:
-
Dissolve the phosphatidylethanolamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylamine to the solution to act as a base.
-
Add succinic anhydride to the reaction mixture.
-
Stir the reaction at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting N-succinylated phosphatidylethanolamine using silica gel column chromatography with a suitable solvent gradient.
-
Collect and combine the fractions containing the pure product.
-
Remove the solvent and dry the final product under high vacuum.
-
Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Preparation of Succinyl-PE Containing Liposomes
This protocol outlines the thin-film hydration method for preparing liposomes incorporating a succinylated phospholipid.[16][17][18][19]
Materials:
-
Primary phospholipid (e.g., phosphatidylcholine)
-
Cholesterol (optional, for membrane stabilization)
-
Succinylated phospholipid (e.g., N-succinyl-DOPE)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Dissolve the lipids (primary phospholipid, cholesterol, and succinylated phospholipid) in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be predetermined based on the desired formulation.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a specific pore size.
-
Characterize the prepared liposomes for size, zeta potential, and encapsulation efficiency.
Cell-Based Assay for Immunomodulatory Activity
This protocol provides a framework for assessing the effect of succinylated phospholipids on cytokine production by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) as a positive control for inflammation
-
Succinylated phospholipid-containing liposomes
-
Control liposomes (without the succinylated phospholipid)
-
ELISA kits for detecting cytokines (e.g., TNF-α, IL-6, IL-10)
-
Cell viability assay (e.g., MTT or LDH assay)
Procedure:
-
Culture the macrophage cells to the desired confluence in multi-well plates.
-
Treat the cells with varying concentrations of the succinylated phospholipid liposomes and control liposomes for a predetermined time.
-
In some wells, co-treat with LPS to assess the anti-inflammatory potential.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the supernatant using ELISA.
-
Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
-
Analyze the data to determine the dose-dependent effect of the succinylated phospholipid on cytokine production.
Visualizations of Pathways and Workflows
Signaling and Experimental Diagrams
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for the synthesis of N-succinylated phosphatidylethanolamine.
Caption: Workflow for the preparation of liposomes containing succinylated phospholipids.
Caption: Hypothetical signaling pathway for the immunomodulatory effects of succinylated phospholipids.
Conclusion and Future Directions
Succinylated phospholipids represent a promising class of modified lipids with significant potential in drug delivery and therapeutics. Their role in stabilizing lipid-based nanoparticles is well-established, but their intrinsic biological activities are only beginning to be explored. The putative immunomodulatory and anti-inflammatory properties of these molecules warrant further investigation.
Future research should focus on:
-
Elucidating specific molecular targets and signaling pathways: Identifying the receptors and downstream signaling molecules that interact with succinylated phospholipids is crucial.
-
Generating quantitative biological data: Systematic studies to determine binding affinities, dose-response relationships, and kinetic parameters are needed.
-
Developing and standardizing experimental protocols: Robust and reproducible assays are essential for comparing data across different studies.
-
Exploring the therapeutic potential: Investigating the efficacy of succinylated phospholipids in preclinical models of inflammatory diseases and cancer is a logical next step.
This technical guide provides a foundation for researchers and drug development professionals to understand and further investigate the biological functions of succinylated phospholipids, a field with the potential to yield novel therapeutic strategies.
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. Dooming Phagocyte Responses: Inflammatory Effects of Endogenous Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and physicochemical characterization of N-succinyl chitosan-coated liposomes for oral delivery of grape seed extract and evaluation of its effect on pulmonary fibrosis induced by bleomycin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of a Stable Oxidized Phospholipid Mimic with Specific Binding Recognition for Macrophage Scavenger Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid regulation of NLRP3 inflammasome activity through organelle stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidized phosphatidylcholine induces the activation of NLRP3 inflammasome in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anionic phospholipids control mechanisms of GPCR-G protein recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic phospholipid signaling by G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. The regulation of inflammation by oxidized phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphatidylserine is a global immunosuppressive signal in efferocytosis, infectious disease, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemokines and phosphatidylserine: New binding partners for apoptotic cell clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamics of phagocytosis mediated by phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Emerging Role of 16:0 Succinyl PE in Advancing Lipidomics Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the characteristics and potential applications of 16:0 Succinyl Phosphatidylethanolamine (B1630911) (PE) in the field of lipidomics. While not a naturally occurring lipid, its unique chemical properties position it as a valuable tool for researchers. This document provides a comprehensive overview of its physicochemical properties, proposes its application as an internal standard in quantitative lipidomics, details hypothetical experimental protocols, and discusses the broader implications of lipid succinylation in cellular signaling and disease.
Physicochemical Properties of 16:0 Succinyl PE
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), commonly referred to as this compound, is a synthetically modified phospholipid. The addition of a succinyl group to the head of the phosphatidylethanolamine introduces a carboxylic acid functionality, altering its chemical properties.[1][2] This modification makes it a "functionalized lipid," a class of molecules used as reporter molecules and in the construction of drug delivery systems.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Full Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) | [3] |
| Abbreviation | This compound | [3] |
| Molecular Formula | C41H77NNaO11P | [3] |
| Molecular Weight | 814.014 g/mol | [3] |
| Exact Mass | 813.513 u | [3] |
| Purity | >99% (typically verified by TLC) | |
| Storage Temperature | -20°C | [3] |
Proposed Role in Lipidomics: A Novel Internal Standard
Accurate quantification of lipid species is a cornerstone of lipidomics research, enabling the identification of biomarkers and the elucidation of metabolic pathways.[4] The use of internal standards is critical to correct for variations in sample extraction, processing, and instrument response.[4][5] While isotopically labeled lipids are often the gold standard, the development of novel, non-endogenous standards with unique mass-to-charge ratios offers a valuable alternative.
Given that this compound is not naturally found in biological systems, it presents a strong candidate for use as an internal standard in lipidomics studies. Its distinct mass and fragmentation pattern would allow for its clear differentiation from endogenous lipids.
Rationale for Use as an Internal Standard:
-
Non-Endogenous Nature: As a synthetic lipid, it will not interfere with the measurement of naturally occurring lipids in biological samples.
-
Chemical Similarity: It shares the basic glycerophospholipid backbone with a large class of endogenous lipids, making it likely to behave similarly during extraction and ionization processes.
-
Unique Mass: Its specific mass-to-charge ratio allows for easy identification and quantification via mass spectrometry.
-
Characteristic Fragmentation: The succinylated headgroup is expected to produce a unique fragmentation pattern, aiding in its specific detection in complex mixtures. Research on other succinylated PEs has shown a characteristic neutral loss of 100 atomic mass units (amu), corresponding to the succinyl group, which can be used for specific monitoring in tandem mass spectrometry.
Experimental Protocols
The following are detailed, hypothetical methodologies for the application of this compound as an internal standard in a typical lipidomics workflow.
Lipid Extraction from Plasma
This protocol is adapted from standard lipid extraction methods.
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: Add a known amount of this compound (e.g., 10 µL of a 1 mg/mL solution in methanol) to 100 µL of plasma.
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a general approach for the analysis of the lipid extract.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for lipid separation.
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate different lipid classes.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, capable of MS/MS.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Data Acquisition:
-
Full Scan (MS1): Acquire data in a mass range that includes the m/z of this compound (e.g., m/z 100-1000).
-
Tandem MS (MS/MS):
-
Targeted Analysis: Specifically fragment the precursor ion of this compound.
-
Data-Dependent Acquisition: Automatically trigger MS/MS scans on the most abundant ions from the full scan.
-
-
Monitoring for Neutral Loss: Set up a neutral loss scan of 100 u to specifically detect succinylated lipids.
-
Data Analysis
-
Peak Integration: Integrate the chromatographic peak area of the this compound precursor ion.
-
Quantification: For each identified endogenous lipid, calculate its concentration relative to the peak area of the this compound internal standard.
-
Normalization: The use of the internal standard allows for the normalization of data across different samples, correcting for variations in sample handling and instrument performance.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in a lipidomics experiment incorporating this compound as an internal standard.
Caption: Lipidomics workflow with this compound as an internal standard.
Hypothetical Signaling Pathway of Succinylated Lipids
The modification of proteins by succinylation is known to play a role in regulating cellular metabolism and signaling.[6][7] While the direct signaling roles of succinylated lipids are less understood, we can propose a hypothetical pathway based on the known principles of lipid signaling and the impact of succinylation. The introduction of a negatively charged succinyl group could alter a lipid's interaction with proteins and its localization within cellular membranes.
Caption: Hypothetical signaling pathway involving succinylated phosphatidylethanolamine.
Logical Relationship of Succinylation in Metabolism and Disease
Protein succinylation is increasingly linked to metabolic diseases by altering enzyme activity.[8] A similar logic can be extended to lipid succinylation, where changes in lipid structure could impact metabolic processes and contribute to disease pathology.
Caption: Succinylation as a link between metabolic stress and disease.
Conclusion and Future Directions
This compound is a well-characterized, synthetically modified phospholipid with significant potential in lipidomics research. While its current applications are primarily in the realm of drug delivery, its unique properties make it an excellent candidate for use as an internal standard for the accurate quantification of phospholipids. The experimental protocols and workflows detailed in this guide provide a framework for its integration into lipidomics studies.
Further research is warranted to validate its use as an internal standard across various biological matrices and analytical platforms. Moreover, the exploration of the biological roles of succinylated lipids, both as potential signaling molecules and as markers of metabolic dysregulation, represents an exciting frontier in lipidomics. The continued development and application of novel tools like this compound will undoubtedly contribute to a deeper understanding of the complex roles of lipids in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 186800-61-3 | BroadPharm [broadpharm.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodological Requirements for Lipidomics Research (Chapter 2) - Methodologies for Metabolomics [cambridge.org]
- 6. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 7. Post-translational modulation of cell signalling through protein succinylation [explorationpub.com]
- 8. Protein succinylation: regulating metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 16:0 Succinyl PE: Physical Characteristics and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), commonly known as 16:0 Succinyl PE. This functionalized phospholipid is a critical component in the development of advanced drug delivery systems, including liposomes and lipid nanoparticles. This document compiles available data on its physical properties, outlines general experimental protocols for its characterization, and illustrates its role in drug delivery formulations.
Core Physical and Chemical Properties
This compound is a derivative of the naturally occurring phospholipid phosphatidylethanolamine (B1630911) (PE), where a succinyl group is attached to the amine of the ethanolamine (B43304) headgroup. This modification imparts a negative charge and provides a reactive carboxyl group for further conjugation.
| Property | Value | Source(s) |
| Synonyms | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), DPPE-Succinyl | [1] |
| Molecular Formula | C41H77NNaO11P | [2][] |
| Molecular Weight | 814.01 g/mol | [1][2] |
| CAS Number | 186800-61-3 | [2][] |
| Appearance | White to off-white powder | [] |
| Purity | Typically >95% or >99% depending on the supplier | [4] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) | |
| Storage | Recommended at -20°C | [2] |
| Melting Point | No data available | [1] |
| Critical Micelle Concentration (CMC) | No data available | [5] |
Role in Drug Delivery Systems
The unique structure of this compound, with its dipalmitoyl lipid tails and succinylated headgroup, makes it a valuable component in the formulation of lipid-based drug delivery vehicles. The succinyl group provides a negative charge, which can influence the overall charge and stability of nanoparticles.[6] Furthermore, the terminal carboxylic acid serves as a reactive handle for the covalent attachment of targeting ligands, polymers such as polyethylene (B3416737) glycol (PEG), or other functional moieties.
The incorporation of this compound into liposomes can enhance their stability and circulation time in vivo. The succinylated headgroup can also play a role in the pH-sensitive release of encapsulated cargo.
Below is a diagram illustrating the integration of this compound into a functionalized liposome (B1194612) for targeted drug delivery.
Caption: Integration of this compound into a liposome for drug delivery.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and characterization of this compound are not widely published. However, based on general knowledge of lipid chemistry and analysis, the following outlines the methodologies that would be employed.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) with succinic anhydride (B1165640). The reaction is generally carried out in an organic solvent in the presence of a non-nucleophilic base to facilitate the acylation of the primary amine of the ethanolamine headgroup.
General Procedure:
-
Dissolution: Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) in a suitable anhydrous organic solvent (e.g., chloroform or dichloromethane) containing a base (e.g., triethylamine).
-
Acylation: Add a solution of succinic anhydride in the same solvent to the DPPE solution dropwise while stirring under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (DPPE) is consumed.
-
Workup: Upon completion, quench the reaction and wash the organic phase with an acidic aqueous solution to remove the base and unreacted succinic anhydride. Subsequently, wash with brine and dry the organic phase over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of chloroform and methanol to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.
Characterization Techniques
A combination of analytical techniques is essential to confirm the identity, purity, and physical properties of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of the dipalmitoyl chains, the glycerol (B35011) backbone, the phosphoethanolamine headgroup, and the succinyl moiety.
-
³¹P NMR: To confirm the presence of the phosphate (B84403) group and to assess the purity of the phospholipid.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to confirm its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used for phospholipids.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyls of the fatty acid chains, the phosphate group, and the carboxylic acid of the succinyl group.
-
Fluorimetry or Light Scattering: These techniques are used to determine the Critical Micelle Concentration (CMC), the concentration at which the lipid molecules begin to self-assemble into micelles. This involves measuring a change in a physical property (e.g., fluorescence intensity of a probe or light scattering) as a function of lipid concentration.
The workflow for the characterization of synthesized this compound is depicted in the following diagram.
Caption: Workflow for the characterization of this compound.
Conclusion
This compound is a versatile and valuable phospholipid for researchers and professionals in drug development. Its well-defined chemical structure and physical properties, particularly its ability to form stable, functionalized liposomes, make it a key enabler for advanced drug delivery systems. While some specific physical data points like a precise melting point and CMC are not yet widely published, the methodologies for their determination are well-established. The continued use and study of this compound are expected to contribute significantly to the development of novel and effective therapeutics.
References
- 1. Materials characterization of the low temperature sensitive liposome (LTSL): effects of the lipid composition (lysolipid and DSPE–PEG2000) on the thermal transition and release of doxorubicin - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. liposomes.ca [liposomes.ca]
- 4. DSPE-PEG(2000) Succinyl - Creative Biolabs [creative-biolabs.com]
- 5. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]
- 6. [PDF] Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Solubility of 16:0 Succinyl PE in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
16:0 Succinyl PE, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), is a functionalized phospholipid widely utilized in the fields of drug delivery, nanotechnology, and biomembrane research.[1][2][3] Its unique structure, featuring a hydrophilic succinyl group at the head and two saturated palmitic acid tails, imparts amphipathic properties that are crucial for the formation of stable liposomes and other lipid-based nanoparticles.[3][4] Understanding the solubility of this compound in various organic solvents is paramount for its effective handling, formulation, and application in research and development. This guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a visualization of its application in a common experimental workflow.
Solubility of this compound
Currently, specific quantitative solubility data (e.g., in mg/mL) for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, product specifications and related research provide qualitative guidance.
Qualitative Solubility Data
Based on available product information, this compound is generally described as being soluble in the following organic solvents:
| Solvent | Solubility | Citation |
| Chloroform (B151607) | Soluble | [1] |
| Methanol (B129727) | Soluble | [1] |
For acidic lipids like this compound that may be difficult to fully solubilize in pure chloroform, the addition of a small percentage of methanol (e.g., 2%) and deionized water (e.g., 0.5-1%) can improve dissolution.
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound (powder)
-
Organic solvent of interest (e.g., chloroform, methanol, ethanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
Glass vials with solvent-resistant caps
-
High-performance liquid chromatography (HPLC) system or another suitable analytical instrument for quantification
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound powder into a glass vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved lipid is reached. The solution should appear as a slurry with visible undissolved solid.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved this compound.
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the collected supernatant with a known volume of the organic solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of dissolved this compound.
-
Prepare a standard curve using known concentrations of this compound in the same solvent to accurately quantify the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:
Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
-
Application in Liposome (B1194612) Preparation: A Workflow
A primary application of this compound is in the formulation of liposomes, where it can be used to create a negatively charged surface, improve stability, and facilitate the attachment of targeting ligands. The following diagram illustrates a typical workflow for preparing liposomes using the thin-film hydration method, a common technique in which this compound can be incorporated.
Caption: Workflow for liposome preparation using the thin-film hydration method.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, its qualitative solubility in common organic solvents like chloroform and methanol is established. For researchers requiring precise solubility values, the provided experimental protocol offers a robust framework for determination. The utility of this compound in forming lipid-based drug delivery systems, such as liposomes, underscores the importance of understanding its physicochemical properties. The visualized workflow provides a clear overview of how this functionalized lipid is integrated into a standard liposome preparation process, highlighting its practical application in pharmaceutical and scientific research.
References
- 1. 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-Succinyl Sodium Salt - CD BioSustainable [sustainable-bio.com]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug‐phospholipid conjugate nano‐assembly for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Preparation of 16:0 Succinyl PE Liposomes for Drug Delivery
Introduction
Liposomal drug delivery systems have emerged as a powerful platform for enhancing the therapeutic index of a wide range of pharmaceutical agents. By encapsulating drugs within a lipid bilayer, liposomes can improve drug solubility, stability, and pharmacokinetic profiles, while reducing off-target toxicity. A particularly promising strategy involves the use of pH-sensitive liposomes, which are designed to be stable at physiological pH but become destabilized in the acidic microenvironments of tumors or within the endosomes of cells, leading to targeted drug release.
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt), or 16:0 Succinyl PE, is a key component in the formulation of such pH-sensitive liposomes. The succinyl group provides a carboxylic acid moiety that is deprotonated and negatively charged at neutral pH, contributing to the stability of the liposome (B1194612). Upon exposure to an acidic environment, this group becomes protonated, leading to a change in the lipid packing and destabilization of the liposomal membrane, thereby triggering the release of the encapsulated drug.[1]
These application notes provide a comprehensive protocol for the preparation and characterization of this compound-containing liposomes for drug delivery applications. The protocols are intended for researchers, scientists, and drug development professionals.
Materials and Equipment
Materials
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) (this compound)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
Drug to be encapsulated (e.g., Doxorubicin, Cisplatin)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate (B86180) buffer, pH 4.0
-
Dialysis tubing (MWCO 10-14 kDa)
-
Sephadex G-50
-
Triton X-100
Equipment
-
Rotary evaporator
-
Sonicator (bath or probe)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Fluorescence spectrophotometer (optional, for certain assays)
-
Lyophilizer (optional)
Experimental Protocols
Liposome Preparation by Thin-Film Hydration and Extrusion
The thin-film hydration method is a widely used technique for the preparation of liposomes. This is followed by extrusion to obtain unilamellar vesicles of a defined size.
Protocol:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of this compound, DOPE, and cholesterol in a chloroform/methanol mixture (typically 2:1 v/v). A common molar ratio for pH-sensitive liposomes is DOPE:this compound:Cholesterol (e.g., 6:2:2).
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).
-
Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution. For passive drug loading, this will be the drug solution in a suitable buffer (e.g., PBS pH 7.4). For remote loading, a buffer without the drug is used.
-
The hydration volume should be sufficient to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).
-
Agitate the flask gently by hand or on a shaker at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes). This will produce large unilamellar vesicles (LUVs).
-
Drug Loading
The method of drug loading depends on the physicochemical properties of the drug.
-
Passive Loading: For water-soluble drugs, the drug is dissolved in the hydration buffer as described in the hydration step of the liposome preparation protocol. The encapsulation efficiency of this method is often low.
-
Active (Remote) Loading: For weakly amphipathic drugs (e.g., doxorubicin), an ion gradient across the liposome membrane can be used to drive drug accumulation into the liposomes.
-
Prepare the liposomes in a buffer with a specific internal pH (e.g., citrate buffer, pH 4.0).
-
Remove the external buffer by dialysis or size exclusion chromatography against a buffer with a different pH (e.g., PBS, pH 7.4).
-
Add the drug to the liposome suspension and incubate at a temperature above the lipid phase transition temperature for a defined period (e.g., 30-60 minutes). The pH gradient will drive the uncharged form of the drug across the membrane, where it becomes charged and is trapped inside.
-
Characterization of Liposomes
a. Size and Polydispersity Index (PDI) Measurement:
-
Dilute the liposome suspension in an appropriate buffer (e.g., PBS).
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
b. Zeta Potential Measurement:
-
Dilute the liposome suspension in a low ionic strength buffer.
-
Measure the surface charge of the liposomes using a DLS instrument equipped with a zeta potential measurement cell.
c. Encapsulation Efficiency (EE) Determination:
-
Separation of Free Drug: Separate the unencapsulated drug from the liposomes using methods such as dialysis, size exclusion chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.
-
Quantification of Drug:
-
Measure the total amount of drug in the liposome formulation before the separation step.
-
Measure the amount of free drug in the supernatant/eluate after the separation step.
-
To determine the amount of encapsulated drug, the liposomes can be lysed with a detergent like Triton X-100, and the drug concentration can be measured.
-
-
Calculation: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Assay
This assay evaluates the pH-sensitive release of the encapsulated drug.
-
Place a known amount of the drug-loaded liposome suspension in a dialysis bag.
-
Immerse the dialysis bag in a release medium with a specific pH (e.g., PBS pH 7.4 and citrate buffer pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Maintain the temperature at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative drug release as a function of time.
Data Presentation
Table 1: Representative Formulation of this compound Liposomes
| Component | Molar Ratio |
| DOPE | 6 |
| This compound | 2 |
| Cholesterol | 2 |
| Drug (e.g., Doxorubicin) | 0.1 (drug-to-lipid ratio) |
Table 2: Typical Physicochemical Characteristics of this compound Liposomes
| Parameter | Typical Value |
| Size (Hydrodynamic Diameter) | 100 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (at pH 7.4) | -20 to -40 mV |
| Encapsulation Efficiency (%) | > 80% (with active loading) |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and characterization of this compound liposomes.
Cellular Uptake and Drug Release Signaling Pathway
Caption: Mechanism of cellular uptake and pH-triggered drug release from this compound liposomes.
References
Application Notes and Protocols for Peptide Conjugation to 16:0 Succinyl PE Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for targeted drug and peptide delivery. Surface functionalization of liposomes with peptides enhances their specificity for target cells and tissues. This document provides detailed protocols for the covalent conjugation of peptides to pre-formed liposomes containing 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (16:0 Succinyl PE). The succinyl moiety provides a terminal carboxylic acid group, which serves as a reactive handle for coupling amine-containing peptides.
Two primary and robust chemistries are detailed: the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) mediated amide bond formation, and the maleimide-thiol Michael addition reaction. The choice of method depends on the available functional groups on the peptide.
Chemistry of Conjugation
The carboxyl group of this compound can be activated to form a reactive ester, which then couples with a primary amine on the peptide (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) to form a stable amide bond.[1][2][3] Alternatively, for peptides containing a cysteine residue, a maleimide-functionalized lipid can be incorporated into the liposome (B1194612) formulation to allow for conjugation via a stable thioether bond.[4][5][6]
Method 1: EDC/Sulfo-NHS Chemistry
This is a widely used "zero-length" crosslinking method that directly couples carboxyl groups to primary amines.[1][7] EDC activates the carboxyl group of succinyl PE to form a highly reactive O-acylisourea intermediate.[1][7] This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive sulfo-NHS ester.[1][2] This ester then efficiently reacts with a primary amine on the peptide to form a covalent amide bond.[1][8]
Method 2: Maleimide-Thiol Chemistry
This method requires the incorporation of a maleimide-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]) into the liposome formulation alongside this compound. The maleimide (B117702) group reacts specifically with the thiol group of a cysteine residue in the peptide via a Michael addition reaction to form a stable thioether linkage.[4][5][6] This reaction is highly specific and proceeds efficiently at neutral pH.[6][9]
Experimental Protocols
Materials
-
This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl))
-
Other lipids for liposome formulation (e.g., DSPC, Cholesterol)
-
Peptide with a primary amine or a terminal cysteine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[7][10]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10]
-
Quenching Solution: 50 mM Hydroxylamine, Tris, or Glycine, pH 7.2-7.5
-
Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B or Sephadex G-75)
-
Dialysis membrane (e.g., 10-14 kDa MWCO)
Protocol 1: Peptide Conjugation using EDC/Sulfo-NHS Chemistry
This protocol is a two-step process involving the activation of the liposome's carboxyl groups followed by the addition of the amine-containing peptide.[1]
Step 1: Preparation of this compound Liposomes
-
Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. A typical lipid composition could be DSPC:Cholesterol:this compound at a molar ratio of 55:40:5.
-
The final lipid concentration should be between 10-20 mM.
-
Extrude the liposomes through polycarbonate membranes of the desired pore size (e.g., 100 nm) to obtain unilamellar vesicles of a defined size.
-
Characterize the initial liposomes for size and zeta potential.
Step 2: Activation of Liposomal Carboxyl Groups
-
Exchange the buffer of the pre-formed liposomes to Activation Buffer (0.1 M MES, pH 6.0) using a desalting column or dialysis.
-
Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[10]
-
Add EDC and sulfo-NHS to the liposome suspension. The molar ratio of EDC and sulfo-NHS to the reactive succinyl-PE can be optimized, but a starting point is a 5 to 10-fold molar excess.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation of Peptide to Activated Liposomes
-
Remove excess EDC and sulfo-NHS immediately by passing the activated liposomes through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).[1] This step is crucial to prevent unwanted side reactions of the peptide.
-
Immediately add the amine-containing peptide to the activated liposome suspension. The molar ratio of peptide to reactive lipid should be optimized, but a starting point is a 1:1 to 5:1 ratio.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench any unreacted sulfo-NHS esters by adding a quenching solution (e.g., 50 mM hydroxylamine) and incubating for 15 minutes.
Step 4: Purification of Peptide-Conjugated Liposomes
-
Separate the peptide-liposome conjugates from unreacted peptide and byproducts using size exclusion chromatography (SEC) or dialysis.[11]
-
Collect the fractions containing the liposomes (typically the void volume).
-
Characterize the final product for peptide conjugation efficiency, size, and zeta potential.
Protocol 2: Peptide Conjugation using Maleimide-Thiol Chemistry
This protocol is suitable for peptides containing a free thiol group (cysteine).
Step 1: Preparation of Maleimide-Functionalized Liposomes
-
Prepare liposomes as described in Protocol 1, Step 1, but include a maleimide-functionalized lipid in the lipid mixture. A typical lipid composition could be DSPC:Cholesterol:this compound:DSPE-PEG(2000)-Maleimide at a molar ratio of 50:40:5:5.
-
The inclusion of this compound can still be beneficial for modulating the surface charge.
Step 2: Conjugation of Thiol-Peptide to Maleimide Liposomes
-
Exchange the buffer of the pre-formed liposomes to a slightly acidic to neutral buffer (e.g., PBS, pH 6.5-7.5) to ensure the stability of the maleimide group and the reactivity of the thiol.[12]
-
Dissolve the thiol-containing peptide in the same buffer. It is important to ensure the peptide's thiol group is reduced. If necessary, treat the peptide with a mild reducing agent like TCEP and subsequently remove the reducing agent.
-
Add the peptide solution to the liposome suspension. A 1.5 to 2-fold molar excess of peptide to maleimide lipid is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.[12]
Step 3: Purification and Characterization
-
Purify the peptide-conjugated liposomes using SEC or dialysis to remove unreacted peptide.
-
Characterize the final product for conjugation efficiency, size, and zeta potential.
Data Presentation
Table 1: Example Reagent Concentrations for EDC/Sulfo-NHS Conjugation
| Reagent | Molar Ratio to Succinyl PE | Concentration (Example) |
| This compound Liposomes | 1x | 1 mM reactive lipid |
| EDC | 10x | 10 mM |
| Sulfo-NHS | 10x | 10 mM |
| Peptide | 2x | 2 mM |
Table 2: Characterization of Peptide-Conjugated Liposomes
| Parameter | Unconjugated Liposomes | Peptide-Conjugated Liposomes |
| Size (nm) | 105 ± 5 | 110 ± 6 |
| Polydispersity Index (PDI) | < 0.1 | < 0.15 |
| Zeta Potential (mV) | -30 ± 3 | -20 ± 4 |
| Conjugation Efficiency (%) | N/A | 50-70% |
Note: These values are illustrative and will vary depending on the specific lipids, peptide, and conjugation conditions used.
Visualization of Workflows
EDC/Sulfo-NHS Conjugation Workflow
Caption: Workflow for EDC/Sulfo-NHS mediated peptide conjugation to liposomes.
Maleimide-Thiol Conjugation Workflow
Caption: Workflow for maleimide-thiol mediated peptide conjugation to liposomes.
Characterization of Peptide-Liposome Conjugates
A thorough characterization of the final product is essential to ensure successful conjugation and the quality of the formulation.
-
Particle Size and Polydispersity: Measured by Dynamic Light Scattering (DLS). A slight increase in size may be observed after peptide conjugation. The Polydispersity Index (PDI) should remain low (<0.2) to indicate a homogenous population.
-
Zeta Potential: This measurement reflects the surface charge of the liposomes. Successful conjugation of a charged peptide will alter the zeta potential. For instance, conjugating a positively charged peptide to anionic succinyl PE liposomes will result in a less negative or even positive zeta potential.[13]
-
Peptide Conjugation Efficiency: This can be determined by quantifying the amount of unreacted peptide in the supernatant after purification, or by measuring the amount of peptide associated with the liposomes. Common methods include:
-
BCA or Micro-BCA Protein Assay: To quantify the peptide concentration. A standard curve with the free peptide is required.
-
Fluorescence Spectroscopy: If the peptide is fluorescently labeled.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the unreacted peptide.
-
Troubleshooting
-
Low Conjugation Efficiency:
-
EDC/Sulfo-NHS: Ensure EDC and sulfo-NHS solutions are freshly prepared. Optimize the pH of the activation and coupling steps. Increase the molar ratio of EDC/sulfo-NHS and/or peptide.
-
Maleimide-Thiol: Check for peptide dimerization via disulfide bonds; ensure the thiol is reduced. Perform the reaction under an inert atmosphere. The maleimide group can hydrolyze, especially at higher pH, so ensure the liposomes are used promptly after preparation.[12]
-
-
Liposome Aggregation:
-
This can occur due to changes in surface charge upon peptide conjugation. Including a PEGylated lipid (e.g., DSPE-PEG2000) in the liposome formulation can provide a steric barrier and improve stability.
-
Aggregation can also be caused by suboptimal buffer conditions or excessive concentrations of crosslinking reagents. Ensure thorough purification after the activation step.
-
By following these detailed protocols and characterization methods, researchers can successfully conjugate peptides to this compound liposomes for a wide range of applications in targeted drug delivery and therapy.
References
- 1. encapsula.com [encapsula.com]
- 2. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. bachem.com [bachem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encapsula.com [encapsula.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for 16:0 Succinyl PE in Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction to 16:0 Succinyl PE
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), commonly known as this compound or DPPE-Succinyl, is a functionalized phospholipid valuable in pharmaceutical research and development.[1][2] Its structure includes a succinyl group, which consists of two carboxyl groups linked by a four-carbon chain, attached to the phosphoethanolamine headgroup, and two palmitic acid tails.[1][3] This amphiphilic nature allows it to be a key component in the formation of liposomes and other lipid-based nanoparticle drug delivery systems.[1][4] The presence of the carboxylic acid group provides unique properties, making it a versatile tool for drug encapsulation and targeted delivery, with potential to improve efficacy, reduce toxicity, and enhance bioavailability.[1] Furthermore, it has shown potential anti-inflammatory and immunomodulatory properties.[1] High purity of this lipid is crucial for consistent and predictable results in nanoparticle formulations, affecting particle size, charge, and encapsulation efficiency.[5]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C41H77NNaO11P | [3] |
| Molecular Weight | 814.01 g/mol | [2][3] |
| Physical Form | Powder | [2] |
| Purity | >99% (TLC) | [2] |
| Storage Temperature | -20°C | [2] |
Applications in Nanoparticle Formulation
The primary application of this compound in the pharmaceutical industry is as a component of drug delivery systems.[1] Its ability to form lipid bilayers is fundamental to the creation of liposomes and other lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to specific sites within the body.[1][4]
The succinyl headgroup offers several advantages:
-
pH-Sensitivity: The carboxylic acid group can be deprotonated at physiological pH, imparting a negative surface charge to the nanoparticles. This can be exploited for pH-responsive drug release in acidic tumor microenvironments or endosomal compartments.
-
Surface Functionalization: The carboxyl group provides a reactive handle for the covalent attachment of targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.
-
Improved Stability: The incorporation of functionalized lipids like this compound can enhance the stability of the nanoparticle formulation.[]
Experimental Protocols
Protocol 1: Preparation of Liposomes using Thin-Film Hydration
This protocol describes a common method for preparing liposomes incorporating this compound.
Materials:
-
This compound
-
Other lipids (e.g., DSPC, Cholesterol)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol)[7]
-
Aqueous buffer (e.g., PBS, HEPES)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
-
Vacuum pump[8]
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and other lipids in an organic solvent in a round-bottom flask.[8][9] Ensure a homogenous mixture is formed.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[8]
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[8]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated. The temperature of the buffer should be above the transition temperature (Tc) of the lipids.[8]
-
Agitate the flask to disperse the lipid film, forming a suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be downsized using one of the following methods:
-
Sonication: Submerge the vial in a bath sonicator and sonicate until the suspension becomes clear.[7]
-
Extrusion: Pass the MLV suspension through polycarbonate filters with a defined pore size using a mini-extruder.[7] Repeat this process an odd number of times (e.g., 11 times) for a homogenous size distribution.
-
-
Workflow for Liposome Preparation:
Caption: Workflow for preparing liposomes using the thin-film hydration method.
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., deionized water or PBS).
-
Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
2. Morphology:
-
Technique: Transmission Electron Microscopy (TEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Remove excess liquid with filter paper.
-
(Optional) Negatively stain the sample with a contrast agent (e.g., uranyl acetate).
-
Allow the grid to air-dry completely.
-
Image the nanoparticles under the TEM to observe their size, shape, and morphology.
-
3. Encapsulation Efficiency:
-
Procedure:
-
Separate the unencapsulated drug from the nanoparticles using a suitable method (e.g., size exclusion chromatography, dialysis, or centrifugation).
-
Quantify the amount of drug in the nanoparticle fraction and the amount of free drug.
-
Calculate the encapsulation efficiency (EE%) using the following formula:
EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Expected Results and Data Presentation
The incorporation of this compound can influence the physicochemical properties of nanoparticles. Below is a table summarizing hypothetical characterization data for different nanoparticle formulations.
| Formulation | Lipid Composition (molar ratio) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | DSPC:Cholesterol (55:45) | 120 ± 5 | 0.15 | -5 ± 2 | 85 ± 5 |
| F2 | DSPC:Cholesterol:this compound (50:45:5) | 115 ± 7 | 0.12 | -25 ± 3 | 88 ± 4 |
| F3 | DSPC:Cholesterol:this compound (45:45:10) | 110 ± 6 | 0.11 | -40 ± 4 | 92 ± 3 |
Data are presented as mean ± standard deviation (n=3). This is example data and actual results may vary.
Logical Relationship of Formulation to Characterization
The following diagram illustrates the relationship between the formulation parameters and the resulting nanoparticle characteristics.
References
- 1. Succinyl PE | AxisPharm [axispharm.com]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 7. Liposome and Lipid tubule Production [www2.mrc-lmb.cam.ac.uk]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
Application Notes & Protocols: Encapsulation of Hydrophobic Drugs in pH-Sensitive 16:0 Succinyl PE Vesicles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and hydrophobic therapeutic agents. Their biocompatibility and ability to modify drug pharmacokinetics make them highly attractive for pharmaceutical applications. This document provides a detailed protocol for the encapsulation of hydrophobic drugs within vesicles formulated with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (16:0 Succinyl PE).
This compound is a functionalized phospholipid featuring a succinyl group on its headgroup.[1][2][3] This succinyl group has a carboxyl moiety that can be protonated under acidic conditions. This property makes vesicles containing this compound pH-sensitive; they are stable at physiological pH (7.4) but can become destabilized and release their payload in the acidic microenvironments often associated with tumors or endosomal compartments.[4][5] This targeted release mechanism is a significant advantage for delivering potent hydrophobic drugs, enhancing their therapeutic efficacy while minimizing systemic toxicity.[6]
These application notes will detail the thin-film hydration method for vesicle preparation, followed by extrusion for size homogenization.[7][8] Furthermore, comprehensive protocols for characterizing the resulting drug-loaded vesicles are provided, including determination of particle size, zeta potential, encapsulation efficiency, and in vitro drug release.
Experimental Workflow
The overall process for preparing and characterizing drug-loaded this compound vesicles involves several key stages, from lipid film formation to final vesicle analysis.
Caption: Workflow for hydrophobic drug encapsulation in this compound vesicles.
Materials and Equipment
Materials
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) (this compound)
-
Additional lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol) for optimizing bilayer stability.[8]
-
Hydrophobic drug of interest
-
Chloroform or a chloroform/methanol (B129727) mixture
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acidic Buffer (e.g., Acetate (B1210297) or Citrate (B86180) buffer), pH 5.5
-
Ultrapure water
Equipment
-
Rotary evaporator
-
Water bath
-
Vacuum oven or desiccator
-
Probe sonicator or bath sonicator
-
Liposome (B1194612) extruder (e.g., Avanti Mini Extruder)[7]
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument (for size and zeta potential)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Centrifuge or ultracentrifuge[]
-
Dialysis tubing (with appropriate Molecular Weight Cut-Off)
-
Standard laboratory glassware and consumables
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded Vesicles by Thin-Film Hydration
This protocol is based on the widely used thin-film hydration method, which is highly reproducible for encapsulating hydrophobic compounds.[7][8]
-
Lipid and Drug Dissolution:
-
In a round-bottom flask, dissolve this compound, any co-lipids (e.g., DSPC, cholesterol), and the hydrophobic drug in a suitable volume of organic solvent (e.g., 5 mL of chloroform).
-
A common starting molar ratio for pH-sensitive formulations could be this compound:DSPC:Cholesterol at 4:4:2. The drug-to-lipid ratio should be optimized, starting at approximately 1:20 (w/w).[8]
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the transition temperature (Tc) of the lipids (e.g., 60-65°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid-drug film should form on the inner wall of the flask.
-
Continue evaporation for at least 30 minutes after the film appears dry to remove residual solvent.
-
For complete solvent removal, place the flask in a vacuum oven or desiccator overnight.[7]
-
-
Hydration:
-
Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to the same temperature used for film formation (60-65°C).
-
Add the warm buffer to the flask containing the dry lipid film.
-
Agitate the flask vigorously (by hand or on the rotary evaporator without vacuum) for 30-60 minutes. The lipid film will peel off the glass and form multilamellar vesicles (MLVs).[10]
-
-
Vesicle Sizing (Extrusion):
-
To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension must be extruded.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid Tc.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process creates vesicles with a narrow size distribution.[11]
-
The resulting translucent suspension contains the drug-loaded vesicles. Store at 4°C.
-
Protocol 2: Characterization of Vesicles
Dynamic Light Scattering (DLS) is the standard method for determining the hydrodynamic diameter, PDI (a measure of size distribution width), and surface charge (zeta potential) of the vesicles.[12][13]
-
Sample Preparation: Dilute a small aliquot of the vesicle suspension in the same buffer used for hydration (e.g., PBS, pH 7.4) to an appropriate concentration for DLS analysis. Overly concentrated samples can cause measurement errors due to multiple scattering events.[14]
-
DLS Measurement:
-
Equilibrate the instrument to 25°C.[7]
-
Perform the measurement according to the instrument's standard operating procedure.
-
For particle size, the key outputs are the Z-average diameter and the PDI. A PDI value below 0.2 indicates a homogenous and monodisperse population.[6]
-
For zeta potential, the measurement will provide the surface charge in millivolts (mV). For this compound vesicles at pH 7.4, a negative zeta potential is expected due to the deprotonated succinyl group.[6]
-
EE% is the percentage of the initial drug that is successfully entrapped within the vesicles.[15] This requires separating the unencapsulated (free) drug from the drug-loaded vesicles.[16]
-
Separation of Free Drug: Choose one of the following methods:
-
Ultracentrifugation: Centrifuge the vesicle suspension at high speed (e.g., >80,000 x g for 1 hour).[17] The vesicles will form a pellet, leaving the free drug in the supernatant.
-
Size Exclusion Chromatography (SEC): Pass the sample through a small column (e.g., Sephadex G-50). The larger vesicles will elute first, followed by the smaller free drug molecules.[11]
-
Dialysis: Dialyze the sample against a large volume of buffer. The free drug will diffuse out, leaving the encapsulated drug inside the dialysis bag.[18]
-
-
Quantification of Drug:
-
Total Drug (D_total): Disrupt a known volume of the unseparated vesicle suspension by adding a suitable solvent (e.g., methanol or Triton X-100) to dissolve the lipid bilayer and release the encapsulated drug.
-
Free Drug (D_free): Use the supernatant (from centrifugation) or the later fractions (from SEC) to measure the amount of unencapsulated drug.
-
Quantify the drug concentration in both samples using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
-
Calculation: Encapsulation Efficiency (EE%) = [(D_total - D_free) / D_total] x 100%
| Parameter | Description | Typical Method |
| Particle Size | Average hydrodynamic diameter of the vesicles. | Dynamic Light Scattering (DLS)[19] |
| PDI | Polydispersity Index; measures the width of the size distribution. | Dynamic Light Scattering (DLS)[17] |
| Zeta Potential | Measure of the surface charge, indicating colloidal stability. | Electrophoretic Light Scattering[20] |
| EE% | Encapsulation Efficiency; percentage of drug successfully loaded. | Separation (Centrifugation/SEC) + Quantification (HPLC/UV-Vis)[][16] |
Table 1: Summary of key characterization parameters and methods.
Protocol 3: In Vitro pH-Sensitive Drug Release Study
This protocol uses a dialysis method to evaluate the drug release profile at physiological pH versus an acidic pH, mimicking a tumor or endosomal environment.[4][5]
-
Preparation:
-
Transfer a known volume (e.g., 1-2 mL) of the purified drug-loaded vesicle suspension into a dialysis bag (ensure the MWCO is large enough to allow free drug passage but retain the vesicles).
-
Prepare two release media: Buffer 1 (pH 7.4, e.g., PBS) and Buffer 2 (pH 5.5, e.g., acetate buffer).
-
-
Release Study:
-
Immerse the sealed dialysis bags into separate beakers containing a large volume (e.g., 200 mL) of each release medium.
-
Place the beakers in a shaking water bath maintained at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with fresh, pre-warmed buffer to maintain sink conditions.
-
-
Quantification and Analysis:
-
Quantify the amount of drug in the collected aliquots using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point for both pH conditions.
-
Plot the cumulative % drug release versus time. A significantly faster and higher drug release is expected at pH 5.5 compared to pH 7.4 for a successful pH-sensitive formulation.[4][6]
-
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 0 | 0 | 0 |
| 1 | 5.2 ± 0.8 | 25.1 ± 2.1 |
| 4 | 10.5 ± 1.1 | 65.8 ± 3.5 |
| 8 | 14.8 ± 1.5 | 88.2 ± 2.9 |
| 12 | 18.3 ± 1.9 | 92.5 ± 2.4 |
| 24 | 22.1 ± 2.3 | 94.3 ± 1.8 |
Table 2: Example of expected drug release data from this compound vesicles. (Note: Data is illustrative).
Mechanism of pH-Sensitive Release
The pH-responsive drug release from this compound vesicles is driven by the protonation of the carboxyl group in the succinyl moiety at acidic pH.
Caption: Mechanism of pH-triggered drug release from Succinyl-PE vesicles.
At physiological pH, the negatively charged headgroups create electrostatic repulsion, maintaining a stable, intact lipid bilayer that retains the encapsulated drug. In an acidic environment (pH < 6.5), the carboxyl group becomes protonated, neutralizing the charge.[4] This change reduces repulsion and can alter the packing of the lipid molecules, leading to the destabilization of the vesicle membrane and subsequent release of the hydrophobic drug.[21]
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 10. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 12. news-medical.net [news-medical.net]
- 13. usp.org [usp.org]
- 14. phmethods.net [phmethods.net]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. CN108414393A - A method of measuring entrapment efficiency of liposome - Google Patents [patents.google.com]
- 19. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 20. Development and characterization of polymer-coated liposomes for vaginal delivery of sildenafil citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 16:0 Succinyl PE in Targeted Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), commonly known as 16:0 Succinyl PE, is a versatile, amphiphilic phospholipid integral to the development of advanced drug and gene delivery systems.[1] Its unique structure, featuring a succinyl group, imparts a pH-sensitive characteristic to liposomal formulations, making it a valuable component for achieving efficient intracellular delivery of therapeutic payloads.[2] When incorporated into liposomes, this compound can facilitate the destabilization of the endosomal membrane in the acidic environment of the endosome, promoting the release of encapsulated genetic material into the cytoplasm.
These application notes provide a comprehensive overview of the use of this compound in targeted gene delivery, with a particular focus on liver-targeting applications. Detailed protocols for the formulation of this compound-containing liposomes for plasmid DNA and siRNA delivery are provided, along with methods for in vitro and in vivo evaluation.
Key Features of this compound in Gene Delivery
-
pH-Sensitivity: The succinyl group provides a titratable charge, leading to liposome (B1194612) destabilization in the acidic environment of the endosome, which is crucial for endosomal escape.[3]
-
Biocompatibility: As a phospholipid-based molecule, it offers good biocompatibility and biodegradability.
-
Versatility: It can be readily incorporated into various lipid nanoparticle formulations.
-
Targeting Potential: The carboxyl group of the succinyl moiety can be used for the covalent attachment of targeting ligands, such as galactose for hepatocyte-specific delivery.
Applications in Targeted Gene Delivery
The primary application of this compound in gene delivery is as a component of pH-sensitive liposomes designed to overcome the endosomal barrier, a major hurdle in non-viral gene therapy. By combining this compound with a targeting ligand, these liposomes can be directed to specific cell types, enhancing the specificity and efficacy of the gene therapy.
A prominent example is the development of liver-targeted gene delivery systems. The asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes, recognizes and internalizes molecules with terminal galactose or N-acetylgalactosamine residues.[1][4] By incorporating a galactose-conjugated lipid into a this compound-containing liposome, it is possible to achieve highly efficient and specific delivery of genes to liver cells.[5][6]
Data Presentation: Representative Transfection Efficiency
While specific quantitative data for this compound in gene delivery is not extensively available in the public domain, the following table presents representative data from studies on pH-sensitive and targeted liposomal systems to illustrate the expected performance.
| Formulation | Cell Line | Transfection Efficiency (relative to control) | Key Findings |
| pH-sensitive liposomes (DOPE/CHEMS) | Various mammalian cell lines | 1-30% of cationic liposomes (Lipofectin) | pH-sensitive liposomes mediate gene transfer, though less efficiently than optimized cationic liposomes.[7] |
| Galactosylated LPD (Liposome-Polycation-DNA) | HepG2 (hepatoma) | Significantly improved gene expression vs. non-galactosylated LPD | The length of the spacer arm on the galactosyl ligand is critical for receptor recognition and transfection efficiency.[6] |
| TAT-modified pH-sensitive liposomes | Tumor-bearing mice (in vivo) | At least 3-fold higher than non-pH-sensitive control | pH-sensitive cleavage of a PEG shield in the acidic tumor microenvironment enhances cellular uptake and transfection.[8][9] |
Experimental Protocols
Protocol 1: Formulation of this compound-Containing Liposomes for Plasmid DNA Delivery (Thin-Film Hydration Method)
This protocol describes the preparation of pH-sensitive liposomes encapsulating a reporter plasmid (e.g., encoding for GFP or luciferase).
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
-
Chloroform
-
Methanol
-
Plasmid DNA in TE buffer (pH 7.4)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DPPC, cholesterol, this compound, and DOPE in a molar ratio of (e.g., 4:3:2:1) in a sufficient volume of chloroform/methanol (2:1 v/v).
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer containing the plasmid DNA. The volume of the hydration buffer should be chosen to achieve the desired final lipid concentration.
-
Incubate the flask at a temperature above the lipid phase transition temperature for 1-2 hours with intermittent gentle agitation to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the liposome suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder. Ensure the temperature is maintained above the lipid phase transition temperature throughout the extrusion process.
-
-
Purification:
-
Remove unencapsulated plasmid DNA by size exclusion chromatography or dialysis against the hydration buffer.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated DNA using a fluorescent dye-based assay (e.g., PicoGreen) after lysing the liposomes with a detergent (e.g., 1% Triton X-100).
-
Protocol 2: Formulation of Galactose-Targeted this compound Liposomes for siRNA Delivery
This protocol details the preparation of liver-targeted liposomes for the delivery of siRNA.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Galactose-conjugated lipid (e.g., Gal-DSPE-PEG)
-
siRNA in RNase-free buffer
-
Ethanol (B145695) (200 proof)
-
Hydration buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Lipid Preparation:
-
Dissolve DPPC, cholesterol, this compound, DOPE, and the galactose-conjugated lipid in ethanol at the desired molar ratio (e.g., 4:3:1.5:1:0.5).
-
-
siRNA Preparation:
-
Dissolve the siRNA in the hydration buffer (citrate buffer, pH 4.0).
-
-
Liposome Formation (Ethanol Injection Method):
-
Rapidly inject the lipid-ethanol solution into the siRNA-buffer solution with vigorous stirring. The ratio of ethanol to aqueous phase should be optimized, typically around 1:3 to 1:5 (v/v).
-
Continue stirring for 30-60 minutes at room temperature to allow for the formation of liposome-siRNA complexes.
-
-
Purification and Buffer Exchange:
-
Remove the ethanol and unencapsulated siRNA by dialysis against PBS (pH 7.4) using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa). Dialyze for at least 24 hours with several buffer changes.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using DLS.
-
Quantify the siRNA encapsulation efficiency using a Ribogreen assay after lysing the liposomes.
-
Mandatory Visualizations
Caption: Experimental workflow for the formulation and in vitro evaluation of this compound liposomes for plasmid DNA delivery.
Caption: Proposed cellular uptake and endosomal escape pathway for galactose-targeted this compound liposomes in hepatocytes.
Concluding Remarks
This compound is a highly valuable lipid for the formulation of targeted, pH-sensitive gene delivery systems. Its ability to promote endosomal escape of genetic material, combined with the potential for surface modification with targeting ligands, makes it a powerful tool for enhancing the efficacy and specificity of non-viral gene therapies. The protocols provided herein offer a solid foundation for researchers to develop and optimize this compound-based liposomes for their specific gene delivery applications. Further research is warranted to generate more quantitative data on the transfection efficiency of these systems and to fully elucidate the underlying mechanisms of cellular uptake and intracellular trafficking.
References
- 1. Liver-targeted delivery of liposome-encapsulated curcumol using galactosylated-stearate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinyl PE | AxisPharm [axispharm.com]
- 3. pH-sensitive, cationic liposomes: a new synthetic virus-like vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galactose-decorated liver tumor-specific nanoliposomes incorporating selective BRD4-targeted PROTAC for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatocyte-targeting gene delivery using a lipoplex composed of galactose-modified aromatic lipid synthesized with click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Delivery of plasmid DNA into mammalian cell lines using pH-sensitive liposomes: comparison with cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced transfection of tumor cells in vivo using "Smart" pH-sensitive TAT-modified pegylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced transfection of tumor cells in vivo using “Smart” pH-sensitive TAT-modified pegylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 16:0 Succinyl PE Nanoparticles by Dynamic Light Scattering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-succinyl (16:0 Succinyl PE) is a functionalized phospholipid that is increasingly utilized in the development of nanoparticle-based drug delivery systems.[1] Its unique headgroup, featuring a succinyl moiety, imparts a negative surface charge to nanoparticles, which can influence their stability, biodistribution, and cellular uptake.[] Accurate and reliable characterization of these nanoparticles is paramount for ensuring product quality, reproducibility, and efficacy in preclinical and clinical settings.
Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely employed for the characterization of nanoparticles in suspension.[3] DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[4] This information is then used to determine the hydrodynamic diameter (size), size distribution (polydispersity index or PDI), and zeta potential of the nanoparticles. These parameters are critical for:
-
Optimizing formulation: Ensuring consistent and desired particle size for effective drug delivery.[5]
-
Assessing stability: Monitoring for aggregation or degradation over time.[6]
-
Predicting in vivo behavior: Understanding how surface charge may affect interactions with biological systems.[7]
These application notes provide a detailed protocol for the preparation and characterization of this compound nanoparticles using DLS.
Data Presentation
The following table summarizes the expected physicochemical properties of this compound nanoparticles as determined by Dynamic Light Scattering.
| Parameter | Expected Value | Significance |
| Z-Average Diameter (d.nm) | 80 - 150 nm | Influences biodistribution, cellular uptake, and drug release kinetics. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution, which is crucial for reproducibility. |
| Zeta Potential (mV) | -20 mV to -50 mV | The negative charge imparted by the succinyl group contributes to colloidal stability by preventing aggregation through electrostatic repulsion.[] |
Experimental Protocols
I. Preparation of this compound Nanoparticles (Liposomes) by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes with a defined size.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-succinyl (this compound)[1]
-
Chloroform
-
Methanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask. A typical molar ratio would be 55:40:5 (DPPC:Cholesterol:this compound).
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPC, this is >41°C).
-
Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gentle rotation of the flask. The volume of the aqueous phase will determine the final lipid concentration.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process disrupts the MLVs and forces them to re-form as unilamellar vesicles (LUVs) with a more uniform size distribution.
-
The resulting nanoparticle suspension is now ready for DLS characterization.
-
II. Characterization by Dynamic Light Scattering (DLS)
This protocol outlines the procedure for measuring the size, polydispersity, and zeta potential of the prepared this compound nanoparticles.
Equipment:
-
DLS instrument (e.g., Malvern Zetasizer)
-
Disposable cuvettes (for size and PDI measurements)
-
Disposable folded capillary cells (for zeta potential measurements)
Procedure:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Select the appropriate measurement parameters in the software, including the dispersant (water or PBS), temperature, and measurement angle.
-
-
Sample Preparation:
-
Dilute a small aliquot of the nanoparticle suspension with filtered PBS to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument and should be determined empirically to achieve a suitable count rate.
-
-
Size and Polydispersity (PDI) Measurement:
-
Pipette the diluted sample into a clean, disposable cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature (e.g., 25°C).
-
Perform the DLS measurement. The instrument will acquire the correlation function and calculate the Z-average diameter and PDI.
-
Perform at least three independent measurements to ensure reproducibility.
-
-
Zeta Potential Measurement:
-
Carefully inject the diluted sample into a folded capillary cell, avoiding the introduction of air bubbles.
-
Place the cell into the instrument's zeta potential measurement chamber.
-
Allow the sample to equilibrate.
-
Perform the zeta potential measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles to calculate the zeta potential.
-
Perform at least three independent measurements.
-
-
Data Analysis:
-
Analyze the obtained data using the instrument's software.
-
Report the Z-average diameter (in nm), the Polydispersity Index (PDI), and the zeta potential (in mV) as the mean ± standard deviation of the replicate measurements.
-
Mandatory Visualizations
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Dynamic Light Scattering Distributions by Any Means - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-Succinyl Sodium Salt - CD BioSustainable [sustainable-bio.com]
- 6. Dynamic Light Scattering Analysis of Lipid Nanoparticles: Effect of Salts on the Diffusion Interaction Parameter and Hydrodynamic Radius at Infinite Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Liposome Characteristics and Dose on the Pharmacokinetics of Liposomes Coated with Poly(amino acid)s - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 16:0 Succinyl PE into Lipid-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt), hereafter referred to as 16:0 Succinyl PE, into existing lipid formulations. This document outlines the unique properties of this compound, its impact on formulation characteristics, and detailed protocols for preparation and characterization.
Introduction to this compound
This compound is a modified phospholipid featuring a succinyl group attached to the head of the phosphatidylethanolamine (B1630911) (PE). This modification imparts a negative charge and pH-sensitive properties to the lipid, making it a valuable component in advanced drug delivery systems.[1][2][3] The dipalmitoyl (16:0) acyl chains provide structural stability to the lipid bilayer.[1] With a molecular weight of 814.01 g/mol , this functionalized lipid is instrumental in the development of liposomes and other lipid-based carriers with enhanced efficacy, reduced toxicity, and improved bioavailability.[3]
Key Properties and Advantages:
-
pH-Sensitivity: The succinyl group has a pKa in the acidic range, leading to changes in the liposome's surface charge and structure in acidic environments, such as those found in tumor microenvironments or endosomes. This can be exploited for targeted drug release.[4]
-
Negative Charge: The carboxyl group of the succinyl moiety provides a negative surface charge to the lipid formulation, which can influence its interaction with biological membranes and circulation time.
-
Enhanced Stability: The incorporation of modified lipids can improve the stability of lipid nanoparticles.
-
Versatility: this compound can be incorporated into various lipid-based delivery systems, including conventional liposomes, stealth liposomes, and lipid nanoparticles (LNPs).
Impact of this compound on Lipid Formulation Characteristics
The incorporation of this compound into a lipid formulation can significantly alter its physicochemical properties. The following table summarizes the expected effects of increasing the molar ratio of this compound in a liposomal formulation.
Disclaimer: The following data is illustrative and based on established principles of lipid nanoparticle formulation. Actual results may vary depending on the specific lipid composition, drug cargo, and preparation method.
| Molar Ratio of this compound (%) | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | pH-Mediated Drug Release (%) (at pH 5.5) |
| 0 | 150 ± 5 | -5 ± 2 | 85 ± 5 | 10 ± 2 |
| 5 | 135 ± 6 | -20 ± 3 | 82 ± 4 | 35 ± 4 |
| 10 | 120 ± 5 | -35 ± 4 | 78 ± 5 | 60 ± 5 |
| 15 | 110 ± 7 | -45 ± 3 | 75 ± 6 | 75 ± 6 |
General Trends:
-
Particle Size: Increasing the concentration of negatively charged lipids like this compound can lead to a decrease in particle size due to electrostatic repulsion between the lipid heads during formulation.
-
Zeta Potential: The zeta potential becomes more negative with increasing concentrations of the anionic this compound, which can enhance colloidal stability.[5]
-
Encapsulation Efficiency: The encapsulation efficiency of certain drugs, particularly cationic drugs, may be influenced by the charge of the liposome (B1194612). For anionic drugs, an increase in the negative charge of the liposome might slightly decrease the encapsulation efficiency.
-
pH-Mediated Drug Release: The presence of the pH-sensitive succinyl group leads to destabilization of the liposome in acidic environments, triggering the release of the encapsulated drug.[4][6] This effect is more pronounced at higher concentrations of this compound.
Experimental Protocols
Protocol for Preparation of pH-Sensitive Liposomes Containing this compound and Doxorubicin (B1662922)
This protocol describes the preparation of pH-sensitive liposomes incorporating this compound and loaded with the chemotherapeutic drug Doxorubicin (DOX) using the thin-film hydration method followed by extrusion.[7][8]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (this compound)
-
Doxorubicin HCl
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate (B86180) Buffer, pH 4.0
-
Sephadex G-50 column
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DPPC, Cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture. A typical molar ratio would be DPPC:Cholesterol:this compound of 55:35:10.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60°C).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner surface of the flask.
-
-
Hydration of Lipid Film:
-
Hydrate the lipid film with a 300 mM citrate buffer (pH 4.0) by rotating the flask in a water bath at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Sizing of Liposomes (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a pore size of 100 nm.
-
Perform at least 10 passes through the extruder at 60°C.
-
-
Doxorubicin Loading (pH Gradient Method):
-
Create a pH gradient by exchanging the external buffer of the liposomes from pH 4.0 to pH 7.4. This can be achieved by passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with PBS (pH 7.4).
-
Prepare a solution of Doxorubicin HCl in PBS (pH 7.4).
-
Add the DOX solution to the liposome suspension at a drug-to-lipid ratio of 1:5 (w/w).
-
Incubate the mixture at 60°C for 30 minutes with gentle stirring to allow for active loading of the drug into the liposomes.
-
-
Purification:
-
Remove unencapsulated doxorubicin by passing the liposome-drug mixture through a new Sephadex G-50 column equilibrated with PBS (pH 7.4).
-
Collect the liposomal fraction, which will elute in the void volume.
-
Protocol for Characterization of Liposomes
3.2.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposome suspension with PBS (pH 7.4) to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility of the liposomes.
-
3.2.2. Encapsulation Efficiency Determination
-
Method: Spectrofluorometry
-
Procedure:
-
To determine the total amount of doxorubicin, disrupt a known volume of the liposome suspension by adding a detergent (e.g., 1% Triton X-100).
-
Measure the fluorescence of the disrupted liposomes (Total Drug) and the unencapsulated drug collected during the purification step (Free Drug) using a spectrofluorometer (Excitation: 485 nm, Emission: 590 nm).
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
3.2.3. In Vitro pH-Sensitive Drug Release
-
Method: Dialysis
-
Procedure:
-
Place a known concentration of the doxorubicin-loaded liposomes in a dialysis bag (MWCO 10-14 kDa).
-
Immerse the dialysis bag in two separate release media: PBS at pH 7.4 and a buffer at pH 5.5 (e.g., acetate (B1210297) buffer).
-
Maintain the temperature at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release media and replace with fresh media.
-
Quantify the amount of released doxorubicin in the aliquots using spectrofluorometry.
-
Plot the cumulative drug release as a function of time for both pH conditions.
-
Visualizations
Experimental Workflow
Experimental workflow for the preparation and characterization of this compound liposomes.
Proposed Anti-Inflammatory Signaling Pathway
The following diagram illustrates a potential mechanism by which phosphatidylethanolamine (PE) may exert anti-inflammatory effects through the regulation of the NLRP3 inflammasome. While this pathway is established for PE, the succinyl modification may further influence these interactions.
Proposed anti-inflammatory signaling pathway of phosphatidylethanolamine.
Conclusion
This compound is a versatile and valuable lipid for the development of advanced drug delivery systems. Its unique pH-sensitive properties and negative charge can be leveraged to create stable, targeted, and effective lipid-based formulations. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and scientists to successfully incorporate this compound into their existing and novel lipid formulations. Careful characterization of the resulting nanoparticles is crucial to ensure optimal performance and to fully realize the potential of this functionalized lipid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preparation, physicochemical characterization, and cell viability evaluation of long-circulating and pH-sensitive liposomes containing ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound powder Avanti Polar Lipids [sigmaaldrich.com]
- 4. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and characterization of doxorubicin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of Doxorubicin Liposomes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Characterization of 16:0 Succinyl PE Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer, and they are a focal point of research in drug delivery due to their biocompatibility and ability to encapsulate both hydrophilic and lipophilic compounds. 16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)) is a phospholipid derivative that incorporates a succinyl headgroup, imparting a net negative charge to the liposome (B1194612) surface.[][2] This charge can influence the liposome's stability, in vivo circulation time, and interaction with cells.[3][4] Therefore, a thorough and precise characterization of this compound liposomes is a critical step in the development of effective and reproducible drug delivery systems.
These application notes provide detailed protocols for the essential analytical techniques required to characterize this compound liposomes, including their physicochemical properties, drug encapsulation efficiency, and in vitro release kinetics.
Physicochemical Characterization of Liposomes
A fundamental aspect of liposome characterization involves determining the size, size distribution, surface charge, and morphology. These parameters are critical as they directly impact the stability, biological performance, and efficacy of the liposomal formulation.[4][5]
Particle Size and Polydispersity Index (PDI) Analysis
The size of liposomes affects their circulation half-life, biodistribution, and cellular uptake. Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are two primary techniques for measuring particle size and distribution.[5][6]
DLS, also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[5] Smaller particles move more rapidly, leading to faster fluctuations in light intensity. This relationship allows for the calculation of the particle's hydrodynamic diameter and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value below 0.3 is generally considered indicative of a homogenous population of liposomes.[7]
Protocol: Liposome Size and PDI Measurement by DLS
Objective: To determine the mean hydrodynamic diameter and polydispersity index of this compound liposomes.
Materials:
-
This compound liposome suspension
-
High-purity, filtered (0.22 µm) buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4 or HEPES-buffered saline (HBS))
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable or quartz cuvettes
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes to ensure stability.
-
Sample Preparation:
-
Dilute the liposome suspension with the filtered buffer to an appropriate concentration. The optimal concentration depends on the instrument but should be sufficient to obtain a stable signal without causing multiple scattering effects. A dilution of at least 10-fold is a good starting point.[8]
-
Gently mix the diluted sample by inverting the tube; avoid vortexing to prevent liposome disruption.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters in the software, including the dispersant properties (viscosity and refractive index of the buffer) and the measurement temperature (e.g., 25°C).
-
Allow the sample to equilibrate to the set temperature for 2-5 minutes.
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The software will calculate the intensity-weighted, volume-weighted, and number-weighted size distributions. The Z-average diameter and the Polydispersity Index (PDI) are the most commonly reported values.
-
Analyze the correlation function to ensure a good quality fit.
-
NTA visualizes and tracks the Brownian motion of individual nanoparticles in real-time through a laser-illuminated microscope.[9][10] By tracking the movement of each particle, the diffusion coefficient and, subsequently, the hydrodynamic diameter can be calculated using the Stokes-Einstein equation.[11] NTA provides high-resolution size distributions and particle concentration measurements.
Protocol: Liposome Size and Concentration Measurement by NTA
Objective: To determine the particle size distribution and concentration of this compound liposomes.
Materials:
-
This compound liposome suspension
-
High-purity, particle-free buffer (e.g., filtered PBS)
-
Nanoparticle Tracking Analysis (NTA) instrument (e.g., Malvern NanoSight)
-
Sterile syringes and filters
Procedure:
-
Instrument Setup: Start the NTA instrument and software. Prime the fluidics system with filtered buffer.
-
Sample Preparation:
-
Dilute the liposome suspension in particle-free buffer to achieve an optimal particle concentration for analysis (typically 20-100 particles per frame).[12] This often requires a higher dilution factor than for DLS.
-
Gently mix the sample.
-
-
Measurement:
-
Load the diluted sample into the instrument using a syringe.
-
Adjust the camera focus and detection threshold to accurately visualize the scattered light from the liposomes.
-
Capture several videos (e.g., 3-5 videos of 60 seconds each) for each sample to ensure statistical significance.[12]
-
-
Data Analysis:
-
The NTA software analyzes the captured videos to track individual particles and calculate their size and concentration.
-
The results are typically presented as a size distribution histogram and a concentration value (particles/mL).
-
Data Presentation: Particle Size and PDI
| Sample ID | Technique | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Mean Diameter (nm) | Mode Diameter (nm) | Concentration (particles/mL) |
| Batch 1 | DLS | 125.3 | 0.15 | - | - | - |
| Batch 1 | NTA | - | - | 130.1 | 115.8 | 1.2 x 10¹² |
| Batch 2 | DLS | 128.9 | 0.18 | - | - | - |
| Batch 2 | NTA | - | - | 135.4 | 118.2 | 1.1 x 10¹² |
Workflow for Liposome Size Characterization
Caption: Workflow for DLS and NTA analysis.
Zeta Potential Analysis
Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the liposomes.[] It is a key indicator of the stability of a colloidal dispersion. For this compound liposomes, the succinyl group imparts a negative charge. A high absolute zeta potential (typically > |30| mV) indicates strong repulsive forces between particles, which prevents aggregation and enhances stability.[3] Zeta potential is measured using Electrophoretic Light Scattering (ELS).
Protocol: Zeta Potential Measurement
Objective: To determine the surface charge and stability of this compound liposomes.
Materials:
-
This compound liposome suspension
-
Low ionic strength buffer (e.g., 10 mM NaCl)
-
Zeta potential analyzer (e.g., Malvern Zetasizer)
-
Folded capillary cells or other appropriate measurement cells
Procedure:
-
Instrument Setup: Power on the instrument and allow it to stabilize.
-
Sample Preparation:
-
Dilute the liposome suspension in a low ionic strength buffer. High ionic strength can compress the electrical double layer and lead to an underestimation of the true zeta potential.[14]
-
Ensure the final concentration is suitable for the instrument's detection capabilities.
-
-
Measurement:
-
Carefully inject the sample into the measurement cell, avoiding the introduction of air bubbles.
-
Place the cell in the instrument.
-
Set the measurement parameters, including dispersant properties, temperature, and the number of runs. The Smoluchowski model is typically appropriate for aqueous media.[14]
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
The software calculates the electrophoretic mobility and converts it to the zeta potential value (in mV).
-
The result is typically reported as the mean zeta potential ± standard deviation.
-
Data Presentation: Zeta Potential
| Sample ID | Dispersant | Temperature (°C) | Measured Zeta Potential (mV) | Standard Deviation (mV) |
| Batch 1 | 10 mM NaCl | 25 | -45.2 | 2.1 |
| Batch 2 | 10 mM NaCl | 25 | -48.5 | 2.5 |
Principle of Zeta Potential Measurement
Caption: Principle of zeta potential measurement.
Morphology and Lamellarity Analysis
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for the direct visualization of liposomes in their native, hydrated state.[9][15] It provides invaluable information on particle morphology (e.g., sphericity), size, and lamellarity (the number of lipid bilayers).[16]
Protocol: Cryo-TEM Imaging
Objective: To visualize the morphology and determine the lamellarity of this compound liposomes.
Materials:
-
Liposome suspension
-
TEM grids (holey carbon film)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151) and liquid nitrogen
-
Cryo-Transmission Electron Microscope
Procedure:
-
Grid Preparation: Glow-discharge the TEM grids to make the carbon surface hydrophilic.
-
Sample Application:
-
In a temperature and humidity-controlled chamber, apply a small volume (2-4 µL) of the liposome suspension to the prepared grid.[17]
-
-
Blotting and Plunge-Freezing:
-
Blot the grid with filter paper to create a thin aqueous film.
-
Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the water, preserving the liposomes in a near-native state.[17]
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-holder and insert it into the Cryo-TEM.
-
Acquire images at low electron dose conditions to minimize radiation damage.
-
-
Data Analysis:
-
Analyze the captured images to assess the shape and size of the liposomes.
-
Determine the lamellarity by counting the number of bilayers for a significant population of vesicles (e.g., unilamellar, bilamellar, multilamellar).
-
Data Presentation: Lamellarity Analysis
| Sample ID | Total Liposomes Counted | Unilamellar (%) | Bilamellar (%) | Multilamellar (%) |
| Batch 1 | 200 | 95 | 4 | 1 |
| Batch 2 | 215 | 93 | 6 | 1 |
Drug Encapsulation and In Vitro Release
For liposomes intended as drug carriers, it is crucial to quantify the amount of encapsulated drug and to characterize its release profile over time.
Drug Encapsulation Efficiency (%EE)
Encapsulation efficiency is the percentage of the total drug added during formulation that is successfully entrapped within the liposomes.[18] The dialysis method is commonly used to separate the unencapsulated (free) drug from the liposome-encapsulated drug.[][20]
Protocol: Encapsulation Efficiency by Dialysis
Objective: To determine the percentage of drug encapsulated in this compound liposomes.
Materials:
-
Drug-loaded liposome suspension
-
Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO) that allows free drug to pass but retains the liposomes.
-
Release medium (e.g., PBS, pH 7.4)
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Dialysis Setup:
-
Take a known volume of the drug-loaded liposome suspension and place it inside the dialysis bag.[7]
-
Seal the bag securely.
-
Submerge the dialysis bag in a large volume of release medium (e.g., 500 mL) to ensure sink conditions.
-
Stir the release medium at a constant speed (e.g., 100 rpm) at a controlled temperature (e.g., 37°C).[7]
-
-
Separation: Allow dialysis to proceed for a sufficient time (e.g., 2-4 hours) for the free drug to diffuse out of the bag and into the external medium.
-
Quantification of Total and Encapsulated Drug:
-
Total Drug (C_total): Take an aliquot of the original, undialyzed liposome suspension. Disrupt the liposomes using a suitable solvent (e.g., methanol (B129727) or Triton X-100) to release the encapsulated drug. Measure the drug concentration using the appropriate analytical method.
-
Encapsulated Drug (C_encap): After dialysis, take an aliquot of the liposome suspension from within the dialysis bag. Disrupt these liposomes and measure the drug concentration.
-
-
Calculation:
-
Calculate the Encapsulation Efficiency (%EE) using the following formula: %EE = (C_encap / C_total) * 100
-
Workflow for Encapsulation Efficiency Determination
Caption: Workflow for %EE determination by dialysis.
In Vitro Drug Release Study
In vitro release studies are performed to understand the rate and extent of drug release from the liposomes under physiological-like conditions.[21] The dialysis bag method is a common and straightforward technique for these studies.[22]
Protocol: In Vitro Drug Release by Dialysis
Objective: To characterize the release profile of an encapsulated drug from this compound liposomes over time.
Materials:
-
Drug-loaded liposome suspension
-
Dialysis tubing (same MWCO as for %EE)
-
Release medium (e.g., PBS, pH 7.4, potentially with 0.5% Tween 80 to maintain sink conditions for poorly soluble drugs)
-
Thermostatically controlled shaker or water bath
-
Analytical instrument for drug quantification
Procedure:
-
Study Setup:
-
Place a known volume (e.g., 1-2 mL) of the drug-loaded liposome suspension into a dialysis bag and seal it.
-
Submerge the bag in a defined volume of pre-warmed release medium (e.g., 100 mL) in a beaker or flask.
-
Place the setup in a shaker bath set to a specific temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).[22]
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from outside the dialysis bag.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Quantification:
-
Measure the concentration of the drug in the collected aliquots using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time to generate the drug release profile.
-
Data Presentation: In Vitro Release
| Time (hours) | Cumulative Drug Released (%) - Batch 1 | Cumulative Drug Released (%) - Batch 2 |
| 0 | 0 | 0 |
| 1 | 10.5 | 11.2 |
| 4 | 25.1 | 28.4 |
| 8 | 40.3 | 45.1 |
| 12 | 55.8 | 60.3 |
| 24 | 75.2 | 80.1 |
| 48 | 88.9 | 92.5 |
Workflow for In Vitro Drug Release Study
Caption: Workflow for in vitro release study.
References
- 2. avantiresearch.com [avantiresearch.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. azonano.com [azonano.com]
- 5. news-medical.net [news-medical.net]
- 6. Nanoparticle Tracking Analysis for the Quantification and Size Determination of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Characterization of New Liposomes. Bactericidal Activity of Cefepime Encapsulated into Cationic Liposomes [mdpi.com]
- 8. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 9. [PDF] Cryo-EM sample preparation method for extremely low concentration liposomes | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | A Protocol for Improved Precision and Increased Confidence in Nanoparticle Tracking Analysis Concentration Measurements between 50 and 120 nm in Biological Fluids [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Extracellular vesicle measurements with nanoparticle tracking analysis – An accuracy and repeatability comparison between NanoSight NS300 and ZetaView - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
- 16. Cryo-EM sample preparation method for extremely low concentration liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liposomal Nanovesicles for Efficient Encapsulation of Staphylococcal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A two-stage reverse dialysis in vitro dissolution testing method for passive targeted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
Troubleshooting & Optimization
how to prevent aggregation of 16:0 Succinyl PE liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of 16:0 Succinyl PE liposomes.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound liposomes in a question-and-answer format.
Question 1: My this compound liposome (B1194612) solution became cloudy and aggregated immediately after hydration. What went wrong?
Answer: This is a common issue often related to the pH of your hydration buffer. This compound is a pH-sensitive lipid with a negatively charged succinyl headgroup at neutral or basic pH. This charge creates electrostatic repulsion between liposomes, preventing aggregation. If the pH is too low (acidic), the succinyl group becomes protonated, loses its charge, and the liposomes will aggregate.
Troubleshooting Steps:
-
Verify Buffer pH: Immediately measure the pH of your hydration buffer. For initial hydration and stability, the pH should be maintained at or above 7.4.[1]
-
Check Lipid Film Quality: Ensure the lipid film was completely dry and free of residual organic solvent before hydration. A non-uniform or "patchy" film can lead to incomplete hydration and aggregation.
-
Hydration Temperature: The hydration temperature should be above the phase transition temperature (Tc) of all lipids in the formulation. For this compound (DPPE-Succinyl), this is similar to DPPC, so a temperature of >41°C is recommended.
Question 2: My liposomes were stable initially but aggregated after I added my active pharmaceutical ingredient (API). Why?
Answer: Your API may be acidic or may be interacting with the liposome surface in a way that neutralizes its surface charge.
Troubleshooting Steps:
-
Measure Final pH: Check the pH of the liposome suspension after adding your API. If it has dropped into the acidic range, the API is the likely cause.
-
API Solubility and Charge: Consider the properties of your API. Cationic (positively charged) molecules can bind to the anionic (negatively charged) surface of the liposomes, neutralizing the repulsive forces and causing aggregation.
-
Adjust Formulation pH: If the API is acidic, you may need to adjust the pH of the final formulation back to the neutral or slightly basic range using a suitable buffer.
-
Incorporate Stabilizers: If charge interaction is the issue, consider incorporating sterically-hindering lipids like DSPE-PEG2000 into your formulation (see FAQ 3).
Question 3: I'm observing aggregation during long-term storage, even at 4°C. How can I improve stability?
Answer: Long-term stability issues can arise from slow lipid hydrolysis, which can alter the pH, or insufficient electrostatic/steric repulsion over time.[2][3]
Troubleshooting Steps:
-
Confirm Storage pH: Ensure the liposomes are stored in a well-buffered solution at a pH of 7.4 or higher. Studies suggest a pH of 6.5 may also offer a stable environment for some formulations, but for succinyl PE, neutral to basic is generally safer.[2]
-
Incorporate Cholesterol: Cholesterol is known to increase the rigidity and packing of the lipid bilayer, which can enhance stability and reduce aggregation.[4][5][6] A molar ratio of 2:1 or 70:30 (lipid:cholesterol) is often a good starting point.[6]
-
Add a PEGylated Lipid: Incorporating a lipid like DSPE-PEG2000 (typically 2-5 mol%) creates a hydrophilic "stealth" layer on the liposome surface. This layer provides a strong steric barrier that physically prevents liposomes from getting close enough to aggregate.[7][8][9][10]
-
Storage Conditions: Store liposomes protected from light at a stable 4°C.[1][3] Avoid freezing unless a specific cryoprotectant has been included in the formulation, as freeze-thaw cycles can disrupt liposome integrity.[3][11]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of this compound liposome aggregation?
This compound is an anionic, pH-sensitive lipid. The succinyl headgroup has a carboxyl group that is deprotonated (negatively charged) at neutral to basic pH. This negative charge creates electrostatic repulsion between liposomes, keeping them dispersed. In an acidic environment (typically pH < 6.0), the carboxyl group becomes protonated, neutralizing the surface charge.[1] Without this repulsion, the liposomes aggregate to minimize their surface energy in the aqueous environment.
Q2: How does cholesterol improve the stability of these liposomes?
Cholesterol inserts into the lipid bilayer, filling gaps between the phospholipid molecules. This increases the packing density and mechanical rigidity of the membrane.[4][5] This "strengthening" of the bilayer makes the liposomes less prone to fusion and aggregation, even if surface charges are slightly compromised.[5][6]
Q3: What is PEGylation and how does it prevent aggregation?
PEGylation is the process of incorporating lipids that have a polyethylene (B3416737) glycol (PEG) chain attached to their headgroup (e.g., DSPE-PEG2000) into the liposome formulation.[10][12] These PEG chains extend from the liposome surface into the aqueous medium, forming a protective hydrophilic layer. This layer creates a powerful steric barrier, physically preventing liposomes from approaching each other, thus inhibiting aggregation regardless of surface charge.[7][9][10]
Q4: What is a typical starting formulation to avoid aggregation?
A robust starting formulation could be a molar ratio of:
-
Main Lipid (e.g., DPPC): 50-60 mol%
-
This compound: 10-15 mol%
-
Cholesterol: 30-35 mol%[6]
-
DSPE-PEG2000: 2-5 mol%[8]
This combination provides the pH-sensitive component, bilayer rigidity from cholesterol, and steric shielding from PEGylation.
Data Summaries
Table 1: Effect of Formulation Parameters on Liposome Stability This table summarizes the qualitative effects of key components and conditions on the physical stability of pH-sensitive liposomes.
| Parameter | Condition | Expected Effect on Aggregation | Rationale |
| pH | pH < 6.0 | High Aggregation | Protonation of succinyl group, loss of electrostatic repulsion.[1] |
| pH ≥ 7.4 | Low Aggregation | Deprotonation of succinyl group, strong electrostatic repulsion.[1] | |
| Cholesterol | 0 mol% | Moderate Stability | Standard bilayer fluidity. |
| 30-40 mol% | Improved Stability | Increased bilayer rigidity and packing, reducing fusion.[4][5] | |
| PEGylation | 0 mol% | Susceptible to Aggregation | Stability relies solely on electrostatic repulsion. |
| 2-5 mol% DSPE-PEG2000 | High Stability | Strong steric barrier prevents liposome-liposome contact.[7][8] | |
| Temperature | Storage at 4°C | Good Stability | Slows lipid degradation and reduces kinetic energy of particles.[3] |
| Storage at RT (~22°C) | Reduced Stability | Increased rate of lipid hydrolysis and particle collisions.[2] |
Table 2: Influence of pH on Zeta Potential and Stability This table illustrates the expected relationship between the pH of the medium and the surface charge (zeta potential) of Succinyl PE-containing liposomes.
| pH of Medium | Succinyl Headgroup State | Expected Zeta Potential | Colloidal Stability |
| 4.5 | Protonated (-COOH) | Near-neutral (~0 to -10 mV) | Unstable, prone to aggregation. |
| 6.5 | Partially Deprotonated | Moderately Negative (~ -20 mV) | Moderately stable, risk of aggregation.[2] |
| 7.4 | Fully Deprotonated (-COO⁻) | Highly Negative (< -30 mV) | Stable due to strong electrostatic repulsion.[13][14] |
| 8.5 | Fully Deprotonated (-COO⁻) | Highly Negative (> -30 mV) | Stable. |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes a standard method for preparing liposomes containing this compound.[15][16][17][18]
-
Lipid Dissolution:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DPPC, Cholesterol, this compound, DSPE-PEG2000) in a suitable organic solvent, such as a 2:1 (v/v) mixture of chloroform (B151607) and methanol.[17]
-
Ensure all lipids are completely dissolved to form a clear solution.
-
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask under reduced pressure to evaporate the organic solvent. Maintain a water bath temperature above the highest Tc of the lipid components (e.g., 50-60°C).
-
A thin, uniform lipid film should form on the inner wall of the flask.[17]
-
-
Film Drying:
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent. This step is critical for forming stable vesicles.[15]
-
-
Hydration:
-
Warm the desired aqueous hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a temperature above the lipid Tc (e.g., 50-60°C).[17]
-
Add the warm buffer to the dried lipid film.
-
Agitate the flask vigorously (e.g., by vortexing or hand-shaking) until all the lipid film is suspended, forming a milky suspension of multilamellar vesicles (MLVs).[16]
-
-
Size Reduction (Extrusion):
-
To obtain a homogenous population of unilamellar vesicles (LUVs), the MLV suspension is downsized by extrusion.
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the lipid Tc.
-
Pass the liposome suspension through the membrane 11-21 times. This will result in a more translucent solution.
-
-
Purification and Storage:
-
(Optional) To remove any unencapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
Store the final liposome preparation in a sealed vial at 4°C, protected from light.[1]
-
Visualizations
Caption: Experimental workflow for preparing this compound liposomes.
Caption: Logic diagram for troubleshooting liposome aggregation.
Caption: Mechanism of pH-dependent aggregation prevention.
References
- 1. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of VitaminB12 [mdpi.com]
- 6. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. liposomes.ca [liposomes.ca]
- 9. Unraveling the role of PEGylation in the anti-aggregation stability of lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 11. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 16. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 18. Liposome Preparation via Thin Film Hydration | BioRender Science Templates [biorender.com]
Technical Support Center: Improving Drug Retention in 16:0 Succinyl PE Formulations
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving drug retention in 16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-succinyl) formulations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in drug formulations?
A1: this compound, or DPPE-Succinyl, is a modified phospholipid featuring two saturated 16-carbon palmitic acid tails and a succinyl group attached to the phosphoethanolamine headgroup. This modification imparts a negative charge and a carboxylic acid functionality, making it a versatile component in drug delivery systems.[] It is primarily used in liposomal formulations to create pH-sensitive vesicles. At physiological pH (~7.4), the succinyl group is deprotonated and negatively charged, contributing to a stable liposome (B1194612) structure. However, in the acidic environment of endosomes or tumor tissues (pH 5.5-6.5), the carboxyl group becomes protonated. This charge neutralization destabilizes the liposome bilayer, triggering the release of the encapsulated drug.[2][3][4]
Q2: What are the primary mechanisms of drug leakage from Succinyl PE liposomes?
A2: Drug leakage from liposomes, including those formulated with this compound, is a critical stability issue.[] The primary mechanisms include:
-
Physical Instability: During storage, liposomes can aggregate and fuse, which compromises membrane integrity and leads to drug leakage.[][6]
-
Bilayer Permeability: The intrinsic permeability of the lipid bilayer allows for the passive diffusion of encapsulated drugs, especially for small molecule or lipophilic compounds. This is influenced by the physical state (gel vs. liquid-crystalline) of the membrane.[7]
-
Chemical Degradation: Lipids are susceptible to hydrolysis and oxidation. Hydrolysis of the ester bonds in phospholipids (B1166683) creates lysolipids, which can disrupt the bilayer packing and increase permeability.[][8][9]
-
Premature pH-Triggered Release: If the formulation encounters acidic conditions before reaching the target site, the pH-sensitive release mechanism can be triggered prematurely, leading to off-target drug release.[10]
Q3: How does bilayer rigidity, influenced by components like cholesterol, affect drug retention?
A3: Bilayer rigidity, or membrane fluidity, is a crucial factor in drug retention.[11][12]
-
Gel vs. Liquid Crystalline Phase: Lipid bilayers exist in a rigid, ordered "gel" state below their phase transition temperature (Tm) and a more fluid, disordered "liquid-crystalline" state above it. Membranes in the gel phase are less permeable and offer better drug retention.[7] this compound is derived from DPPE, which has a high Tm due to its saturated palmitoyl (B13399708) chains, favoring a less leaky membrane.
-
Role of Cholesterol: Incorporating cholesterol into the bilayer increases its rigidity and decreases permeability by filling the gaps between phospholipid molecules.[13] This "ordering effect" restricts the movement of both lipids and the encapsulated drug, significantly reducing passive leakage and enhancing stability.[6][13] Essentially all liposomes used in drug delivery contain a substantial fraction of cholesterol for this reason.[6]
Q4: What are the key analytical techniques for measuring drug retention and encapsulation efficiency?
A4: Accurately measuring drug retention requires separating the encapsulated drug from the unencapsulated (free) drug.[14] The percentage of the drug that is successfully entrapped is known as the Encapsulation Efficiency (EE%).[14]
-
Separation Techniques: Common methods to separate liposomes from the free drug include centrifugation, size-exclusion chromatography (SEC), and dialysis.[15]
-
Quantification: Once separated, the amount of encapsulated drug must be quantified. This often involves lysing the liposomes with a detergent (like Triton X-100) or an organic solvent (like methanol) to release the drug.[15][16] The drug concentration is then measured using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[14][15]
-
Calculating EE%: The Encapsulation Efficiency is calculated as the ratio of the drug amount in the liposomes to the total initial amount of drug used in the formulation, expressed as a percentage.
Section 2: Troubleshooting Guides
This section addresses common problems encountered during the formulation of this compound vesicles, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Initial Drug Encapsulation Efficiency (EE%) | Drug Properties: The drug may be too hydrophilic to be retained in the aqueous core or too lipophilic, disrupting the bilayer.[17][18] Suboptimal Drug-to-Lipid Ratio: A high ratio can lead to drug precipitation or exceed the loading capacity of the liposomes.[11] Inefficient Loading Method: Passive loading of hydrophilic drugs is often inefficient.[15] Active loading (e.g., pH gradient) may not be established correctly.[] | Optimize Formulation: For hydrophilic drugs, consider creating a reverse-phase evaporation vesicle or using a remote loading method. For lipophilic drugs, adjust the lipid composition to better accommodate the drug within the bilayer.[15] Optimize Ratio: Systematically vary the drug-to-lipid molar ratio (e.g., 1:50 to 1:100) to find the optimal balance between loading and stability.[16] Refine Loading Protocol: For active loading, ensure the pH gradient across the liposome membrane is correctly established and maintained during the loading process.[20] |
| Rapid Drug Leakage During Storage | Physical Instability: Liposomes may be aggregating and fusing over time.[] Chemical Instability: Lipid hydrolysis or oxidation is degrading the membrane.[8][9] Improper Storage Conditions: Storing at a temperature near the lipid's phase transition temperature (Tm) or exposure to light can increase leakage.[20][21] | Increase Bilayer Rigidity: Increase the molar percentage of cholesterol (e.g., up to 45 mol%) to stiffen the membrane and reduce permeability.[13] Control Storage Environment: Store formulations at a stable temperature, typically 4°C, and protect from light.[20][21] Consider using saturated lipids like this compound which are less prone to oxidation.[] Add Cryoprotectants: If freezing is necessary, add cryoprotectants (e.g., sucrose, trehalose) to prevent vesicle damage during freeze-thaw cycles. |
| Premature Drug Release in Assays (e.g., in serum) | pH Sensitivity: The formulation is too sensitive and destabilizes in the presence of serum proteins or slight pH shifts before reaching the target acidic pH.[2] Serum Protein Interaction: Serum proteins can bind to liposomes, destabilizing the membrane and causing drug release.[22] | Incorporate PEGylated Lipids: Add a small percentage (e.g., 5 mol%) of a PEG-lipid (like DSPE-PEG) to the formulation. The polyethylene (B3416737) glycol (PEG) layer creates a steric barrier that reduces protein binding and enhances stability in biological fluids.[13][21] Optimize pH-Sensitive Component: Adjust the molar ratio of this compound to other lipids to fine-tune the pH at which destabilization occurs, ensuring it remains stable at physiological pH but releases at the target acidic pH. |
Section 3: Data and Visualization
Quantitative Data Summary
The following table summarizes the impact of key formulation variables on drug retention, based on common findings in liposome research.
| Formulation Variable | Effect on Drug Retention | Typical Range Explored | Reference |
| Cholesterol Content | Increasing cholesterol significantly improves drug retention by increasing bilayer rigidity and decreasing permeability. | 0 - 50 mol% | [13] |
| PEG-Lipid Content | Incorporation of PEG-lipids improves retention in biological fluids by preventing protein opsonization but can slightly increase bilayer permeability. | 2 - 10 mol% | [6][13] |
| Drug-to-Lipid Ratio | A lower ratio generally improves retention and stability, while a higher ratio can compromise membrane integrity. | 1:20 to 1:200 (molar) | [11] |
| Storage Temperature | Storage at 4°C generally improves retention compared to room temperature by keeping the bilayer in a more ordered state. | 4°C vs. 25°C | [21] |
Visualizing Experimental and Logical Workflows
Section 4: Key Experimental Protocols
Protocol 1: Liposome Formulation by Thin-Film Hydration
This protocol describes a standard method for preparing liposomes.
-
Lipid Film Preparation:
-
Dissolve this compound, other structural lipids (e.g., DSPC), and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (containing the hydrophilic drug, if using passive loading) by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a handheld or high-pressure extruder. Maintain the temperature above the lipid Tm throughout the process.
-
Protocol 2: In Vitro Drug Retention Assay using Dialysis
This protocol measures the rate of drug leakage from liposomes over time.
-
Sample Preparation:
-
Place a known volume (e.g., 1 mL) of the purified liposome formulation into a dialysis bag or cassette with a molecular weight cut-off (MWCO) that is low enough to retain the liposomes but allows free drug to pass through (e.g., 10-20 kDa).
-
-
Dialysis:
-
Submerge the sealed dialysis bag in a large volume of release buffer (e.g., 500 mL of PBS at pH 7.4 or an acidic buffer at pH 5.5) at a constant temperature (e.g., 37°C) with gentle stirring.
-
The large volume of external buffer acts as a "sink," ensuring that the concentration of free drug outside the bag remains negligible.
-
-
Sampling and Quantification:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) from inside the dialysis bag.
-
Lyse the liposomes in the aliquot with a detergent or solvent.
-
Quantify the amount of drug remaining in the liposomes using a validated analytical method like HPLC.
-
Calculate the percentage of drug retained at each time point relative to the initial amount at time zero.
-
References
- 2. tandfonline.com [tandfonline.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Methods of Enhanced Retention in and Rapid, Targeted Release from Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Advances and Challenges of Liposome-Assisted Drug Release in the Presence of Serum Albumin Molecules: The Influence of Surrounding pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fda.gov [fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. Factors affecting microencapsulation of drugs in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 20. benchchem.com [benchchem.com]
- 21. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the drug-to-lipid ratio for 16:0 Succinyl PE vesicles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-lipid ratio for 16:0 Succinyl PE vesicles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in vesicle formulations?
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt), or this compound, is a functionalized phospholipid.[1][2] Its succinyl group provides a carboxylic acid moiety, making it a pH-sensitive lipid.[1] At neutral or physiological pH, the succinyl group is deprotonated and negatively charged, contributing to the stability of the vesicle's lipid bilayer. In an acidic environment (e.g., within cellular endosomes or tumor microenvironments), the carboxyl group becomes protonated. This neutralizes the charge and can induce a phase transition in the lipid membrane, leading to vesicle destabilization and the release of encapsulated drugs. This pH-triggered release mechanism is a key advantage for targeted drug delivery.
Q2: How does the drug-to-lipid ratio (D/L ratio) affect my this compound vesicle formulation?
The drug-to-lipid ratio is a critical parameter that significantly influences the encapsulation efficiency, stability, and drug release kinetics of your vesicles.[3] Generally, a lower D/L ratio makes drug encapsulation easier, though it results in a lower drug payload per vesicle. Conversely, a higher D/L ratio increases the amount of drug per vesicle, which can enhance therapeutic efficacy, but may also lead to decreased encapsulation efficiency and potential vesicle instability.[3][4] At very high D/L ratios, the encapsulated drug may form crystals within the vesicle, which can distort the vesicle morphology and potentially compromise the integrity of the lipid bilayer.[3][5]
Q3: What is the optimal method for preparing drug-loaded this compound vesicles?
The thin-film hydration method followed by extrusion is a widely used and effective technique for preparing unilamellar vesicles with a controlled size distribution.
-
Thin-Film Hydration: The lipids, including this compound and any other components, are dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous solution containing the drug to be encapsulated. This process results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain small, unilamellar vesicles (SUVs) with a uniform size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
Q4: How can I determine the encapsulation efficiency of my drug in this compound vesicles?
Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the vesicles. A common method to determine EE% is to separate the encapsulated drug from the unencapsulated (free) drug and then quantify the amount of drug in the vesicles.
-
Separation: Unencapsulated drug can be removed using techniques like dialysis, size exclusion chromatography (e.g., using a Sephadex column), or centrifugation.
-
Quantification: The amount of encapsulated drug is then determined by lysing the vesicles (e.g., with a detergent like Triton X-100) and quantifying the drug concentration using a suitable analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
The formula for calculating EE% is: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
Troubleshooting Guides
This section addresses common issues encountered during the optimization of drug-to-lipid ratios for this compound vesicles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | High drug-to-lipid ratio leading to drug precipitation. | Systematically decrease the drug-to-lipid ratio. |
| Inefficient hydration of the lipid film. | Ensure the lipid film is thin and evenly distributed. Increase hydration time or temperature (ensure it is above the phase transition temperature of the lipids). | |
| Mismatch between the charge of the drug and the vesicle surface. | Consider the electrostatic interactions. For a charged drug, incorporating a lipid with an opposite charge may improve encapsulation. | |
| Premature drug leakage during preparation. | Optimize the extrusion process by controlling the temperature and pressure. | |
| Vesicle Aggregation | High vesicle concentration. | Dilute the vesicle suspension. |
| Suboptimal surface charge. | The negative charge from this compound at neutral pH should help prevent aggregation. Ensure the pH of your formulation buffer is appropriate. Consider incorporating a PEGylated lipid (e.g., DSPE-PEG2000) to provide steric stabilization.[6] | |
| Presence of divalent cations (e.g., Ca²⁺) that can interact with the negatively charged succinyl groups. | Use a buffer with a chelating agent like EDTA if divalent cations are a concern. | |
| Poor Stability / Drug Leakage During Storage | Inappropriate storage temperature. | Store vesicles at a temperature below the phase transition temperature of the lipid components. For this compound, storage at 4°C is generally recommended. |
| Hydrolysis or oxidation of lipids. | Prepare vesicles in a buffer with an appropriate pH and consider purging with an inert gas (e.g., argon or nitrogen) to prevent oxidation. | |
| High drug-to-lipid ratio causing membrane stress. | Reduce the drug-to-lipid ratio to a level where the drug remains soluble within the vesicle core. | |
| Inconsistent Vesicle Size | Inefficient extrusion process. | Ensure an adequate number of extrusion cycles (typically 10-21 passes) to achieve a narrow size distribution. |
| Clogging of the extruder membrane. | Check the membrane for any damage or blockage. Use a fresh membrane if necessary. | |
| Aggregation after preparation. | Re-evaluate the formulation for causes of aggregation as described above. |
Quantitative Data Summary
The following tables provide illustrative data on how varying the drug-to-lipid ratio can affect key parameters of this compound-containing vesicles. Note: This data is representative and the optimal ratio will be drug- and formulation-dependent.
Table 1: Effect of Drug-to-Lipid Molar Ratio on Vesicle Properties
| Drug-to-Lipid Molar Ratio | Encapsulation Efficiency (%) | Mean Vesicle Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1:20 | 95 ± 4 | 110 ± 5 | 0.12 ± 0.02 | -35 ± 3 |
| 1:10 | 82 ± 6 | 115 ± 7 | 0.15 ± 0.03 | -32 ± 4 |
| 1:5 | 65 ± 8 | 125 ± 10 | 0.21 ± 0.04 | -28 ± 5 |
| 1:2 | 40 ± 10 | 140 ± 15 | 0.28 ± 0.05 | -22 ± 6 |
Table 2: Impact of Drug-to-Lipid Ratio on In Vitro Drug Release
| Drug-to-Lipid Molar Ratio | Cumulative Release at pH 7.4 after 24h (%) | Cumulative Release at pH 5.5 after 24h (%) |
| 1:20 | 15 ± 3 | 85 ± 5 |
| 1:10 | 12 ± 2 | 80 ± 6 |
| 1:5 | 10 ± 2 | 72 ± 7 |
| 1:2 | 8 ± 3 | 65 ± 8 |
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration and Extrusion
-
Lipid Film Preparation:
-
Co-dissolve this compound and other lipids (e.g., a neutral phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer containing the drug of interest. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.
-
Vortex the flask to disperse the lipid film, forming a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid Tc.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times) to ensure the final product is in one syringe.
-
The resulting suspension will contain unilamellar vesicles of a size close to the membrane pore size.
-
-
Purification:
-
Remove unencapsulated drug by dialyzing the vesicle suspension against a fresh buffer or by using size exclusion chromatography.
-
Protocol 2: Determination of Encapsulation Efficiency
-
Take a known volume of the purified vesicle suspension.
-
Disrupt the vesicles by adding a detergent (e.g., 1% Triton X-100). This will release the encapsulated drug.
-
Quantify the drug concentration in the lysed sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the total amount of encapsulated drug in the initial volume.
-
Calculate the Encapsulation Efficiency (EE%) using the formula: EE% = (Amount of encapsulated drug / Total initial amount of drug used for hydration) x 100
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Liposome Drug Lipid Ratio Study - CD Formulation [formulationbio.com]
- 4. liposomes.ca [liposomes.ca]
- 5. Influence of drug-to-lipid ratio on drug release properties and liposome integrity in liposomal doxorubicin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of polyethyleneglycol-phospholipids on aggregate structure in preparations of small unilamellar liposomes - PMC [pmc.ncbi.nlm.nih.gov]
stability issues with 16:0 Succinyl PE in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-succinyl) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a functionalized phospholipid featuring a succinyl group linked to the head of a phosphatidylethanolamine (B1630911) (PE) molecule.[1] This modification introduces a carboxyl group, providing a negative charge at neutral pH and a reactive site for conjugating molecules like proteins, peptides, or drugs. Its amphiphilic nature makes it a valuable component in drug delivery systems, particularly in the formation of liposomes and other lipid-based nanoparticles.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C.[2] Once dissolved in an organic solvent, it is recommended to store the solution at -20°C for up to one month or at -80°C for up to six months to minimize degradation.
Q3: What are the primary stability concerns for this compound in aqueous solutions?
The primary stability concerns for this compound in aqueous solutions are chemical hydrolysis and physical aggregation of lipid vesicles. Chemical instability involves the breakdown of the molecule, while physical instability relates to changes in the structure of the liposomes or nanoparticles, such as aggregation or fusion.
Q4: What are the potential degradation products of this compound?
This compound can degrade through the hydrolysis of its ester and amide bonds. The primary degradation products are:
-
1- or 2-lysophosphatidylethanolamine-N-succinyl: Formed by the hydrolysis of one of the fatty acid ester bonds.
-
Glycerophosphoethanolamine-N-succinyl: Resulting from the hydrolysis of both fatty acid ester bonds.
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) and succinic acid: Formed by the hydrolysis of the amide bond linking the succinyl group to the ethanolamine.
-
Palmitic acid: Released upon hydrolysis of the ester bonds.
Troubleshooting Guides
Issue 1: Chemical Degradation and Hydrolysis
Question: I am concerned about the chemical stability of my this compound formulation. How can I minimize hydrolysis?
Answer: The hydrolysis of this compound is influenced by pH, temperature, and the presence of enzymes. The molecule has two types of bonds susceptible to hydrolysis: the two ester linkages of the palmitic acid chains and the amide linkage of the succinyl group.
-
pH:
-
Ester Bonds: Ester hydrolysis is catalyzed by both acid and base. The rate is generally slowest in the neutral pH range (pH 6-7) and increases significantly under acidic (pH < 4) and alkaline (pH > 8) conditions.
-
Amide Bond: Amide bonds are generally more stable than ester bonds. However, they are also susceptible to acid and base-catalyzed hydrolysis, with the rate being lowest around neutral pH.
-
-
Temperature: Higher temperatures accelerate the rate of hydrolysis for both ester and amide bonds.[3] For every 10°C increase in temperature, the reaction rate can approximately double.
-
Enzymatic Degradation: If working with biological samples or cell lysates, phospholipases can enzymatically degrade this compound. Phospholipase A1 and A2 can cleave the fatty acid chains, while a phospholipase D-type activity could potentially cleave the headgroup.
-
pH Control: Maintain the pH of your aqueous solution within a neutral range (pH 6.5-7.5) to minimize both ester and amide bond hydrolysis. Use a suitable buffer system to ensure pH stability.
-
Temperature Control: Prepare and store your this compound formulations at low temperatures. For short-term storage (hours to a few days), refrigeration (2-8°C) is recommended. For longer-term storage, freezing (-20°C or -80°C) is necessary. Avoid repeated freeze-thaw cycles, which can compromise liposome (B1194612) integrity.
-
Aseptic Technique: When working with biological systems, use sterile buffers and aseptic techniques to prevent microbial contamination, which can introduce lipases and other degradative enzymes.
-
Enzyme Inhibitors: If working with cell lysates or other biological fluids where enzymatic activity is a concern, consider the addition of broad-spectrum protease and phospholipase inhibitors.
Issue 2: Aggregation of Liposomes and Nanoparticles
Question: My liposomes containing this compound are aggregating. What could be the cause and how can I prevent this?
Answer: Aggregation of lipid vesicles is a common issue and can be influenced by the formulation composition, ionic strength of the buffer, and storage conditions.
-
Ionic Strength: The negatively charged succinyl headgroup of this compound provides electrostatic repulsion between liposomes, which helps to prevent aggregation. However, at high ionic strengths (e.g., high salt concentrations), this electrostatic repulsion can be screened by counter-ions, leading to vesicle aggregation.
-
Lipid Composition: The overall charge and physical properties of the lipid bilayer influence stability. Formulations with a low surface charge density may be more prone to aggregation.
-
Temperature: Storage near the phase transition temperature of the lipids can increase membrane fluidity and the likelihood of fusion and aggregation.
-
Concentration: Higher concentrations of liposomes can increase the frequency of collisions and the rate of aggregation.
-
Optimize Ionic Strength: Use buffers with a moderate ionic strength (e.g., 100-150 mM NaCl). If high salt concentrations are required for your application, aggregation may be more likely.
-
Incorporate PEGylated Lipids: The inclusion of a small percentage (2-5 mol%) of PEG-modified lipids (e.g., DSPE-PEG2000) in your formulation can provide a steric barrier that prevents vesicle aggregation.[4][5] This is a highly effective method for enhancing the stability of liposome suspensions.
-
Maintain a Net Surface Charge: The succinyl group provides a negative charge. Ensure the pH of your solution is above the pKa of the succinyl carboxyl group (typically around 4-5) to maintain this negative charge and the resulting electrostatic repulsion.
-
Storage Conditions: Store liposomes at a temperature well below the phase transition temperature of the lipid mixture to maintain a rigid vesicle structure.
-
Extrusion/Sonication: Proper sizing of liposomes through extrusion or sonication to create a homogenous population of unilamellar vesicles can reduce the tendency for aggregation.
Data Presentation
Table 1: Factors Affecting the Stability of this compound in Aqueous Solutions
| Parameter | Effect on Stability | Recommendation |
| pH | Hydrolysis of ester and amide bonds is minimized at neutral pH (6.5-7.5). | Buffer solutions to maintain a neutral pH. |
| Temperature | Higher temperatures increase the rate of hydrolysis and can promote aggregation. | Prepare and store formulations at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). |
| Ionic Strength | High salt concentrations can screen surface charge and lead to aggregation. | Use buffers with moderate ionic strength (e.g., 100-150 mM NaCl). |
| Enzymes | Phospholipases and proteases can degrade the lipid. | Use aseptic techniques and consider enzyme inhibitors in biological samples. |
| Lipid Composition | Inclusion of PEGylated lipids provides steric hindrance, preventing aggregation. | Incorporate 2-5 mol% of a PEG-lipid (e.g., DSPE-PEG2000). |
Table 2: Typical Critical Micelle Concentrations (CMCs) of Related Phospholipids (B1166683)
| Lipid Type | Acyl Chain | CMC | Reference |
| Diacyl PC | 16:0 | ~0.46 nM | [6] |
| Lyso PC | 16:0 | 4-8.3 µM | [7] |
| Diacyl PG | 14:0 | 0.011 mM | [6] |
| Diacyl PS | 8:0 | 2.282 mM | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve this compound and other lipids (e.g., DSPC, Cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture).
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tc of the lipid mixture.
-
Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Characterization:
-
Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge and stability against aggregation.
-
Protocol 2: Analysis of this compound and its Hydrolysis Products by HPLC-MS
-
Sample Preparation:
-
To analyze the total lipid content, disrupt the liposomes by adding a solvent such as methanol or isopropanol.
-
For the analysis of free fatty acids, a liquid-liquid extraction may be necessary.
-
-
Chromatographic Separation:
-
Use a reverse-phase HPLC column (e.g., C18) suitable for lipid analysis.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid and ammonium (B1175870) formate) and an organic component (e.g., methanol/isopropanol mixture).
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode to detect the deprotonated molecules of this compound and its acidic degradation products.
-
Perform full scan analysis to identify the molecular ions of the parent lipid and potential degradation products.
-
Use tandem mass spectrometry (MS/MS) to confirm the identity of the compounds by analyzing their fragmentation patterns.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. arxiv.org [arxiv.org]
- 4. Head group and chain length dependence of phospholipid self-assembly studied by spin-label electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phospholipid-research-center.com [phospholipid-research-center.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. merckmillipore.com [merckmillipore.com]
Technical Support Center: 16:0 Succinyl PE Liposomes - Long-Term Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of 16:0 Succinyl PE liposomes. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and storage of this compound liposomes.
Question: Why are my this compound liposomes aggregating?
Answer: Liposome (B1194612) aggregation is a common issue indicating colloidal instability. Several factors can contribute to this problem:
-
Inappropriate pH: this compound liposomes are sensitive to pH. The succinyl linker contains a carboxyl group that is deprotonated and negatively charged at neutral to alkaline pH, contributing to electrostatic repulsion between liposomes. At acidic pH (below ~5.0), this group becomes protonated, reducing the surface charge and leading to aggregation and potential fusion.
-
High Ionic Strength: High salt concentrations in the buffer can screen the surface charge of the liposomes, reducing the electrostatic repulsion between them and leading to aggregation.
-
Improper Storage Temperature: Storing liposomes at temperatures above their phase transition temperature (Tc) can increase membrane fluidity and the likelihood of fusion upon collision. For this compound, which is based on dipalmitoyl phosphoethanolamine (DPPE), the Tc is relatively high. However, temperature fluctuations can still impact stability.
-
Freeze-Thaw Cycles: Without the use of appropriate cryoprotectants (e.g., sucrose (B13894), trehalose), the formation of ice crystals during freezing can disrupt the liposomal membrane, leading to aggregation and leakage upon thawing.
Solutions:
-
pH Control: Maintain the pH of the liposome suspension between 6.5 and 7.4 for optimal stability.
-
Buffer Composition: Use a buffer with a low to moderate ionic strength (e.g., 10-20 mM phosphate (B84403) buffer with up to 150 mM NaCl).
-
Storage Temperature: For long-term storage, it is recommended to store the liposomes at 4°C. Avoid freezing unless a validated cryoprotectant is included in the formulation.
-
Gentle Handling: Avoid vigorous vortexing or shaking, which can induce aggregation. Gentle inversion is sufficient for resuspension.
Question: What is causing the encapsulated drug to leak from my liposomes?
Answer: Drug leakage from liposomes can be attributed to both physical and chemical instability.
-
Physical Instability:
-
Temperature: Storage above the lipid's Tc can increase membrane permeability.
-
Osmotic Gradient: A significant mismatch between the osmolarity of the internal and external aqueous phases can induce stress on the bilayer, leading to leakage.
-
-
Chemical Instability:
-
Hydrolysis: The ester bonds in the phospholipid backbone and the succinyl linker are susceptible to hydrolysis. This process is accelerated at extreme pH values (both acidic and alkaline) and higher temperatures. Hydrolysis leads to the formation of lysophospholipids and free fatty acids, which can destabilize the liposome bilayer and create pores, resulting in drug leakage.[]
-
Oxidation: While this compound contains saturated dipalmitoyl chains that are not susceptible to oxidation, other components in the formulation or the encapsulated drug might be.
-
Solutions:
-
Temperature Control: Store liposomes at 4°C to minimize membrane fluidity and slow down hydrolytic degradation.
-
Osmolarity Matching: Ensure the osmolarity of the external buffer is similar to that of the encapsulated aqueous phase.
-
pH Buffering: Use a stable buffer system to maintain a neutral pH (6.5-7.4), which is the pH of maximal stability for many phospholipids.
-
Inert Atmosphere: If sensitive molecules are co-encapsulated, storing under an inert gas like argon or nitrogen can prevent oxidation.
Frequently Asked Questions (FAQs)
What are the recommended long-term storage conditions for this compound liposomes?
For optimal long-term stability, this compound liposomes should be stored as an aqueous suspension at 4°C in a tightly sealed container, protected from light. Avoid freezing, as this can damage the liposomes unless a cryoprotectant is present. The recommended pH of the storage buffer is between 6.5 and 7.4.
What is the expected shelf life of this compound liposomes?
The shelf life of this compound liposomes is highly dependent on the specific formulation (including the presence of other lipids like cholesterol), the encapsulated drug, and the storage conditions. When stored under recommended conditions (4°C, neutral pH), a stable formulation can be expected to maintain its key characteristics (size, polydispersity, and encapsulation efficiency) for several months. For the this compound lipid itself, a shelf life of one year is suggested when stored at -20°C as a solid.
How does pH affect the stability of this compound liposomes?
The succinyl group on the PE headgroup makes these liposomes pH-sensitive. They are generally stable at neutral pH (7.0-7.4) due to the negative charge of the deprotonated carboxyl group, which provides electrostatic repulsion between vesicles.[2] As the pH is lowered to acidic conditions (e.g., pH 4-5), the carboxyl group becomes protonated, neutralizing the surface charge and leading to a loss of stability, which can result in aggregation and fusion.[2]
Can I freeze my this compound liposomes for long-term storage?
Freezing of liposome suspensions without a cryoprotectant is generally not recommended. The formation of ice crystals can physically damage the lipid bilayer, leading to fusion, changes in size distribution, and leakage of the encapsulated contents upon thawing. If freezing is necessary, the inclusion of cryoprotectants such as sucrose or trehalose (B1683222) in the formulation is crucial to protect the integrity of the liposomes.
Data Presentation
The following table provides representative stability data for a model formulation of this compound liposomes. Please note that these are illustrative values, and the actual stability of your specific formulation may vary.
Table 1: Representative Long-Term Stability Data for this compound Liposomes (100 nm) Stored in 10 mM Phosphate Buffer, pH 7.4
| Storage Condition | Time Point | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 4°C | Initial | 102.3 | 0.115 | 95.2 |
| 1 Month | 103.1 | 0.120 | 94.5 | |
| 3 Months | 105.5 | 0.135 | 92.8 | |
| 6 Months | 108.2 | 0.150 | 89.7 | |
| 25°C | Initial | 102.3 | 0.115 | 95.2 |
| 1 Month | 115.8 | 0.210 | 85.1 | |
| 3 Months | 140.2 (Aggregation) | 0.350 | 72.4 | |
| 6 Months | >200 (Significant Aggregation) | >0.5 | <60 |
Experimental Protocols
Protocol 1: Assessment of Liposome Stability by Dynamic Light Scattering (DLS)
This protocol outlines the method for monitoring the physical stability of this compound liposomes by measuring changes in particle size and polydispersity index (PDI) over time.
-
Sample Preparation: At each time point, gently resuspend the liposome sample by inverting the vial 3-5 times. Dilute the liposome suspension to an appropriate concentration for DLS analysis using the same filtered buffer they are stored in. The optimal concentration will depend on the instrument being used.
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 2-3 minutes.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis: Record the Z-average mean particle size and the polydispersity index (PDI). An increase in the mean particle size and/or PDI over time is indicative of liposome aggregation or fusion.
Protocol 2: Determination of Encapsulation Efficiency and Drug Leakage
This protocol describes a general method to determine the amount of drug that remains encapsulated within the liposomes over time.
-
Separation of Free Drug: At each time point, separate the unencapsulated drug from the liposomes. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a small SEC column (e.g., Sephadex G-50). The liposomes will elute in the void volume, while the smaller free drug molecules will be retained.
-
Centrifugal Ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff (MWCO) that allows the free drug to pass through while retaining the liposomes.
-
-
Quantification of Encapsulated Drug:
-
Collect the liposome fraction from the separation step.
-
Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a suitable solvent, such as methanol (B129727) or Triton X-100.
-
Quantify the amount of drug in the lysed liposome fraction using an appropriate analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
-
Calculation of Encapsulation Efficiency (EE%):
-
EE% = (Amount of drug in lysed liposomes / Total initial amount of drug) x 100
-
A decrease in EE% over time indicates drug leakage.
-
Visualizations
Caption: Troubleshooting workflow for liposome instability.
Caption: Potential chemical degradation pathways for this compound.
References
troubleshooting low encapsulation efficiency with 16:0 Succinyl PE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency with 16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in liposome (B1194612) formulations?
This compound is a phospholipid modified with a succinyl group on its headgroup.[1][2][3] This modification introduces a carboxylic acid functional group, making the lipid pH-sensitive.[2] At neutral or alkaline pH, the carboxyl group is deprotonated and negatively charged, contributing to stable liposome formation. However, in an acidic environment (typically below pH 6.5), the carboxyl group becomes protonated, leading to a loss of charge and destabilization of the liposomal membrane. This property is highly desirable for drug delivery applications aiming for triggered release in acidic microenvironments, such as tumors or endosomes.
Q2: I am observing very low encapsulation efficiency for my hydrophilic drug when using this compound. What are the most likely causes?
Low encapsulation efficiency of hydrophilic drugs in liposomes containing this compound can stem from several factors:
-
pH of the Hydration Buffer: The pH of the aqueous solution used to hydrate (B1144303) the lipid film is critical. If the pH is too low, the this compound will be protonated, leading to membrane instability and poor vesicle formation, which in turn results in low encapsulation.
-
Drug-Lipid Interactions: Electrostatic repulsion between a negatively charged drug and the negatively charged this compound at neutral pH can hinder encapsulation.
-
Liposome Preparation Method: The chosen method for liposome preparation significantly impacts encapsulation efficiency. Techniques like thin-film hydration may yield lower encapsulation for hydrophilic drugs compared to methods like reverse-phase evaporation.
-
Drug-to-Lipid Ratio: There is an optimal range for the drug-to-lipid ratio. Exceeding the loading capacity of the liposomes can lead to a decrease in encapsulation efficiency.
-
Lipid Composition: The overall lipid composition, including the molar ratio of this compound and the presence of other lipids like cholesterol, affects membrane rigidity and permeability, thereby influencing drug retention.
Q3: How does the pH of the hydration buffer affect the encapsulation of a hydrophilic drug?
The pH of the hydration buffer directly influences the charge state of the this compound headgroup. For optimal encapsulation of a hydrophilic drug, the hydration should be performed at a pH where the succinyl group is deprotonated (negatively charged), which is typically at or above neutral pH (pH 7.0-7.5). This promotes the formation of stable bilayers that can effectively entrap the aqueous drug solution. Hydrating at an acidic pH will lead to premature membrane destabilization and leakage of the encapsulated drug.
Q4: Can the presence of cholesterol in the formulation improve encapsulation efficiency?
The effect of cholesterol is nuanced. Cholesterol is known to increase the stability of the lipid bilayer and reduce its permeability to encapsulated molecules. This can be beneficial for retaining the drug within the liposome after encapsulation. However, very high concentrations of cholesterol can increase bilayer rigidity to an extent that it interferes with the initial vesicle formation and drug loading, potentially leading to a decrease in encapsulation efficiency. Therefore, the optimal concentration of cholesterol needs to be determined empirically for each specific formulation.
Troubleshooting Guide
Issue: Low Encapsulation Efficiency
Below is a systematic guide to troubleshoot and optimize the encapsulation efficiency of hydrophilic drugs in liposomes containing this compound.
Step 1: Verify and Optimize Formulation Parameters
-
pH of Hydration Buffer:
-
Recommendation: Ensure the pH of your aqueous drug solution for hydration is between 7.0 and 7.5.
-
Action: Prepare fresh buffer and verify the pH immediately before use. Consider screening a pH range from 6.8 to 8.0.
-
-
Lipid Composition:
-
Recommendation: The molar percentage of this compound can influence both pH sensitivity and encapsulation.
-
Action: If using a high percentage of this compound, try reducing it to 10-20 mol% and replacing it with a neutral lipid like DSPC. Evaluate the effect of cholesterol by testing formulations with 0 mol%, 15 mol%, and 30 mol% cholesterol.
-
-
Drug-to-Lipid Ratio:
-
Recommendation: A high concentration of drug relative to the lipid can saturate the encapsulation capacity.
-
Action: Perform a dose-response experiment by varying the initial drug-to-lipid molar ratio (e.g., 1:10, 1:20, 1:50) to find the optimal loading.
-
Step 2: Refine the Liposome Preparation Method
-
Thin-Film Hydration:
-
Recommendation: Ensure complete removal of the organic solvent and proper hydration of the lipid film.
-
Action: Dry the lipid film under high vacuum for at least 2 hours, or preferably overnight. Hydrate the film at a temperature above the phase transition temperature (Tc) of all lipids in the mixture. For this compound (DPPE-based), the Tc of the parent lipid (DPPC) is 41°C. A safe temperature would be in the range of 50-60°C.
-
-
Extrusion:
-
Recommendation: Extrusion helps to create unilamellar vesicles of a defined size, which can improve the reproducibility of your formulation.
-
Action: Ensure the extruder is heated to the same temperature as the hydration step. Pass the liposome suspension through the polycarbonate membranes an odd number of times (e.g., 11 or 21 passes) for a more uniform size distribution.
-
Step 3: Improve Separation of Unencapsulated Drug
-
Recommendation: Inaccurate measurement of encapsulation efficiency can be due to the co-pelleting of free drug with liposomes or incomplete separation.
-
Action:
-
Size Exclusion Chromatography (SEC): This is the preferred method for separating liposomes from smaller, unencapsulated drug molecules. Use a column with an appropriate exclusion limit (e.g., Sephadex G-50).
-
Centrifugation: If using centrifugation, ensure the speed and time are optimized to pellet the liposomes without disrupting them. Consider ultracentrifugation for smaller liposomes. Wash the pellet carefully to remove residual unencapsulated drug.
-
Quantitative Data
The following table provides illustrative data on how formulation parameters can influence the encapsulation efficiency of a model hydrophilic drug (e.g., Calcein) in liposomes containing this compound. This data is representative of expected trends based on the physicochemical principles of these lipids.
| Formulation ID | DSPC (mol%) | Cholesterol (mol%) | This compound (mol%) | Hydration Buffer pH | Illustrative Encapsulation Efficiency (%) |
| F1 | 85 | 0 | 15 | 7.4 | 15 - 25 |
| F2 | 70 | 15 | 15 | 7.4 | 20 - 35 |
| F3 | 55 | 30 | 15 | 7.4 | 25 - 40 |
| F4 | 70 | 15 | 15 | 6.0 | 5 - 15 |
| F5 | 70 | 15 | 15 | 8.0 | 20 - 35 |
| F6 | 75 | 15 | 10 | 7.4 | 25 - 40 |
| F7 | 65 | 15 | 20 | 7.4 | 15 - 30 |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing a hydrophilic drug.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (CHOL)
-
This compound
-
Hydrophilic drug
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Water bath sonicator
-
Heating block or water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of DSPC, cholesterol, and this compound in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to 40-50°C to evaporate the chloroform.
-
Continue rotation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare the hydration buffer containing the desired concentration of the hydrophilic drug. Ensure the pH is adjusted to the desired value (e.g., 7.4).
-
Warm the hydration buffer to a temperature above the Tc of the lipid mixture (e.g., 60°C).
-
Add the warm hydration buffer to the round-bottom flask containing the lipid film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes, pre-warmed to the hydration temperature.
-
Draw the MLV suspension into a syringe and place it in the extruder.
-
Pass the liposome suspension through the membranes back and forth for an odd number of passes (e.g., 21 times).
-
The resulting suspension contains small unilamellar vesicles (SUVs) of a more uniform size.
-
Protocol 2: Determination of Encapsulation Efficiency
This protocol uses size exclusion chromatography (SEC) to separate unencapsulated drug from the liposomes.
Materials:
-
Liposome suspension from Protocol 1
-
Size exclusion chromatography column (e.g., Sephadex G-50)
-
Elution buffer (same as the hydration buffer without the drug)
-
Spectrophotometer or fluorometer
-
Detergent solution (e.g., 1% Triton X-100)
Procedure:
-
Column Preparation:
-
Pack a column with Sephadex G-50 and equilibrate it with the elution buffer.
-
-
Separation:
-
Carefully load a known volume (e.g., 0.5 mL) of the liposome suspension onto the top of the column.
-
Elute the column with the elution buffer and collect fractions. The liposomes will elute first in the void volume, followed by the smaller, unencapsulated drug molecules.
-
-
Quantification:
-
Measure the concentration of the drug in the liposome-containing fractions. To determine the total drug concentration, lyse the liposomes by adding a detergent (e.g., Triton X-100) before measurement.
-
Calculate the total amount of encapsulated drug.
-
-
Calculation of Encapsulation Efficiency (EE%): EE% = (Amount of encapsulated drug / Initial amount of drug used) x 100
Visualizations
Caption: Troubleshooting workflow for low encapsulation efficiency.
Caption: Effect of pH on this compound and encapsulation.
References
- 1. Predicting hydrophilic drug encapsulation inside unilamellar liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-sensitive liposomes: acid-induced liposome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin Encapsulated in Stealth Liposomes Conferred with Light-Triggered Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
controlling the size and polydispersity of 16:0 Succinyl PE nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the size and polydispersity of 16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)) nanoparticles. Here you will find detailed protocols, troubleshooting advice, and critical formulation parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the formulation of this compound nanoparticles.
Q1: My nanoparticles are consistently too large (>200 nm). What are the primary causes and how can I reduce their size?
A1: Large particle size is a common issue often related to the formulation and processing conditions. Key factors include:
-
Lipid Concentration: Higher lipid concentrations can lead to the formation of larger particles due to increased lipid availability during self-assembly.[1]
-
Hydration/Solvent Mixing: Inadequate energy during hydration (vortexing, sonication) or slow mixing during solvent injection methods can result in the formation of large, multilamellar vesicles (MLVs) instead of smaller, unilamellar vesicles (SUVs).
-
Extrusion Issues: For the thin-film hydration method, insufficient extrusion passes or using a membrane with a pore size that is too large will result in a larger average particle size.
-
pH of Aqueous Phase: The pH of the hydration buffer is critical for pH-sensitive lipids like this compound. A pH that promotes lipid aggregation can lead to larger particles.
Troubleshooting Steps:
-
Decrease Lipid Concentration: Try reducing the total lipid concentration in your formulation.
-
Optimize Hydration: Ensure the hydration buffer is heated above the transition temperature (Tc) of all lipids. Increase the duration or intensity of vortexing or sonication.
-
Refine Extrusion: Ensure the extruder is assembled correctly and perform an adequate number of passes (typically 11-21) through the polycarbonate membrane.[2] If the size is still too large, consider using a smaller pore size membrane (e.g., 100 nm followed by 50 nm).
-
Adjust pH: For this compound, which has a carboxyl group, the hydration buffer pH should be carefully selected. A pH well above the pKa of the succinyl group will ensure deprotonation and electrostatic repulsion, which can help prevent aggregation and lead to smaller particles.
Q2: The Polydispersity Index (PDI) of my nanoparticle suspension is consistently high (>0.3). How can I achieve a more monodisperse sample?
A2: A high PDI indicates a wide particle size distribution, which can affect the stability and in vivo performance of the nanoparticles.[3] A PDI value below 0.3 is generally considered acceptable for pharmaceutical applications.[4]
Troubleshooting Steps:
-
Homogenization is Key: A high PDI is most often a result of incomplete homogenization.
-
For Thin-Film Hydration: The most effective way to reduce PDI is through extrusion. Ensure you are performing a sufficient number of passes (odd numbers like 11, 21, 31 are recommended to avoid contamination of the final sample with material that has not passed through the membrane an equal number of times).
-
For Solvent Injection/Microfluidics: A high PDI can result from an inefficient mixing of the lipid-solvent phase and the aqueous phase. Increasing the total flow rate (TFR) in a microfluidic system often leads to smaller and more uniform particles due to faster, more controlled mixing.[1]
-
-
Check for Aggregation: A high PDI can also be a sign of particle aggregation. This may appear as a second, larger peak in the DLS measurement. Aggregation can be caused by:
-
Incorrect pH or Ionic Strength: High salt concentrations or a pH near the isoelectric point of the nanoparticles can reduce electrostatic repulsion, leading to aggregation.[5] Consider using a low ionic strength buffer for hydration and formulation.
-
Storage Conditions: Storing nanoparticles at room temperature for extended periods or improper freeze-thawing can induce aggregation.[2] Formulations should ideally be stored at 4°C. If freezing is necessary, the use of cryoprotectants like sucrose (B13894) is recommended.[2][6]
-
Q3: My this compound nanoparticles are aggregating immediately after formulation or during storage. What can I do?
A3: Aggregation is a sign of colloidal instability. For pH-sensitive nanoparticles, this is often linked to the surface charge, which is dictated by the pH of the surrounding buffer.[6]
Troubleshooting Steps:
-
Verify Formulation pH: The succinyl headgroup is anionic (negatively charged) at a neutral or basic pH and becomes more neutral as the pH becomes acidic. At physiological pH (7.4), the nanoparticles should be stable due to electrostatic repulsion. If you are using an acidic buffer for formulation (e.g., for active loading of a basic drug), the nanoparticles may have a reduced surface charge and be prone to aggregation.[5]
-
Control Ionic Strength: High concentrations of salts (e.g., in PBS) can shield the surface charge, reducing the repulsive forces between particles and causing them to aggregate.[5] If aggregation is an issue, try formulating or dialyzing against a lower ionic strength buffer (e.g., HEPES or citrate (B86180) buffer) or even deionized water.
-
Optimize Lipid Composition: Including a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation (typically 1-5 mol%) can provide a steric barrier on the nanoparticle surface, which significantly enhances stability and prevents aggregation.[6]
-
Storage: Store the final nanoparticle suspension at 4°C. Avoid freezing unless a cryoprotectant has been included in the formulation.[2]
Quantitative Data on Formulation Parameters
Disclaimer: The following data is adapted from a study on gemcitabine-loaded pH-sensitive liposomes (PSL) and is intended to be illustrative of general trends.
| Formulation ID | Total Lipid Conc. (mg/mL) | Total Flow Rate (TFR) (mL/min) | Flow Rate Ratio (FRR) (Aq:Org) | Mean Diameter (nm) | PDI |
| PSL-1 | 10 | 6 | 3:1 | 85.4 ± 3.1 | 0.18 |
| PSL-2 | 10 | 12 | 3:1 | 62.1 ± 2.5 | 0.15 |
| PSL-3 | 20 | 6 | 3:1 | 110.2 ± 4.5 | 0.19 |
| PSL-4 | 20 | 12 | 3:1 | 89.7 ± 3.8 | 0.16 |
| PSL-5 | 10 | 12 | 5:1 | 55.8 ± 2.1 | 0.13 |
Data adapted from a study on pH-sensitive liposomes to show general trends.
Key Takeaways from the Data:
-
Effect of Total Flow Rate (TFR): Increasing the TFR (from 6 to 12 mL/min) at a constant lipid concentration leads to a significant decrease in particle size (Compare PSL-1 vs. PSL-2). This is due to more rapid and efficient mixing of the aqueous and organic phases.
-
Effect of Lipid Concentration: Increasing the total lipid concentration (from 10 to 20 mg/mL) at a constant TFR results in a larger particle size (Compare PSL-2 vs. PSL-4).
-
Effect of Flow Rate Ratio (FRR): Increasing the FRR (from 3:1 to 5:1) in favor of the aqueous phase leads to smaller nanoparticles (Compare PSL-2 vs. PSL-5), as the rapid dilution of the organic solvent enhances precipitation and limits particle growth.
Experimental Protocols
Protocol 1: Thin-Film Hydration Followed by Extrusion
This is a common and robust method for producing unilamellar vesicles with a controlled size.
Materials:
-
This compound and other lipids (e.g., helper lipids like DOPE, cholesterol, DSPE-PEG2000)
-
Organic Solvent: Chloroform or a chloroform:methanol mixture
-
Hydration Buffer: e.g., HEPES buffer, citrate buffer, or PBS at the desired pH
-
Rotary Evaporator
-
Water Bath Sonicator
-
Liposome (B1194612) Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve this compound and any other lipids in the organic solvent in a round-bottom flask. Ensure a clear, homogenous solution is formed.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask. The flask should be rotated gently in a water bath set slightly above the transition temperature of the lipids.
-
Vacuum Drying: Dry the lipid film under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.
-
Hydration: Add the aqueous hydration buffer, pre-heated to a temperature above the highest Tc of the lipids in the formulation. Agitate the flask vigorously by vortexing until the lipid film is fully suspended. This initial suspension contains large, multilamellar vesicles (MLVs).
-
Size Reduction (Sonication - Optional): To aid the hydration process, the MLV suspension can be briefly sonicated in a bath sonicator.
-
Extrusion: Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).[2] Heat the extruder block to a temperature above the lipid Tc. Load the MLV suspension into one of the extruder syringes and pass it through the membrane back and forth for an odd number of passes (e.g., 21 times).[2] This process reduces the size and lamellarity, resulting in a more homogenous suspension of large unilamellar vesicles (LUVs).
-
Characterization: Measure the particle size and PDI of the final suspension using Dynamic Light Scattering (DLS).
Protocol 2: Microfluidic Synthesis
Microfluidics offers highly reproducible and scalable production of nanoparticles with excellent control over size and PDI.[6]
Materials:
-
Microfluidic mixing device (e.g., a chip with a staggered herringbone mixer)
-
Syringe pumps (at least two)
-
Lipid Phase: this compound and other lipids dissolved in a water-miscible solvent like ethanol (B145695).
-
Aqueous Phase: Buffer at the desired pH (e.g., citrate or acetate (B1210297) buffer).
-
Dialysis system for purification.
Procedure:
-
Phase Preparation: Prepare the lipid-in-ethanol solution at the desired concentration (e.g., 10 mg/mL). Prepare the aqueous buffer.
-
System Setup: Load the lipid solution into one syringe and the aqueous phase into another. Place the syringes onto the syringe pumps and connect them to the respective inlets of the microfluidic chip.
-
Mixing and Formation: Set the desired flow rates for each pump to achieve the target Total Flow Rate (TFR) and Flow Rate Ratio (FRR). For example, to achieve a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic), set the aqueous pump to 9 mL/min and the organic pump to 3 mL/min. Start the pumps simultaneously.
-
Collection: Nanoparticles will self-assemble rapidly as the two streams mix within the chip. Collect the output from the chip outlet into a sterile container.
-
Purification: The collected suspension will contain ethanol. Remove the ethanol and exchange the buffer to the desired final buffer (e.g., PBS pH 7.4 for biological applications) via dialysis or tangential flow filtration.
-
Characterization: Measure the final particle size and PDI using DLS.
Visualizations
Caption: Workflow for nanoparticle synthesis via thin-film hydration.
Caption: Logic diagram for troubleshooting high Polydispersity Index (PDI).
Caption: Pathway of pH-sensitive endosomal escape for Succinyl PE nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. benchchem.com [benchchem.com]
- 5. fluidimaging.com [fluidimaging.com]
- 6. tandfonline.com [tandfonline.com]
addressing hydrolysis of the succinyl group in 16:0 Succinyl PE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)). The following information addresses the common issue of the hydrolysis of the succinyl group.
Frequently Asked Questions (FAQs)
Q1: What is the shelf-life of this compound?
A1: When stored as a dry powder at -20°C, this compound is stable for at least one year. It is not considered hygroscopic or light-sensitive in its solid form. However, once reconstituted in aqueous solutions, its stability is significantly reduced due to the potential for hydrolysis.
Q2: What are the primary degradation products of this compound hydrolysis?
A2: The hydrolysis of the succinyl ester linkage results in the formation of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (16:0 PE) and succinic acid.
Q3: What factors can accelerate the hydrolysis of the succinyl group?
A3: The rate of hydrolysis is primarily influenced by pH and temperature. The succinyl ester bond is more susceptible to hydrolysis under neutral to alkaline conditions (pH > 7).[1][2] Increased temperatures will also accelerate the rate of hydrolysis across all pH ranges.[1]
Q4: How can I detect hydrolysis of my this compound sample?
A4: Hydrolysis can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometry - MS). Mass spectrometry can identify the parent compound and its hydrolysis products by their respective molecular weights. A key indicator of the succinyl group in MS/MS fragmentation is a characteristic neutral loss of 100 atomic mass units (amu).[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor conjugation efficiency to amine-containing molecules. | Hydrolysis of the succinyl group prior to or during the conjugation reaction. The succinyl group must be intact to react with primary amines. | Prepare fresh solutions of this compound immediately before use. Optimize conjugation reaction conditions to be as rapid as possible. Consider running the reaction at a slightly acidic pH (if compatible with your molecule) to slow hydrolysis. |
| Unexpected peaks in my analytical chromatogram. | Presence of hydrolysis products (16:0 PE and succinic acid). | Confirm the identity of the unexpected peaks using mass spectrometry. Refer to the provided analytical protocol for expected retention times. |
| Variability in experimental results between batches. | Inconsistent storage and handling of this compound solutions leading to varying degrees of hydrolysis. | Adhere strictly to recommended storage conditions. Prepare fresh solutions for each experiment and use them promptly. Quantify the integrity of the this compound stock solution before use if it has been stored for an extended period in solution. |
| Precipitation in my reconstituted this compound solution. | While less common for the succinylated form, changes in solubility can occur upon hydrolysis, especially at high concentrations or in certain buffer systems. | Ensure the chosen buffer and pH are appropriate for maintaining the solubility of both the parent lipid and its potential degradation products. Sonication may be used to aid dissolution, but avoid excessive heating. |
Data Presentation
Table 1: pH-Dependent Hydrolysis of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) (hours) |
| 5.0 | > 168 |
| 6.0 | ~ 96 |
| 7.0 | ~ 48 |
| 7.4 | ~ 24 |
| 8.0 | ~ 12 |
| 8.5 | ~ 6 |
Note: These are estimated values based on the general principles of succinyl ester hydrolysis. Actual rates may vary depending on buffer composition and concentration.
Table 2: Temperature-Dependent Hydrolysis of this compound in Phosphate-Buffered Saline (PBS) at pH 7.4
| Temperature (°C) | Half-life (t½) (hours) |
| 4 | ~ 168 |
| 25 | ~ 24 |
| 37 | ~ 8 |
| 50 | ~ 2 |
Note: These are estimated values to illustrate the trend. It is recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
- This compound
- Buffers: 50 mM Sodium Acetate (pH 5.0), 50 mM Sodium Phosphate (pH 7.4), 50 mM Borate (pH 8.5)
- HPLC grade water, methanol, and acetonitrile
- Trifluoroacetic acid (TFA)
- HPLC system with ELSD or MS detector
- C18 Reverse-Phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
- Temperature-controlled incubators/water baths
2. Procedure:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or methanol) at a concentration of 10 mg/mL.
- Aliquot the stock solution into several vials and evaporate the solvent under a stream of nitrogen to create a thin lipid film.
- Reconstitute the lipid films in each of the prepared buffers to a final concentration of 1 mg/mL.
- For each buffer condition, create sample sets for different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).
- At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample set.
- Immediately analyze the aliquots by HPLC-ELSD/MS to quantify the remaining this compound and the formation of 16:0 PE.
Protocol 2: Quantitative Analysis of this compound and its Hydrolysis Product by HPLC-ELSD
This method provides a means to separate and quantify this compound from its primary hydrolysis product, 16:0 PE.
1. HPLC Conditions:
- Column: C18 Reverse-Phase, 250 x 4.6 mm, 5 µm particle size
- Mobile Phase A: Water with 0.1% (v/v) TFA
- Mobile Phase B: Methanol/Acetonitrile (50:50, v/v) with 0.1% (v/v) TFA
- Gradient:
- 0-5 min: 80% B
- 5-20 min: 80% to 100% B
- 20-25 min: 100% B
- 25-30 min: 100% to 80% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 50°C
- Injection Volume: 20 µL
2. ELSD Conditions:
- Nebulizer Temperature: 40°C
- Evaporator Temperature: 60°C
- Gas Flow (Nitrogen): 1.5 L/min
3. MS Conditions (for identification):
- Ionization Mode: Electrospray Ionization (ESI), negative and positive modes
- Scan Range: m/z 100-1000
- Fragmentation (MS/MS): Target the parent ions of this compound and 16:0 PE to confirm their identity. Look for the characteristic neutral loss of 100 amu for the succinylated lipid.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for the accelerated stability study.
Caption: Troubleshooting decision tree for this compound.
References
impact of pH on the stability of 16:0 Succinyl PE liposomes
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability of 16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)) liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of pH sensitivity in this compound liposomes?
A1: The pH sensitivity of these liposomes stems from the succinyl group on the phosphatidylethanolamine (B1630911) (PE) headgroup. At neutral or alkaline pH (e.g., pH 7.4), the carboxylic acid on the succinyl moiety is deprotonated, resulting in a negative charge. This charge creates electrostatic repulsion between the lipid headgroups, promoting the formation of a stable bilayer structure. In an acidic environment (e.g., pH 5.5), the carboxylic acid becomes protonated, neutralizing its charge. This loss of repulsion, combined with the conical shape of the PE lipid, can lead to destabilization of the liposomal membrane, causing drug release, fusion, or aggregation.[1]
Q2: What are the typical applications of this compound liposomes?
A2: Due to their pH-sensitive nature, this compound liposomes are primarily investigated for targeted drug delivery to acidic microenvironments, such as tumors or the endosomes of cells after uptake. The acidic conditions in these locations can trigger the release of encapsulated therapeutic agents.
Q3: How does the inclusion of other lipids, like cholesterol or PEGylated lipids, affect the pH sensitivity?
A3: The incorporation of cholesterol can modulate the fluidity and stability of the liposomal membrane, which can influence the pH-triggered release characteristics. PEGylated lipids are often included to increase the circulation time of liposomes in the body. However, the PEG layer can also shield the liposome (B1194612) surface, potentially hindering the pH-induced destabilization and subsequent interaction with target cells. The effect of PEGylation can depend on the length and density of the PEG chains.[2]
Q4: At what pH can I expect to see a significant change in the stability of my this compound liposomes?
A4: Significant changes in stability, such as increased leakiness, are generally observed at a weakly acidic pH. While the exact pH can vary based on the overall lipid composition, destabilization is often reported to become pronounced at a pH of around 5.0 to 5.5.[1]
Data on pH-Dependent Stability of Succinylated Liposomes
While specific quantitative data for liposomes composed solely of this compound is limited in publicly available literature, the following tables provide illustrative data from studies on pH-sensitive liposomes containing similar succinylated lipids or other pH-sensitive components, demonstrating the expected trends.
Table 1: Illustrative Example of pH Effect on Liposome Size and Polydispersity Index (PDI)
This table presents hypothetical data based on typical observations for pH-sensitive liposomes.
| pH | Average Particle Size (nm) | Polydispersity Index (PDI) | Observations |
| 7.4 | 110 | 0.15 | Stable, uniform dispersion |
| 6.5 | 115 | 0.18 | Minor increase in size, still relatively stable |
| 5.5 | 250 | 0.45 | Significant increase in size and PDI, indicating aggregation |
| 4.5 | >500 | >0.60 | Pronounced aggregation and potential precipitation |
Table 2: Illustrative Example of pH Effect on Zeta Potential
This table presents hypothetical data based on typical observations for pH-sensitive liposomes. The negative charge at neutral pH is due to the deprotonated succinyl group.
| pH | Zeta Potential (mV) | Observations |
| 7.4 | -45 | Highly negative surface charge, good colloidal stability |
| 6.5 | -30 | Reduced negative charge, still stable |
| 5.5 | -10 | Significantly reduced negative charge, increased likelihood of aggregation |
| 4.5 | +2 | Near neutral or slightly positive charge, promoting aggregation |
Table 3: Illustrative Example of pH-Dependent Drug Release
This table shows representative data for cumulative drug release from pH-sensitive liposomes over time.
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5 | 40 |
| 4 | 10 | 75 |
| 12 | 15 | 90 |
| 24 | 20 | 95 |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes with a defined size.
Materials:
-
This compound and other lipids (e.g., a neutral phospholipid like DPPC, and cholesterol)
-
Chloroform and/or methanol
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids in the desired molar ratio in a chloroform/methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids.
-
Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to apply vacuum for at least 1-2 hours to ensure complete removal of residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-warmed to above the lipid phase transition temperature) to the flask containing the lipid film.
-
Gently agitate the flask by hand or on a low-speed vortex to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and connect it to one end of the extruder.
-
Pass the lipid suspension through the membrane to another syringe a specified number of times (e.g., 11-21 passes). This process creates large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification (Optional):
-
To remove unencapsulated material, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.
-
Protocol 2: Characterization of pH-Dependent Stability
1. Size and Zeta Potential Measurement:
-
Prepare separate buffers at the desired pH values (e.g., 7.4, 6.5, 5.5, 4.5).
-
Dilute an aliquot of the liposome suspension in each pH buffer.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. In Vitro Drug Release Study:
-
Encapsulate a fluorescent marker (e.g., calcein) or the drug of interest into the liposomes during preparation.
-
Remove the unencapsulated marker/drug.
-
Use a dialysis method. Place the liposome suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of release buffer at the desired pH (e.g., pH 7.4 and pH 5.5) and temperature (e.g., 37°C).
-
At predetermined time points, collect samples from the release buffer and measure the concentration of the released marker/drug using a suitable analytical technique (e.g., fluorescence spectroscopy or HPLC).
-
Calculate the cumulative percentage of release over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Liposome Aggregation at Neutral pH | - Insufficient surface charge.- High lipid concentration.- Presence of divalent cations. | - Ensure the molar ratio of this compound is sufficient to provide adequate negative charge.- Optimize the total lipid concentration.- Use a buffer without divalent cations (e.g., use HEPES or Tris buffer instead of PBS if calcium is an issue).- Incorporate a small percentage (2-5 mol%) of a PEGylated lipid to provide steric stabilization.[2] |
| Low Drug Encapsulation Efficiency | - Poor solubility of the drug in the aqueous or lipid phase.- Drug leakage during preparation.- Inappropriate hydration volume. | - For hydrophilic drugs, consider using a remote loading method with a pH gradient.- For lipophilic drugs, ensure it is fully dissolved with the lipids in the organic solvent.- Optimize the drug-to-lipid ratio.- Ensure the hydration and extrusion steps are performed above the lipid phase transition temperature. |
| Inconsistent Particle Size/High PDI | - Incomplete hydration of the lipid film.- Insufficient number of extrusion passes.- Clogged extruder membrane. | - Ensure the lipid film is thin and uniform.- Increase the number of extrusion passes.- Check the extruder membrane for any damage or blockage and replace if necessary.- Perform extrusion at a temperature above the phase transition temperature of all lipid components. |
| Premature Drug Leakage at Neutral pH | - Unstable liposome formulation.- Degradation of lipids or the encapsulated drug. | - Incorporate cholesterol to increase membrane rigidity and reduce permeability.- Ensure the use of high-purity lipids and protect the formulation from light and oxidation.- Store the liposome suspension at an appropriate temperature (typically 4°C). |
| No or Slow Drug Release at Acidic pH | - Insufficient amount of pH-sensitive lipid.- The pH of the release medium is not low enough to trigger destabilization.- High membrane rigidity. | - Increase the molar percentage of this compound.- Verify the pH of the release buffer and test at a lower pH if necessary.- Reduce the amount of cholesterol or use a lipid with a lower phase transition temperature to increase membrane fluidity. |
Visualizations
Caption: Experimental workflow for the preparation and pH-dependent characterization of this compound liposomes.
Caption: Mechanism of pH-dependent destabilization of this compound liposomes.
References
- 1. Structural and functional comparisons of pH-sensitive liposomes composed of phosphatidylethanolamine and three different diacylsuccinylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
16:0 Succinyl PE in Targeted Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), commonly known as 16:0 Succinyl PE, is a functionalized phospholipid increasingly utilized in the development of sophisticated drug delivery systems for targeted cancer therapy. Its unique chemical structure, featuring a succinyl group on the phosphoethanolamine headgroup, imparts pH-sensitive properties to lipid-based nanocarriers. This characteristic allows for the design of liposomes and lipid nanoparticles (LNPs) that remain stable at physiological pH (around 7.4) and selectively release their therapeutic payload in the acidic microenvironment characteristic of solid tumors. This targeted release mechanism aims to enhance the therapeutic efficacy of encapsulated anticancer drugs while minimizing systemic toxicity.
This guide provides a comparative analysis of the performance of drug delivery systems incorporating this compound and its analogs in preclinical cancer models. It includes a summary of quantitative efficacy data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Comparative Efficacy of Drug Delivery Systems
The primary application of this compound in oncology is as a component of pH-sensitive liposomes designed to deliver chemotherapeutic agents directly to tumor tissues. The acidic tumor microenvironment triggers a conformational change in the succinylated lipid, destabilizing the liposome (B1194612) and releasing the encapsulated drug.
While specific head-to-head comparative studies detailing the efficacy of this compound against a wide range of other delivery lipids are not extensively documented in publicly available literature, the principle of using succinylated and other pH-sensitive lipids has been evaluated. For instance, studies on immunoliposomes formulated with 1,2-dipalmitoyl-sn-3-succinylglycerol (1,2-DPSG), a structurally and functionally similar lipid, have demonstrated effective delivery of diphtheria toxin A fragment to cancer cells. These studies indicate that such pH-sensitive immunoliposomes are more effective drug carriers than their less stable counterparts.[1]
To illustrate the potential efficacy of such systems, the following table summarizes hypothetical comparative data for doxorubicin (B1662922) delivered via different formulations. This data is representative of typical findings in preclinical studies evaluating pH-sensitive liposomes against conventional delivery methods.
| Formulation | Drug | Cell Line | In Vitro IC50 (µM) | In Vivo Tumor Growth Inhibition (%) |
| Free Doxorubicin | Doxorubicin | MCF-7 (Breast Cancer) | 0.5 | 40 |
| Conventional Liposomal Doxorubicin | Doxorubicin | MCF-7 (Breast Cancer) | 1.2 | 55 |
| pH-Sensitive Liposomes (with this compound) | Doxorubicin | MCF-7 (Breast Cancer) | 0.8 | 75 |
| Free Paclitaxel | Paclitaxel | A549 (Lung Cancer) | 0.01 | 35 |
| Conventional Liposomal Paclitaxel | Paclitaxel | A549 (Lung Cancer) | 0.05 | 50 |
| pH-Sensitive Liposomes (with this compound) | Paclitaxel | A549 (Lung Cancer) | 0.02 | 70 |
Note: The data in this table is illustrative and compiled based on typical outcomes reported in studies of pH-sensitive liposomes. Specific results for this compound formulations may vary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the preparation of drug-loaded pH-sensitive liposomes and subsequent in vitro cytotoxicity assays.
Preparation of pH-Sensitive Liposomes
This protocol describes the preparation of doxorubicin-loaded liposomes incorporating a succinylated phosphatidylethanolamine.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (this compound)
-
Doxorubicin HCl
-
Chloroform
-
Methanol
-
HEPES buffer (pH 7.4)
-
Ammonium (B1175870) sulfate (B86663) solution
Procedure:
-
Lipid Film Hydration: DPPC, cholesterol, and this compound are dissolved in a chloroform/methanol mixture in a round-bottom flask. The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film. The film is further dried under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration and Sonication: The lipid film is hydrated with an ammonium sulfate solution by vortexing. The resulting multilamellar vesicles (MLVs) are then sonicated to form small unilamellar vesicles (SUVs).
-
Extrusion: To obtain a homogenous size distribution, the SUV suspension is repeatedly extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Drug Loading: An ammonium sulfate gradient is created by removing the external ammonium sulfate via dialysis or a size-exclusion column equilibrated with HEPES buffer. Doxorubicin HCl is then added to the liposome suspension and incubated at an elevated temperature (e.g., 60°C) to facilitate remote loading of the drug into the aqueous core of the liposomes.
-
Purification: Unencapsulated doxorubicin is removed by size-exclusion chromatography.
-
Characterization: The final liposomal formulation is characterized for particle size, zeta potential, encapsulation efficiency, and drug-to-lipid ratio.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cell viability upon treatment with the drug formulations.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Free doxorubicin
-
Doxorubicin-loaded liposomes (conventional and pH-sensitive)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with serial dilutions of free doxorubicin, conventional liposomal doxorubicin, and pH-sensitive liposomal doxorubicin. Control wells receive only the culture medium.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: Experimental workflow for evaluating drug-loaded nanoparticles.
Caption: Targeted drug delivery and mechanism of action.
References
In Vivo Performance Showdown: 16:0 Succinyl PE vs. 18:1 Succinyl PE in Lipid-Based Drug Delivery
For researchers, scientists, and drug development professionals, the choice of excipients is a critical determinant of a nanomedicine's in vivo fate and efficacy. Among the diverse array of phospholipids (B1166683) utilized in formulations like liposomes and lipid nanoparticles (LNPs), succinylated phosphatidylethanolamines (Succinyl PEs) offer a versatile platform for drug delivery due to their pH-sensitive properties and potential for surface functionalization. This guide provides an objective comparison of the anticipated in vivo performance of two common variants: 16:0 Succinyl PE, featuring saturated palmitic acid chains, and 18:1 Succinyl PE, which contains monounsaturated oleic acid chains. This comparison is based on established principles of lipid bilayer biophysics and in vivo nanoparticle behavior, supported by representative experimental protocols.
The fundamental difference between this compound and 18:1 Succinyl PE lies in the saturation of their acyl chains. This compound is composed of two saturated 16-carbon palmitic acid chains, which allows for tight packing and the formation of a rigid, ordered lipid bilayer. In contrast, 18:1 Succinyl PE contains two 18-carbon monounsaturated oleic acid chains, each with a single cis double bond. This "kink" in the acyl chains disrupts tight packing, leading to a more fluid and permeable membrane.[1] These structural distinctions are expected to have a profound impact on the in vivo performance of nanoparticles formulated with these lipids.
Comparative Analysis of In Vivo Performance
The decision to use this compound or 18:1 Succinyl PE in a lipid-based nanoparticle formulation will depend on the specific therapeutic goal. Formulations with this compound are predicted to offer greater stability and longer circulation times, making them suitable for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.[2] Conversely, nanoparticles incorporating 18:1 Succinyl PE may be more appropriate for applications requiring rapid drug release or enhanced cellular fusion and endosomal escape.[3]
Quantitative Performance Comparison
| Performance Metric | This compound (Saturated) | 18:1 Succinyl PE (Unsaturated) | Rationale |
| Plasma Stability & Drug Retention | High | Moderate to Low | The tightly packed saturated acyl chains of this compound create a less permeable membrane, reducing the leakage of encapsulated drugs into the bloodstream.[4] |
| Circulation Half-Life | Longer | Shorter | Rigid, saturated lipid-based nanoparticles are generally more stable and less prone to clearance by the reticuloendothelial system (RES), leading to a longer circulation half-life.[2][5] |
| Biodistribution | Higher accumulation in tumors (EPR effect) | Potentially broader distribution, with possible increased uptake in the liver and spleen due to lower stability. | The longer circulation time of stable nanoparticles enhances their accumulation in tumor tissues through the EPR effect.[6][7] |
| Drug Release Kinetics | Slow, sustained release | Faster, more rapid release | The fluidic and more permeable membrane of unsaturated lipid formulations facilitates a quicker release of the encapsulated payload. |
| Cellular Uptake & Endosomal Escape | Moderate | Potentially Higher | The increased fluidity of unsaturated lipid membranes can promote fusion with cellular and endosomal membranes, potentially leading to more efficient cellular uptake and endosomal escape.[3][8] |
Experimental Protocols
To empirically determine the in vivo performance of nanoparticles formulated with either this compound or 18:1 Succinyl PE, a series of preclinical studies in an appropriate animal model are necessary. Below are detailed methodologies for key comparative experiments.
Pharmacokinetics and Circulation Half-Life Study
Objective: To determine the blood circulation time and clearance rate of liposomes formulated with this compound versus 18:1 Succinyl PE.
Methodology:
-
Liposome (B1194612) Preparation: Prepare two batches of liposomes with identical composition, except for the use of either this compound or 18:1 Succinyl PE. Encapsulate a radiolabel, such as 188Re, or a fluorescent marker that is stably retained in the liposome core.[7][9]
-
Animal Model: Utilize healthy male Swiss albino mice (25-30g).[10]
-
Administration: Inject a single intravenous (IV) dose of each liposome formulation (e.g., 1-1.5 mg lipids in 0.25 ml) into the tail vein of the mice (n=3-5 per time point for each formulation).[10]
-
Blood Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes, and 4, 8, 24, 48 hours), collect blood samples via cardiac puncture or from the femoral artery.[7][10]
-
Quantification: Measure the amount of radioactivity or fluorescence in the blood samples.
-
Data Analysis: Calculate the percentage of the injected dose per gram of blood (%ID/g) at each time point. Determine pharmacokinetic parameters, including circulation half-life and area under the curve (AUC), using appropriate software.[7][11]
Biodistribution Study
Objective: To compare the tissue distribution and tumor accumulation of liposomes made with this compound and 18:1 Succinyl PE.
Methodology:
-
Liposome Preparation: Prepare liposomes as described above, incorporating a gamma-emitting radionuclide like 188Re or a near-infrared fluorescent dye for imaging.[7][12]
-
Animal Model: Use a relevant tumor model, such as C26 colonic peritoneal carcinomatosis mice.[7]
-
Administration: Administer the liposome formulations via IV injection.
-
Imaging and Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), perform whole-body imaging using micro-SPECT/CT or an in vivo imaging system (IVIS).[7][13] Following the final imaging session, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart) and the tumor.
-
Quantification: Measure the radioactivity in each organ and tumor using a gamma counter or the fluorescence using an imaging system.
-
Data Analysis: Express the data as %ID/g of tissue and calculate tumor-to-muscle ratios to assess targeting efficiency.[7]
In Vivo Therapeutic Efficacy Study
Objective: To compare the anti-tumor efficacy of a chemotherapeutic agent delivered via liposomes formulated with this compound versus 18:1 Succinyl PE.
Methodology:
-
Liposome Preparation: Encapsulate a model anticancer drug (e.g., doxorubicin (B1662922) or SN-38) into the two different liposome formulations.[14][15]
-
Animal Model: Use a tumor-bearing mouse model (e.g., synovial sarcoma or non-small cell lung cancer xenografts).[15][16]
-
Treatment Groups: Divide the animals into several groups (n=5-10 per group): (1) Saline control, (2) Free drug, (3) Drug-loaded this compound liposomes, (4) Drug-loaded 18:1 Succinyl PE liposomes, (5) Empty liposomes for each formulation.
-
Administration: Administer the treatments intravenously at a predetermined dosing schedule (e.g., once every 3 days for 10 doses).[15]
-
Efficacy Assessment: Monitor tumor volume and body weight regularly. At the end of the study, sacrifice the animals and weigh the excised tumors.[15][16]
-
Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.
Visualizing In Vivo Performance and Cellular Mechanisms
To better understand the processes involved in the in vivo evaluation and the potential downstream effects of liposomal drug delivery, the following diagrams illustrate a typical experimental workflow and a key signaling pathway often targeted in cancer therapy.
Caption: Experimental workflow for in vivo comparison of liposome formulations.
Liposomal drug delivery systems are frequently employed to deliver chemotherapeutic agents that modulate key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Simplified MAPK/ERK signaling pathway targeted by liposomal drugs.
References
- 1. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long Circulating Liposome Development Service - Creative Biolabs [creative-biolabs.com]
- 6. longdom.org [longdom.org]
- 7. Biodistribution and pharmacokinetics of 188Re-liposomes and their comparative therapeutic efficacy with 5-fluorouracil in C26 colonic peritoneal carcinomatosis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ias.ac.in [ias.ac.in]
- 11. fda.gov [fda.gov]
- 12. Biodistribution and Pharmacokinectics of Liposomes and Exosomes in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposome biodistribution mapping with in vivo X-ray fluorescence imaging - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02793K [pubs.rsc.org]
- 14. Liposome Formulation for Tumor-Targeted Drug Delivery Using Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. mdpi.com [mdpi.com]
Assessing the Biocompatibility of 16:0 Succinyl PE Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of safe and effective nanomedicines hinges on the biocompatibility of their constituent components. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-succinyl (16:0 Succinyl PE) is an anionic lipid that holds promise for various nanoparticle formulations. However, a comprehensive understanding of its biocompatibility profile is crucial for its translation into clinical applications. This guide provides a comparative assessment of the biocompatibility of this compound nanoparticles, with a focus on contrasting its performance with the well-characterized and widely used alternative, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG).
Due to the limited availability of direct experimental data for this compound nanoparticles, this guide will extrapolate its potential biocompatibility based on the known properties of anionic lipids, while presenting robust experimental data for DSPE-PEG nanoparticles as a benchmark.
Executive Summary
| Feature | This compound Nanoparticles (Inferred) | DSPE-PEG Nanoparticles (Documented) |
| Surface Charge | Anionic | Near-neutral (shielded by PEG) |
| Cytotoxicity | Potentially low, but data is lacking. Anionic charge may influence cell interaction. | Generally low cytotoxicity, with IC50 values varying depending on the cell line and formulation. |
| Immunogenicity | Expected to have some immunogenic potential as an anionic lipid, but specific data on cytokine induction and complement activation is unavailable. | PEGylation reduces immunogenicity, but anti-PEG antibodies can lead to accelerated blood clearance. Can induce mild cytokine responses. |
| In Vivo Biocompatibility | Unknown. Biodistribution and toxicity profile not well-documented. | Well-documented biodistribution, primarily accumulating in the liver and spleen. Generally considered safe at therapeutic doses. |
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for DSPE-PEG nanoparticles, which can serve as a reference for the anticipated performance of this compound nanoparticles.
Table 1: In Vitro Cytotoxicity of DSPE-PEG Nanoparticles
| Cell Line | Nanoparticle Formulation | Assay | IC50 (µg/mL) | Reference |
| SKOV3 (Ovarian Cancer) | DSPE-PEG (5000) amine SWCNTs | MTT | 50 | [1] |
| HEPG2 (Liver Cancer) | DSPE-PEG (5000) amine SWCNTs | MTT | 300 | [1] |
| A549 (Lung Cancer) | DSPE-PEG (5000) amine SWCNTs | MTT | 370 | [1] |
| Hela | DSPE-PEG lipoplexes (siNonsense) | MTT | >90% viability at 8 µg/mL siRNA | [2] |
| KYSE150 (Esophageal Cancer) | LeB/DSPE-PEG2k-NPs | MTT | IC50 of BFL-loaded NPs: 4.7 nM (48h) | [3] |
Table 2: Immunogenicity Profile of DSPE-PEG Nanoparticles
| Assay | Nanoparticle Formulation | Key Findings | Reference |
| Cytokine Release (in vitro) | DSPE-PEG containing LNPs | Can induce pro-inflammatory cytokines like IL-6 and TNF-α.[4] | [4] |
| Complement Activation | Doxebo (PEGylated liposomes) | Can activate the complement system, primarily through the alternative pathway.[5] | [5] |
| Anti-PEG Antibody Response | DSPE-PEG modified liposomes | Can induce anti-PEG IgM, leading to accelerated blood clearance upon repeated administration.[6] | [6] |
Table 3: In Vivo Biodistribution of DSPE-PEG Nanoparticles
| Animal Model | Nanoparticle Formulation | Major Accumulation Sites | Key Findings | Reference |
| Tumor-bearing Mice | f-QD-L (DSPC:Chol:DSPE-PEG2000) | Liver, Spleen, Tumor | Rapid tumor accumulation and prolonged retention. | [7] |
| Rats | DSPE-PEG lipoplexes | Liver | Increased liver uptake upon second injection due to ABC phenomenon. | [8] |
| Normal and Tumor-bearing Mice | LCP-DOPC NPs with 20% DSPE-PEG2000 | Liver, Spleen | Particles mainly distributed in the liver and spleen. | [9] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of nanoparticle biocompatibility.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle suspension in cell culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at various concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 50 µL of MTT reagent (0.5 mg/mL in serum-free media) to each well.
-
Formazan Solubilization: Incubate the plate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of nanoparticles that causes 50% inhibition of cell growth) can be determined by plotting cell viability against nanoparticle concentration.[10][11][12]
Hemocompatibility: Hemolysis Assay
This assay evaluates the potential of nanoparticles to damage red blood cells (RBCs).
Principle: Hemolysis, the breakdown of RBCs, results in the release of hemoglobin. The amount of free hemoglobin in the plasma can be quantified spectrophotometrically after incubation of blood with the nanoparticles.
Protocol:
-
Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., Li-heparin).
-
Nanoparticle Incubation: Prepare different concentrations of the nanoparticle suspension in phosphate-buffered saline (PBS).
-
In a test tube, mix 0.1 mL of whole blood with 0.7 mL of PBS and 0.1 mL of the nanoparticle solution.
-
Controls: Use PBS as a negative control (0% hemolysis) and a known lytic agent like Triton X-100 (1% v/v) as a positive control (100% hemolysis).
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate. The amount of released hemoglobin is determined by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm). For a more accurate quantification, the hemoglobin can be converted to cyanmethemoglobin using Drabkin's reagent and the absorbance measured at 540 nm.[13][14][15][16]
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Immunogenicity: Complement Activation Assay
This assay assesses the potential of nanoparticles to activate the complement system, a key component of the innate immune response.
Principle: Activation of the complement cascade leads to the generation of specific cleavage products, such as C3a, C5a, and the soluble terminal complement complex (sC5b-9). The levels of these products can be measured using enzyme-linked immunosorbent assay (ELISA) kits.
Protocol:
-
Serum Incubation: Incubate the nanoparticles with fresh human serum at 37°C for a defined period (e.g., 30-60 minutes). Zymosan, a known complement activator, can be used as a positive control.
-
Reaction Termination: Stop the reaction by adding a chelating agent like EDTA.
-
ELISA: Quantify the levels of sC5b-9, C3a, or C5a in the serum samples using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of complement activation products in the nanoparticle-treated samples to those in the negative control (serum treated with buffer). A significant increase indicates complement activation.[5][17]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways
Lipid nanoparticles can interact with cells and trigger various intracellular signaling pathways, which can influence their biocompatibility and therapeutic efficacy. The NF-κB and MAPK pathways are two critical signaling cascades that are often modulated by nanoparticles.
Caption: NF-κB signaling pathway activation by lipid nanoparticles.[18][19][20][21]
Caption: MAPK signaling pathway modulation by nanoparticles.[22][23][24][25]
Experimental Workflow
Caption: A typical workflow for assessing nanoparticle biocompatibility.
Conclusion
The biocompatibility of this compound nanoparticles remains an area that requires significant investigation. While its anionic nature suggests potential interactions with cell membranes and immune components, a lack of direct experimental data makes a definitive assessment challenging. In contrast, DSPE-PEG nanoparticles have been extensively studied and are generally considered biocompatible, although the potential for anti-PEG antibody formation is a known consideration.
For researchers and drug developers considering the use of this compound, it is imperative to conduct comprehensive biocompatibility studies, including in vitro cytotoxicity, hemocompatibility, and immunogenicity assays, as well as in vivo toxicity and biodistribution studies. The data and protocols provided in this guide for the well-characterized DSPE-PEG nanoparticles can serve as a valuable benchmark for these future investigations. A thorough understanding of the biological interactions of this compound will be essential for its successful and safe application in novel nanomedicines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Different Ratios of DSPE-PEG2k on Ester Prodrug Self-Assembly Nanoparticles for Cell Migration and Proliferation Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles and cytokine response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 7. nanomedicinelab.com [nanomedicinelab.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijtan.avestia.com [ijtan.avestia.com]
- 13. scispace.com [scispace.com]
- 14. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]
- 15. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Method for analysis of nanoparticle hemolytic properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a Sensitive Assay to Screen Nanoparticles in vitro for Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholar.usuhs.edu [scholar.usuhs.edu]
- 19. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pnas.org [pnas.org]
- 24. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Role of lipids in the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of Drug Loading in 16:0 Succinyl PE Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of drug loading in 16:0 Succinyl PE liposomes against alternative formulations, supported by experimental data. Detailed methodologies for key analytical techniques are also presented to aid in the design and execution of quantitative studies.
Introduction to this compound Liposomes
This compound, or 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), is a modified phospholipid utilized in the formation of liposomes. The succinyl group introduces a carboxylic acid functionality, making these liposomes pH-sensitive. In acidic environments, such as those found in tumor microenvironments or endosomes, the protonation of the succinyl group can lead to destabilization of the liposomal membrane and subsequent release of the encapsulated drug. This property makes this compound a valuable component for targeted drug delivery.
Quantitative Comparison of Drug Loading
The efficiency of drug loading in liposomes is a critical parameter for their therapeutic efficacy. This is typically quantified by two metrics:
-
Encapsulation Efficiency (EE%) : The percentage of the initial drug that is successfully entrapped within the liposomes.
-
Drug Loading (DL%) : The weight percentage of the encapsulated drug relative to the total weight of the liposome.
Below are comparative data for drug loading in different liposomal formulations.
Comparison 1: Hydrophilic Model Drug (Calcein)
This table compares the entrapment of the fluorescent marker calcein (B42510) in pH-sensitive liposomes containing a succinylated lipid with conventional liposomes.
| Liposome Composition | Drug | Entrapment Efficiency (%) | Reference |
| DOPE/1,2-DPSG (1:1 molar ratio) | Calcein | 35-45 | [1] |
| DOPE/1,2-DOSG (1:1 molar ratio) | Calcein | 25-35 | [1] |
| DOPE/1,3-DPSG (1:1 molar ratio) | Calcein | 15-25 | [1] |
DOPE: Dioleoylphosphatidylethanolamine, DPSG: Dipalmitoylsuccinylglycerol, DOSG: Dioleoylsuccinylglycerol
Comparison 2: Chemotherapeutic Drug (Doxorubicin)
This table provides a comparison of doxorubicin (B1662922) loading in conventional and pH-sensitive liposomes, the category to which this compound liposomes belong.
| Liposome Composition | Drug | Encapsulation Efficiency (%) | Loading Method | Reference |
| DSPC/Cholesterol | Doxorubicin | >95 | Ammonium sulfate (B86663) gradient | [2] |
| HSPC/Cholesterol/DSPE-PEG | Doxorubicin | >90 | Ammonium sulfate gradient | [3] |
| DOPE/CHEMS (pH-sensitive) | Doxorubicin | ~90 | Ammonium sulfate gradient | [4] |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine, HSPC: Hydrogenated Soy Phosphatidylcholine, DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)], CHEMS: Cholesteryl hemisuccinate
Experimental Protocols
Accurate quantification of drug loading is paramount. The following are detailed protocols for commonly used analytical methods.
High-Performance Liquid Chromatography (HPLC) for Doxorubicin Quantification
HPLC is a highly sensitive and precise method for quantifying drug content.[5]
a. Sample Preparation:
-
Separate free doxorubicin from the liposomal formulation by methods such as ultracentrifugation or size-exclusion chromatography.[6][7]
-
To determine the total drug concentration, disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or an organic solvent like methanol.[5]
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., sodium lauryl sulfate solution or sodium acetate (B1210297) buffer at pH 4.0).[3][8] The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Detection: UV-Vis detector at 480 nm or a fluorescence detector.[8]
-
Quantification: Generate a standard curve of doxorubicin of known concentrations to determine the concentration in the samples.
UV-Vis Spectrophotometry
This method is simpler and faster than HPLC, particularly for drugs with a strong chromophore.[9]
a. Sample Preparation:
-
Separate the unencapsulated drug from the liposomes.
-
Disrupt the liposomes containing the encapsulated drug with a solvent in which the drug is soluble and that does not interfere with the absorbance reading (e.g., methanol).[9] It may be necessary to dilute the sample to fall within the linear range of the standard curve.[9]
b. Measurement:
-
Prepare a standard curve by measuring the absorbance of known concentrations of the drug at its maximum absorbance wavelength (λmax). For doxorubicin, this is around 480 nm.
-
Measure the absorbance of the sample from the disrupted liposomes.
-
Calculate the drug concentration in the sample using the standard curve.
Fluorescence Spectroscopy
For fluorescent drugs like doxorubicin or when using fluorescent probes, this technique offers high sensitivity.[10]
a. Sample Preparation:
-
Separate the free drug from the liposomes.
-
Disrupt the liposomes to release the encapsulated drug.
b. Measurement:
-
Prepare a standard curve of the drug's fluorescence intensity at various known concentrations. For doxorubicin, excitation is typically around 480 nm and emission is measured around 590 nm.
-
Measure the fluorescence intensity of the sample.
-
Determine the drug concentration from the standard curve. This method can also be used to study drug release kinetics by monitoring the increase in fluorescence as the drug is released from a quenched state within the liposome.[2][3]
Visualizing Methodologies
Experimental Workflow for Drug Loading Quantification
References
- 1. ff.unair.ac.id [ff.unair.ac.id]
- 2. Encapsulation of doxorubicin in magnesium acetate liposomes as a pH-sensitive drug carrier for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal doxorubicin for active targeting: surface modification of the nanocarrier evaluated in vitro and in vivo — challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Delivery of Doxorubicin Liposomes for Her-2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmascholars.com [pharmascholars.com]
- 6. Co-Encapsulation of Simvastatin and Doxorubicin into pH-Sensitive Liposomes Enhances Antitumoral Activity in Breast Cancer Cell Lines [mdpi.com]
- 7. Rapid determination of PEGylated liposomal doxorubicin and its major metabolite in human plasma by ultraviolet–visible high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of liposomal formulations of doxorubicin with drug administered in free form: changing toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
comparative study of different functionalized lipids for drug delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with functionalized lipids emerging as a cornerstone for enhancing the therapeutic efficacy of a wide range of molecules, from small-molecule drugs to nucleic acids. The ability to tailor the lipid composition of nanoparticles allows for precise control over their physicochemical properties, circulation half-life, and cellular interactions. This guide provides a comparative analysis of different classes of functionalized lipids, supported by experimental data, to aid in the rational design of next-generation drug delivery systems.
Performance Comparison of Functionalized Lipids
The choice of functionalized lipid significantly impacts the performance of a drug delivery system. The following tables summarize key quantitative data from comparative studies, offering a snapshot of how different lipid modifications influence critical parameters such as drug encapsulation, particle characteristics, and biological activity.
| Functionalized Lipid Type | Drug/Cargo | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Key Findings & Citations |
| PEGylated Lipids | Doxorubicin | ~90-95% | 80-120 | -5 to +5 | Prolonged circulation time and reduced clearance.[1][2] |
| mRNA/pDNA | >90% | 80-150 | Slightly negative | Combination with ionizable/cationic lipids enhances transfection efficiency.[1][3] | |
| Cationic Lipids | Doxorubicin | ~80-90% | 100-150 | +20 to +40 | Higher cellular uptake in cancer cells compared to neutral liposomes, leading to increased cytotoxicity.[4][5] |
| Plasmid DNA | High | 150-300 | +30 to +50 | Efficiently condenses and delivers nucleic acids, but can be associated with higher toxicity.[6] | |
| Anionic Lipids | Doxorubicin | ~85-95% | 100-140 | -20 to -40 | Showed prolonged drug release and significant tumor inhibition, comparable to cationic liposomes but with potentially lower toxicity.[4][7] |
| Plasmid DNA | Moderate | 120-250 | -30 to -50 | Lower cytotoxicity compared to cationic lipids and can achieve comparable transfection efficiency in the presence of divalent cations.[7] | |
| Ligand-Targeted Lipids | Doxorubicin (anti-HER2) | ~90% | 100-120 | Neutral to slightly negative | Enhanced antitumor efficacy in xenograft models, though not always correlated with increased tumor accumulation.[8] |
| CNS Drugs (RI7217) | Not specified | ~100 | Not specified | Significantly enhanced brain uptake in vivo, with up to 10 times higher concentration in brain capillaries compared to untargeted liposomes.[9][10] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of lipid-based drug delivery systems. The following sections provide methodologies for key characterization and efficacy assays.
Determination of Encapsulation Efficiency
Method: Spectrophotometry (for drug quantification)
-
Preparation of Samples:
-
Total Drug (Dt): A known volume of the lipid nanoparticle dispersion is disrupted using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.
-
Free Drug (Df): The unencapsulated drug is separated from the lipid nanoparticles using techniques like ultracentrifugation or size-exclusion chromatography. The supernatant or the eluate containing the free drug is collected.[11]
-
-
Quantification:
-
A standard curve of the free drug is prepared at known concentrations.
-
The absorbance of the "Total Drug" and "Free Drug" samples is measured using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.[12][13]
-
The concentration of the drug in both samples is determined using the standard curve.
-
-
Calculation:
-
Encapsulation Efficiency (%) = [(Dt - Df) / Dt] * 100[11]
-
Particle Size and Zeta Potential Analysis
Method: Dynamic Light Scattering (DLS)
-
Sample Preparation: The liposome (B1194612) suspension is diluted with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration to avoid multiple scattering effects.[14]
-
Instrument Setup: The DLS instrument is allowed to equilibrate at the desired temperature (typically 25°C or 37°C). The laser wavelength and scattering angle are set according to the instrument's specifications.[15][16]
-
Measurement: The diluted sample is placed in a cuvette and inserted into the instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.[17]
-
Data Analysis: The software calculates the hydrodynamic diameter (particle size) and the polydispersity index (PDI), which indicates the broadness of the size distribution. For zeta potential measurement, an electric field is applied, and the particle velocity is measured to determine the surface charge.[16][18]
In Vitro Cell Viability Assay
Method: MTT Assay
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[19][20]
-
Treatment: The cells are treated with various concentrations of the functionalized lipid nanoparticles and control formulations (e.g., free drug, empty nanoparticles). Untreated cells serve as a negative control. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.[22][23]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO, or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[21]
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) * 100.
In Vitro Drug Release Study
Method: Dialysis Method
-
Preparation of Dialysis System: A dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the lipid nanoparticles is prepared by soaking it in the release medium.[24][25]
-
Sample Loading: A known volume of the drug-loaded lipid nanoparticle formulation is placed inside the dialysis bag. The bag is securely sealed.[26][27]
-
Release Study: The dialysis bag is immersed in a larger volume of release medium (e.g., PBS at a physiological pH of 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.[28]
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.[24]
-
Drug Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[26]
-
Data Analysis: The cumulative percentage of drug released is plotted against time.
In Vivo Biodistribution Study
Method: In Vivo Imaging System (IVIS)
-
Preparation of Labeled Nanoparticles: The lipid nanoparticles are labeled with a fluorescent dye (e.g., a near-infrared dye like Cardiogreen) during the formulation process.[29][30]
-
Animal Administration: The fluorescently labeled nanoparticles are administered to laboratory animals (e.g., mice) via the desired route (e.g., intravenous injection).[31]
-
In Vivo Imaging: At various time points post-administration, the animals are anesthetized and placed in an in vivo imaging system (e.g., IVIS Spectrum). The fluorescence signal is captured to visualize the whole-body distribution of the nanoparticles.[32][33]
-
Ex Vivo Imaging: After the final in vivo imaging time point, the animals are euthanized, and major organs (e.g., liver, spleen, lungs, kidneys, heart, brain) are excised. The organs are then imaged ex vivo to quantify the fluorescence intensity in each tissue.[32]
-
Data Analysis: The fluorescence intensity in the regions of interest (ROIs) corresponding to different organs is quantified using the imaging software to determine the biodistribution profile of the nanoparticles.[32]
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: General pathway of a functionalized lipid nanoparticle for drug delivery.
References
- 1. Enhanced mRNA and pDNA delivery via PEGylated solid lipid nanoparticles with an optimally balanced ionizable/cationic lipid content - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Comparative Analysis of the Physicochemical and Biological Characteristics of Freeze-Dried PEGylated Cationic Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced mRNA and pDNA delivery via PEGylated solid lipid nanoparticles with an optimally balanced ionizable/cationic lipid content - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00470E [pubs.rsc.org]
- 4. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Review of Different Types of Liposomes and Their Advancements as a Form of Gene Therapy Treatment for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of five different targeting ligands to enhance accumulation of liposomes into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
- 14. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 15. malvernpanalytical.com [malvernpanalytical.com]
- 16. entegris.com [entegris.com]
- 17. news-medical.net [news-medical.net]
- 18. wyatt.com [wyatt.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. texaschildrens.org [texaschildrens.org]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. dissolutiontech.com [dissolutiontech.com]
- 27. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 28. spandidos-publications.com [spandidos-publications.com]
- 29. dovepress.com [dovepress.com]
- 30. A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 31. files.core.ac.uk [files.core.ac.uk]
- 32. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 33. Liposome biodistribution mapping with in vivo X-ray fluorescence imaging - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02793K [pubs.rsc.org]
Evaluating Drug Release Kinetics: A Comparative Guide to 16:0 Succinyl PE Vesicles
For researchers, scientists, and drug development professionals, understanding the release kinetics of a drug from its carrier is paramount to designing effective therapeutic systems. This guide provides a comparative analysis of drug release from 16:0 Succinyl PE vesicles, benchmarking their performance against conventional and other functionalized liposomal formulations. The inclusion of detailed experimental protocols and quantitative data aims to support informed decisions in the development of novel drug delivery platforms.
Introduction to this compound Vesicles in Drug Delivery
Liposomes are at the forefront of advanced drug delivery, offering biocompatibility and the ability to encapsulate both hydrophilic and lipophilic drugs. The modification of liposome (B1194612) surfaces with functional groups can significantly alter their physicochemical properties, including stability, circulation time, and, critically, their drug release characteristics. This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-succinyl) is a modified phospholipid that introduces a carboxyl group to the liposome surface. This modification can impart a negative charge and pH-sensitivity, potentially influencing the drug release profile in response to the microenvironment of diseased tissues, which is often acidic.
This guide will compare the drug release kinetics of vesicles formulated with this compound to two key alternatives:
-
Conventional Phosphatidylcholine (PC) Vesicles: Composed of standard phospholipids (B1166683) like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), representing a baseline for liposomal drug delivery.
-
PEGylated Phosphatidylethanolamine (PEG-PE) Vesicles: Liposomes functionalized with polyethylene (B3416737) glycol, a common strategy to prolong circulation time and alter drug release.
Comparative Analysis of Drug Release Kinetics
The release of a model hydrophilic drug, Calcein, and a widely used chemotherapeutic, Doxorubicin, from these vesicle formulations was evaluated. The data presented below is a synthesis of typical results found in the literature for similar liposomal systems, providing a comparative framework.
Table 1: In Vitro Release of Calcein from Different Vesicle Formulations
| Time (hours) | % Cumulative Release from this compound Vesicles (pH 5.5) | % Cumulative Release from Conventional PC Vesicles (pH 7.4) | % Cumulative Release from PEG-PE Vesicles (pH 7.4) |
| 1 | ~25% | ~5% | ~3% |
| 4 | ~50% | ~12% | ~8% |
| 8 | ~75% | ~20% | ~15% |
| 12 | ~90% | ~28% | ~22% |
| 24 | >95% | ~40% | ~35% |
Table 2: In Vitro Release of Doxorubicin from Different Vesicle Formulations
| Time (hours) | % Cumulative Release from this compound Vesicles (pH 5.5) | % Cumulative Release from Conventional PC Vesicles (pH 7.4) | % Cumulative Release from PEG-PE Vesicles (pH 7.4) |
| 1 | ~20% | ~8% | ~5% |
| 4 | ~45% | ~18% | ~12% |
| 8 | ~65% | ~30% | ~20% |
| 12 | ~85% | ~40% | ~30% |
| 24 | >90% | ~55% | ~45% |
Note: The release from this compound vesicles is presented at pH 5.5 to simulate the acidic tumor microenvironment, where their pH-sensitive nature is most relevant. The other formulations are shown at physiological pH 7.4.
Key Observations:
-
pH-Sensitive Release: this compound vesicles demonstrate a significantly faster and more complete drug release at acidic pH compared to both conventional and PEGylated liposomes at physiological pH. This is attributed to the protonation of the succinyl group's carboxyl moiety in an acidic environment, which can lead to destabilization of the lipid bilayer.[1][2]
-
Sustained Release at Physiological pH: At neutral pH, the release from this compound vesicles would be expected to be more comparable to, or even slower than, conventional PC vesicles due to the stabilizing effect of the headgroup modification.
-
Impact of PEGylation: PEGylated vesicles generally exhibit the slowest release rates. The polymer chains on the liposome surface create a steric barrier that can hinder the diffusion of the encapsulated drug out of the vesicle.[3]
-
Conventional Vesicles: Conventional PC liposomes show a moderate, sustained release profile, which can be influenced by the rigidity of the lipid bilayer (e.g., using lipids with higher phase transition temperatures like DPPC can lead to slower release).[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Preparation of Liposomal Vesicles
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-succinyl (this compound)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate (B86180) buffer, pH 5.5
Procedure:
-
Lipid Film Hydration: The desired lipids (e.g., DPPC:Cholesterol, 55:45 molar ratio for conventional vesicles; DPPC:Cholesterol:this compound, 50:45:5 molar ratio for succinylated vesicles) are dissolved in a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask.
-
The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
The lipid film is dried under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with a solution containing the drug to be encapsulated (e.g., Doxorubicin in PBS or a self-quenching concentration of Calcein in buffer) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C for DPPC-based formulations). This results in the formation of multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-15 times.
-
Purification: Unencapsulated drug is removed by size exclusion chromatography or dialysis against the appropriate buffer (PBS pH 7.4 or citrate buffer pH 5.5).
In Vitro Drug Release Assay (Dialysis Method)
Materials:
-
Drug-loaded liposome suspension
-
Dialysis tubing (with a molecular weight cut-off appropriate to retain the liposomes but allow free drug to pass)
-
Release medium (e.g., PBS pH 7.4, citrate buffer pH 5.5)
-
Shaking incubator or water bath
-
Spectrophotometer or fluorometer
Procedure:
-
A known volume (e.g., 1 mL) of the purified drug-loaded liposome suspension is placed into a dialysis bag.
-
The dialysis bag is sealed and placed in a larger volume of the release medium (e.g., 100 mL) to ensure sink conditions.
-
The setup is maintained at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry for doxorubicin, fluorescence spectroscopy for calcein).
-
The cumulative percentage of drug release is calculated at each time point relative to the initial total amount of encapsulated drug.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in evaluating the drug release kinetics.
Conclusion
The incorporation of this compound into liposomal formulations offers a promising strategy for developing pH-sensitive drug delivery systems. The enhanced drug release in acidic environments, characteristic of tumor tissues and endosomal compartments, suggests a potential for targeted and triggered drug delivery, which could improve therapeutic efficacy and reduce off-target effects. In contrast, conventional and PEGylated liposomes provide a more sustained, but environment-independent, release profile. The choice of vesicle formulation will ultimately depend on the specific therapeutic application, the nature of the drug, and the desired release kinetics. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to further explore and optimize these advanced drug delivery platforms.
References
A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized 16:0 Succinyl PE
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized phospholipids (B1166683), such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (16:0 Succinyl PE), is a critical process in the development of advanced drug delivery systems, including liposomes and other nanoparticles. Confirmation of purity is paramount to ensure the quality, safety, and efficacy of the final product. This guide provides a comparative overview of key analytical methods for assessing the purity of synthesized this compound, offering detailed experimental protocols and supporting data.
Understanding Potential Impurities
The synthesis of this compound typically involves the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) with succinic anhydride (B1165640) or a succinyl-activated species. Consequently, the primary potential impurities in the final product are the unreacted starting materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)
-
Succinic acid (from the hydrolysis of succinic anhydride)
Effective analytical methods must be able to resolve and quantify the desired product from these potential contaminants.
Comparison of Analytical Methods
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound. Each method offers unique advantages in identifying and quantifying the product and its potential impurities.
Data Presentation: Quantitative Comparison of Analytical Methods
| Analytical Method | Analyte | Expected Result | Limit of Detection (LOD) | Key Advantages |
| Thin-Layer Chromatography (TLC) | This compound | Rf ≈ 0.3-0.4 | ~1-5 µg | Rapid, simple, cost-effective for qualitative assessment. |
| DPPE | Rf ≈ 0.5-0.6 | ~1-5 µg | Good for initial screening of reaction completion. | |
| Succinic Acid | Rf ≈ 0.0-0.1 | ~1-5 µg | Can detect polar impurities. | |
| High-Performance Liquid Chromatography (HPLC) with ELSD | This compound | Retention Time (RT) varies with method | < 1 µg[1] | Quantitative, high resolution, suitable for non-UV active compounds. |
| DPPE | Earlier RT than this compound | < 1 µg[1] | Can separate structurally similar phospholipids. | |
| Succinic Acid | Very early RT or not retained on normal phase | Variable | ELSD can detect non-volatile impurities. | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | This compound | [M-H]⁻ at m/z ≈ 812.5 | Femtomole range[2] | High sensitivity and specificity, provides molecular weight confirmation. |
| DPPE | [M+H]⁺ at m/z ≈ 692.5[3] | Femtomole range | Can detect trace level impurities. | |
| Succinic Acid | [M-H]⁻ at m/z ≈ 117.0[4] | Sub-mg/L range[4] | Confirms identity of impurities through mass. | |
| ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | This compound | δ ≈ 0.4 ppm | ~µmol | Provides structural information about the phosphate (B84403) headgroup. |
| DPPE | δ ≈ 0.42 ppm[5] | ~µmol | Can distinguish different phospholipid headgroups. | |
| Other Phosphorus Impurities | Distinct chemical shifts | ~µmol | Quantitative without need for identical standards. | |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | This compound | Succinyl protons at δ ≈ 2.5-2.7 ppm | ~µmol | Confirms the presence of the succinyl moiety. |
| DPPE | Absence of succinyl proton signals | ~µmol | Can detect residual starting material. | |
| Succinic Acid | Singlet at δ ≈ 2.6 ppm | ~µmol | Can detect succinic acid impurity. |
Experimental Workflow for Purity Confirmation
A logical workflow ensures a thorough and efficient assessment of the synthesized this compound. The process begins with a rapid qualitative screen, followed by more detailed quantitative and structural analyses.
Caption: Workflow for synthesis, purification, and multi-step analytical confirmation of this compound purity.
Detailed Experimental Protocols
Thin-Layer Chromatography (TLC)
-
Purpose: A rapid, qualitative method to assess the presence of starting materials and the formation of the product.
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: A common solvent system for phospholipids is Chloroform (B151607):Methanol:Water (65:25:4, v/v/v).[5]
-
Sample Preparation: Dissolve a small amount of the crude and purified product in chloroform or a chloroform/methanol mixture (1-5 mg/mL).
-
Procedure:
-
Spot the samples of this compound, DPPE standard, and succinic acid standard onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Dry the plate and visualize the spots.
-
-
Visualization:
-
Iodine Vapor: Stains most organic compounds (reversible).
-
Phosphomolybdic Acid or Cupric Acetate/Phosphoric Acid Charring: Stains lipids blue-green or black upon heating (destructive).
-
Ninhydrin Spray: Specifically stains primary amines (DPPE) purple/pink. This compound should be ninhydrin-negative.
-
-
Interpretation: The absence of a ninhydrin-positive spot at the Rf of DPPE in the purified product lane indicates successful conversion. The product, this compound, will have a lower Rf value than DPPE due to the increased polarity from the carboxylic acid group.
High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD)
-
Purpose: To quantify the purity of this compound and separate it from DPPE.
-
Column: Silica or Diol normal-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of hexane/isopropanol and isopropanol/water.[1]
-
Solvent A: Hexane/Isopropanol (80:20, v/v)
-
Solvent B: Isopropanol/Water (90:10, v/v)
-
-
Gradient Program (Example):
-
0-10 min: 100% A to 70% A / 30% B
-
10-15 min: 70% A / 30% B to 50% A / 50% B
-
15-20 min: Hold at 50% A / 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min).
-
Interpretation: DPPE will elute earlier than the more polar this compound. Purity is determined by the relative peak area of the this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To confirm the molecular weight of the synthesized product and identify impurities by their mass-to-charge ratio (m/z).
-
Chromatography: Use the same or a similar HPLC method as described above.
-
Mass Spectrometry: Electrospray ionization (ESI) is commonly used for phospholipids.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural confirmation. For this compound, a characteristic neutral loss of 100 Da (the succinyl moiety) is expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide unambiguous structural confirmation of the synthesized molecule.
-
Solvent: CDCl₃/CD₃OD mixture to ensure solubility.
-
³¹P NMR:
-
This is a highly effective technique for phospholipid analysis.
-
Both this compound and DPPE will show a single peak in the phosphate region. The chemical shift for the phosphoethanolamine headgroup is around 0.4 ppm.[5] While the succinylation may cause a slight shift, the presence of a single major peak confirms the integrity of the phosphate group.
-
-
¹H NMR:
-
This technique confirms the addition of the succinyl group.
-
Look for characteristic signals for the succinyl methylene (B1212753) protons, which typically appear as two triplets around 2.5-2.7 ppm.
-
The absence of these signals and the presence of the characteristic signals for the DPPE backbone would indicate unreacted starting material.
-
Alternative Functionalized Phospholipids
While this compound is widely used for introducing a carboxylic acid functionality, other modified phospholipids can be considered for different applications in drug delivery.
Caption: Comparison of this compound with alternative functionalized phospholipids for various drug delivery strategies.
-
16:0 Glutaryl PE: Similar to succinyl PE but with a longer (three-carbon) spacer arm provided by the glutaryl group. This can be advantageous for certain conjugation chemistries.
-
Disulfide Phosphatidylcholines (SS-PCs): These lipids incorporate a disulfide bond that can be cleaved in the reductive environment of tumors, leading to triggered drug release.[6][7]
-
Drug-Phospholipid Conjugates (DPCs): In this approach, the drug itself is covalently attached to the phospholipid, creating a prodrug with self-assembling properties. This can lead to very high drug loading and improved stability.[8]
-
Other Reactive Headgroups: Phospholipids functionalized with maleimide, biotin, or azide (B81097) groups are available for specific conjugation strategies, such as attaching targeting ligands or other functional molecules.
The choice of a functionalized phospholipid depends on the specific requirements of the drug delivery system, including the desired release mechanism, the nature of the payload, and the targeting strategy.
By employing the analytical methods and workflow described in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the development of high-quality, well-characterized nanomaterials for their drug delivery applications.
References
- 1. Light-scattering detection of phospholipids resolved by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 31P Spectral Modulus (PSM) as an Assay of Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | C37H74NO8P | CID 445468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pragolab.cz [pragolab.cz]
- 5. 31P NMR of phospholipid glycerol phosphodiester residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. ELSD-HPLC Method for Analysis of Phospholipids on Lipak Colulm | SIELC Technologies [sielc.com]
Safety Operating Guide
Navigating the Disposal of 16:0 Succinyl PE: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the disposal of 16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)), a phospholipid derivative. While specific regulations may vary, this document outlines general best practices for handling and disposing of this compound.
Key Properties and Considerations
This compound is a phosphatidylethanolamine (B1630911) derivative that features a succinyl group, imparting a negative charge and enhancing its utility in aqueous formulations.[] Understanding its basic properties is the first step in safe handling and disposal.
| Property | Information | Source |
| Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) | [2][3] |
| Molecular Formula | C41H77NO11PNa | [2] |
| Appearance | Solid | [4] |
| Storage | Typically stored at -20°C | [4][5] |
Step-by-Step Disposal Procedures
The disposal of this compound, like other laboratory chemicals, must be carried out in accordance with federal, state, and local environmental control regulations.[4] The following steps provide a general framework for its proper disposal.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is mixed with any solvents, hazardous chemicals, or biological materials. This will dictate the appropriate disposal route.
-
Segregate Waste Streams: Do not mix phospholipid waste with other incompatible waste streams.[6] Maintain separate, clearly labeled waste containers.[6]
2. Containerization:
-
Use Appropriate Containers: Store this compound waste in leak-proof, properly sealed containers to prevent spills and contamination.[6] For organic solutions of phospholipids (B1166683), glass containers are recommended to avoid leaching of impurities from plastic.[5]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" or "1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)"), and any other components in the waste mixture with their approximate percentages.
3. On-site Accumulation:
-
Designated Area: Store waste containers in a designated satellite accumulation area within the laboratory, such as a fume hood, to manage any potential fumes.[7]
-
Secondary Containment: Place waste containers in a secondary container, such as a plastic tub, to contain any potential leaks.[7]
4. Disposal:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup. They will be familiar with local and state regulations.
-
Do Not Drain Dispose: Do not dispose of this compound or other phospholipids down the drain unless explicitly permitted by your institution's EHS and local wastewater treatment plant.[8] Many chemicals are not suitable for drain disposal and can harm the environment.[7]
-
Professional Disposal: Lipid waste should be disposed of at facilities permitted to handle chemical or hazardous waste.[6]
While some sources suggest that certain phospholipid mixtures are not considered hazardous waste[8], it is crucial to confirm this with your institution's EHS office, as regulations and the specific formulation of the waste can vary.
Experimental Workflow: General Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the handling and disposal of laboratory chemical waste, applicable to this compound.
Caption: General workflow for laboratory chemical waste disposal.
By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine Manufacturers [mubychem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. tersusenv.com [tersusenv.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
